molecular formula C8H12O4 B1588807 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid CAS No. 54450-84-9

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

Cat. No.: B1588807
CAS No.: 54450-84-9
M. Wt: 172.18 g/mol
InChI Key: XYHZRSFKDSWLHW-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHZRSFKDSWLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441670
Record name Cyclobutane-1,1-dicarboxylic acid ethyl ester
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54450-84-9
Record name Cyclobutane-1,1-dicarboxylic acid ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a valuable intermediate in the development of novel therapeutic agents and specialized organic compounds. The primary focus is on the robust and widely adopted two-step approach commencing with the malonic ester synthesis to form diethyl 1,1-cyclobutanedicarboxylate, followed by its selective partial hydrolysis. This document delves into the mechanistic underpinnings of these reactions, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Applications

This compound, also known as monoethyl 1,1-cyclobutanedicarboxylate, is a key building block in organic synthesis. Its bifunctional nature, possessing both an ester and a carboxylic acid group attached to the same quaternary carbon of a cyclobutane ring, makes it a versatile precursor for a variety of more complex molecules. The cyclobutane motif itself is of significant interest in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Consequently, efficient and scalable access to intermediates like this compound is of paramount importance.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and reliable pathway to this compound involves a two-step sequence:

  • Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via the Perkin alicyclic synthesis, a variation of the malonic ester synthesis.[1]

  • Step 2: Selective Partial Hydrolysis (Saponification) of the resulting diester to yield the target mono-acid mono-ester.

This strategy is favored due to the ready availability of starting materials, well-established reaction conditions, and generally good overall yields.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is achieved through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a strong base.[2] This intramolecular cyclization is a classic example of the malonic ester synthesis.[1]

2.1.1. Reaction Mechanism and Rationale

The reaction proceeds through a double alkylation of diethyl malonate. The mechanism can be broken down as follows:

  • Deprotonation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a stabilized enolate ion.

  • First Alkylation (Intermolecular): The nucleophilic enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion and forming an intermediate γ-bromopropylmalonate.

  • Second Deprotonation: A second equivalent of the base removes the remaining acidic α-proton, forming a new enolate.

  • Second Alkylation (Intramolecular): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the remaining bromine atom to form the cyclobutane ring.[3]

The use of two equivalents of base is crucial for driving the reaction to completion.[2] Sodium ethoxide is the base of choice as it is readily prepared from sodium metal and absolute ethanol, and its conjugate acid (ethanol) is often the reaction solvent, thus avoiding unwanted transesterification side reactions.[4]

2.1.2. Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from established procedures.[5]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and an addition funnel.

  • Heating mantle.

  • Diethyl malonate

  • 1,3-Dibromopropane (or 1-bromo-3-chloropropane)[5]

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a separate flask, carefully add small pieces of freshly cut sodium metal (2.0 equivalents) to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In the three-necked flask, combine diethyl malonate (1.0 equivalent) and 1,3-dibromopropane (1.05 equivalents).

  • Reaction Execution: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 80°C with vigorous stirring.[5] Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux.[5]

  • Reflux and Work-up: After the addition is complete, continue to reflux the mixture with stirring for an additional 45-60 minutes to ensure the reaction goes to completion.[5]

  • Solvent Removal and Extraction: Cool the reaction mixture and remove the ethanol by distillation.[5] To the residue, add cold water to dissolve the sodium bromide byproduct.[5] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).[5]

  • Drying and Concentration: Combine the organic layers, wash with a saturated salt solution, and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

  • Purification: The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.[5]

Table 1: Reagent Quantities and Yields for Diethyl 1,1-cyclobutanedicarboxylate Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Example Quantity
Diethyl malonate1.0160.17160 g (1.0 mol)
1,3-Dibromopropane1.05201.86212 g (1.05 mol)
Sodium2.022.9946 g (2.0 g-atom)
Absolute EthanolSolvent46.07800 mL
Product 200.23 Typical Yield: 53-55% [5]

Diagram 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

G reagents Diethyl Malonate + 1,3-Dibromopropane base 2 NaOEt / EtOH reagents->base 1. Deprotonation 2. Intermolecular SN2 product Diethyl 1,1-cyclobutanedicarboxylate base->product 3. Deprotonation 4. Intramolecular SN2

Caption: Reaction scheme for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Selective Partial Hydrolysis

The conversion of diethyl 1,1-cyclobutanedicarboxylate to this compound is achieved by the careful hydrolysis of one of the two ester groups.

2.2.1. Mechanistic Considerations

This transformation is a base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion to form the carboxylate. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

Controlling the stoichiometry of the base is critical for achieving selective mono-hydrolysis. Using one equivalent of a strong base like sodium hydroxide or potassium hydroxide favors the formation of the mono-acid.

2.2.2. Experimental Protocol: Synthesis of this compound

This protocol is based on a well-documented procedure.[6]

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Dropping funnel.

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Sodium hydroxide (1N aqueous solution)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) in ethanol in a round-bottom flask.[6]

  • Base Addition: While stirring at room temperature, add a 1N aqueous solution of sodium hydroxide (1.0 equivalent) dropwise over a period of time to control the reaction rate.[6]

  • Reaction Monitoring: Stir the resulting mixture at room temperature for approximately 6 hours.[6] The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting diester.

  • Concentration and Extraction: Concentrate the reaction mixture by removing most of the ethanol under reduced pressure.[6] Wash the aqueous residue with diethyl ether to remove any unreacted starting material.[6]

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, keeping the temperature below 10°C.[6]

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether (3x).[6]

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a colorless oil.[6]

Table 2: Reagent Quantities for the Synthesis of this compound

ReagentMolar RatioConcentrationExample Quantity
Diethyl 1,1-cyclobutanedicarboxylate1.0-4.5 g (22.5 mmol)
Sodium Hydroxide1.01N22.5 mL (22.5 mmol)
EthanolSolvent-20 mL
Product Typically high yield

Diagram 2: Workflow for the Synthesis of this compound

G start Start: Diethyl 1,1-cyclobutanedicarboxylate in EtOH add_base Add 1 eq. NaOH (aq) dropwise start->add_base stir Stir at RT for 6h add_base->stir concentrate Concentrate in vacuo stir->concentrate wash Wash with Et2O concentrate->wash acidify Acidify aqueous layer with HCl (aq) wash->acidify extract Extract with Et2O (3x) acidify->extract dry Dry over MgSO4, filter extract->dry evaporate Evaporate solvent dry->evaporate end Product: this compound evaporate->end

Caption: Step-by-step workflow for the partial hydrolysis reaction.

Alternative Synthetic Routes

While the malonic ester synthesis is the most common approach, other methods have been explored for the synthesis of the cyclobutane ring system.

Cyanoacetate-based Synthesis

An alternative route involves the use of ethyl cyanoacetate instead of diethyl malonate. The reaction with 1,3-dihalopropane proceeds in a similar manner to yield ethyl 1-cyanocyclobutanecarboxylate.[7] This intermediate can then be hydrolyzed to the corresponding carboxylic acid and further to the dicarboxylic acid if desired. This method can sometimes offer advantages in terms of reactivity or ease of purification.

Safety and Handling Considerations

  • Sodium Metal: Reacts violently with water and is highly flammable. It should be handled under an inert atmosphere and away from any sources of moisture.

  • 1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong Bases and Acids: Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Diethyl ether and ethanol are highly flammable. All heating should be conducted using heating mantles or steam baths, and ignition sources should be avoided.

A thorough risk assessment should be conducted before undertaking any of these procedures.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. The two-step method involving the malonic ester synthesis followed by selective partial hydrolysis is a reliable and scalable route. By carefully controlling reaction conditions, particularly stoichiometry and temperature, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip scientists with the knowledge necessary for the successful synthesis of this important compound.

References

1-(ethoxycarbonyl)cyclobutanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester, is an organic compound featuring a four-membered cyclobutane ring.[1] This bifunctional molecule, containing both a carboxylic acid and an ethyl ester group attached to the same carbon atom, serves as a highly versatile intermediate in organic synthesis. Its unique structural properties, including the inherent strain of the cyclobutane ring, make it a valuable building block in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of two distinct carbonyl functionalities allows for selective chemical transformations, providing a gateway to more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow oil or liquid at room temperature.[3] Its dual functional groups—a hydrogen-bond-donating carboxylic acid and a polar ester group—grant it moderate polarity and solubility in a range of organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54450-84-9[1][4]
Molecular Formula C₈H₁₂O₄[1][4]
Molecular Weight 172.18 g/mol [1][4]
Appearance Colorless oil/liquid[3]
Density 1.117 g/mL at 25 °C
Refractive Index (n20/D) 1.451
Flash Point >110 °C (>230 °F) - closed cup
Solubility Soluble in Chloroform, Dichloromethane, Methanol[5]
Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the spectrum would characteristically show a triplet and a quartet for the ethoxy group protons, complex multiplets for the cyclobutane ring protons, and a broad singlet for the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the carbons of the ethoxy group, and the carbons of the cyclobutane ring.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl (C=O) stretching absorptions. A sharp peak around 1730-1750 cm⁻¹ corresponds to the ester, while a broader absorption between 1700-1725 cm⁻¹ is characteristic of the carboxylic acid. A very broad O-H stretching band from the carboxylic acid dimer is also expected in the 2500-3300 cm⁻¹ region.[7]

  • Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z 172. Key fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅), water (-H₂O), or carbon dioxide (-CO₂).

Synthesis and Manufacturing

The primary route to this compound is a two-step process starting from diethyl malonate. The first step involves the formation of the cyclobutane ring to create the precursor, diethyl 1,1-cyclobutanedicarboxylate, followed by a selective mono-hydrolysis.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This synthesis is a classic example of a malonic ester synthesis involving a double alkylation with a dihalide. The reaction of diethyl malonate with 1,3-dihalopropanes (such as 1-bromo-3-chloropropane or 1,3-dibromopropane) in the presence of a strong base like sodium ethoxide yields the cyclic diester.[8][9]

  • Base Preparation : A solution of sodium ethoxide is prepared by carefully adding metallic sodium (2 gram atoms) to absolute ethanol (approx. 800 mL for 1 mole of ester) in a flask equipped with a reflux condenser. Maintaining anhydrous conditions is critical to prevent premature hydrolysis of the esters and to ensure the reactivity of the sodium ethoxide.[8]

  • Reaction Setup : In a separate three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge diethyl malonate (1 mole) and trimethylene chlorobromide (1 mole).[8]

  • Alkylation : Heat the diethyl malonate mixture to approximately 80°C. Vigorously stir the mixture while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a gentle reflux.[8]

  • Reflux : After the addition is complete (typically 1.5-2 hours), continue to reflux the mixture with stirring for an additional hour to ensure the reaction goes to completion.[8]

  • Workup : Cool the reaction mixture and add cold water to dissolve the sodium halide salts formed. Separate the organic layer. Extract the aqueous layer with diethyl ether (3x) to recover any dissolved product.

  • Purification : Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvents by distillation. The crude residue is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point: 91–96°C at 4 mmHg or 104-105°C at 12 mmHg).[5][8]

G cluster_0 Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate Diethyl Malonate Reaction Double Alkylation & Cyclization Diethyl Malonate->Reaction 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Reaction NaOEt Sodium Ethoxide (Base) NaOEt->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product1 Diethyl 1,1-cyclobutanedicarboxylate Purification->Product1

Caption: Workflow for the synthesis of the diester precursor.

Step 2: Selective Hydrolysis to this compound

The target compound is obtained by the careful, selective saponification of one of the two ester groups of diethyl 1,1-cyclobutanedicarboxylate. Using exactly one equivalent of a strong base, such as sodium hydroxide, ensures that the reaction preferentially stops at the mono-acid stage.

  • Reaction Setup : Dissolve diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in ethanol in a flask equipped with a stirrer.[3]

  • Hydrolysis : Prepare a solution of sodium hydroxide (1 equivalent) in water (to make a 1N solution). Add this basic solution dropwise to the stirred ester solution at room temperature.[3]

  • Reaction Time : Stir the resulting mixture at room temperature for several hours (e.g., 6 hours) to allow for complete mono-saponification.[3]

  • Workup : Concentrate the reaction mixture by evaporation to remove most of the ethanol. The residue is then diluted with water and washed with diethyl ether to remove any unreacted starting material.

  • Acidification & Extraction : Cool the remaining aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH below 2. This protonates the carboxylate salt, precipitating the desired carboxylic acid.[3]

  • Isolation : Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a colorless oil.[3]

G cluster_1 Step 2: Selective Mono-Hydrolysis Product1 Diethyl 1,1-cyclobutanedicarboxylate Reaction2 Selective Saponification Product1->Reaction2 NaOH NaOH (1 equiv) in Ethanol/Water NaOH->Reaction2 Acidification Acidification (HCl) & Extraction Reaction2->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Workflow for the selective hydrolysis to the target mono-acid.

Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for orthogonal chemical strategies where one group can be modified while the other remains protected or unreactive.

Chemical Reactivity
  • Carboxylic Acid Moiety : The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride (e.g., with thionyl chloride), amide coupling, or reduction.

  • Ester Moiety : The ethyl ester can be hydrolyzed under harsher basic or acidic conditions to yield cyclobutane-1,1-dicarboxylic acid.[9][10] It can also be reduced (e.g., with LiAlH₄) or undergo transesterification.

  • Cyclobutane Ring : The four-membered ring is characterized by significant angle strain. While relatively inert under many conditions, this strain can influence the stereochemical outcomes of reactions on adjacent carbons and can be exploited in certain ring-opening or rearrangement reactions under more forceful conditions.[1][2]

Applications in Drug Discovery and Organic Synthesis

The cyclobutane scaffold is increasingly incorporated into drug candidates to enhance metabolic stability, introduce conformational constraints, and serve as a non-planar bioisostere for aromatic rings.[2]

  • Pharmaceutical Intermediates : Cyclobutane derivatives are key components in a variety of approved drugs.[11] The precursor, diethyl 1,1-cyclobutanedicarboxylate, is a known intermediate in the synthesis of the platinum-based anticancer drug Carboplatin.[5][12][13][14] This highlights the industrial relevance of this chemical family.

  • Versatile Building Block : As a bifunctional molecule, it serves as a foundational building block for more complex structures. For example, the carboxylic acid can be coupled to an amine, and the ester can then be hydrolyzed and subjected to a second, different coupling reaction, enabling the divergent synthesis of compound libraries for screening.

Safety and Handling

This compound is classified as a hazardous substance requiring careful handling.

  • Hazards : It is labeled as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also classified as having acute oral toxicity (Category 4).[15]

  • Precautions for Safe Handling : Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a lab coat, must be worn.[15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

  • Storage Conditions : The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[5][15]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of a strained cyclobutane ring and two differentially reactive carbonyl functionalities. Its synthesis is well-established through a robust two-step sequence, making it an accessible building block for advanced applications. For researchers in drug discovery and organic synthesis, this compound offers a reliable platform for creating novel molecular entities with tailored three-dimensional structures and improved pharmacological properties. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research and development setting.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Small organic molecules, such as 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, often serve as critical building blocks in the synthesis of more complex chemical entities. The unique structural motif of this compound, featuring a strained cyclobutane ring geminally substituted with both a carboxylic acid and an ethyl ester group, imparts specific chemical properties that are of significant interest in drug development and polymer chemistry.[1] This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation of this compound, moving beyond a mere recitation of data to explore the causal reasoning behind the analytical choices and interpretation.

The molecular formula of this compound is C₈H₁₂O₄, with a corresponding molecular weight of 172.18 g/mol . A foundational step in its preparation involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate, a reaction that leverages the differential reactivity of the ester functionalities in a controlled alkaline environment.

This document is structured to guide researchers through the multi-faceted process of spectroscopic analysis, integrating data from Mass Spectrometry, Infrared Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy to build a cohesive and irrefutable structural assignment.

Molecular Structure and Synthesis Overview

The synthesis of this compound is most commonly achieved through the partial hydrolysis of diethyl 1,1-cyclobutanedicarboxylate. This process is typically conducted using a stoichiometric amount of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Workflow for Structure Elucidation

The comprehensive identification of this compound is achieved through a synergistic application of multiple spectroscopic techniques. The logical flow of this process ensures that each piece of data corroborates the others, leading to a definitive structural assignment.

structure_elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Techniques cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis via Hydrolysis purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms Sample Submission ir Infrared (IR) Spectroscopy purification->ir Sample Submission nmr NMR Spectroscopy purification->nmr Sample Submission interpretation Integrated Spectral Interpretation ms->interpretation ir->interpretation h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr cosy 2D COSY (Optional) h1_nmr->cosy hsqc 2D HSQC (Optional) h1_nmr->hsqc hmbc 2D HMBC (Optional) h1_nmr->hmbc h1_nmr->interpretation dept DEPT (Optional) c13_nmr->dept c13_nmr->hsqc c13_nmr->hmbc c13_nmr->interpretation structure Final Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis, analysis, and structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, charged species.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation
Predicted m/z Proposed Fragment Significance
172[C₈H₁₂O₄]⁺•Molecular Ion (M⁺•)
127[M - OEt]⁺Loss of the ethoxy radical from the ester.
126[M - EtOH]⁺•Loss of a neutral ethanol molecule.
99[M - COOH - C₂H₄]⁺Loss of the carboxyl group and ethylene from the cyclobutane ring.
73[COOEt]⁺Fragment corresponding to the ethoxycarbonyl group.
45[COOH]⁺Fragment corresponding to the carboxylic acid group.

The fragmentation of carboxylic acids and esters often involves α-cleavage and McLafferty rearrangements.[2] The presence of a peak at m/z 45 is characteristic of a carboxylic acid, while a peak at m/z 73 would strongly suggest an ethoxycarbonyl moiety. The loss of an ethoxy radical (m/z 127) is also a common fragmentation pathway for ethyl esters.[3]

ms_fragmentation cluster_frags M [C₈H₁₂O₄]⁺• (m/z 172) Molecular Ion f1 [M - OEt]⁺ (m/z 127) M->f1 - •OCH₂CH₃ f2 [M - EtOH]⁺• (m/z 126) M->f2 - HOCH₂CH₃ f3 [COOEt]⁺ (m/z 73) M->f3 α-cleavage f4 [COOH]⁺ (m/z 45) M->f4 α-cleavage

References

1-(ethoxycarbonyl)cyclobutanecarboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and its strategic application in the development of novel therapeutics, grounded in authoritative scientific literature.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational for research and development. This section outlines the formal naming conventions and identifiers for the topic compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid .

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound is frequently listed under various synonyms. Recognizing these is crucial for efficient literature searching and procurement.

  • Cyclobutane-1,1-dicarboxylic acid monoethyl ester[1]

  • Monoethyl 1,1-cyclobutanedicarboxylate[1]

  • 1,1-Cyclobutanedicarboxylic acid, 1-ethyl ester[2]

  • Ethyl hydrogen cyclobutane-1,1-dicarboxylate[2]

  • 1-Carboxy-1-ethoxycarbonylcyclobutane

Key Chemical Identifiers

Quantitative identification is ensured by universally recognized registry numbers and formulas.

IdentifierValueSource(s)
CAS Number 54450-84-9[1]
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
InChI Key XYHZRSFKDSWLHW-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and suitability for specific applications. This compound is a colorless to pale yellow liquid at standard conditions.[1]

PropertyValueConditionsSource(s)
Form Liquid25 °C, 1 atm[1]
Density 1.117 g/mL25 °C[1]
Refractive Index 1.45120 °C[1]
Flash Point > 110 °C (> 230 °F)Closed cup[1]
Boiling Point 276.6 °C760 mmHg (Predicted)

Synthesis and Mechanism

The synthesis of this compound is a well-documented two-step process. The primary strategy involves the formation of the parent diester, followed by selective mono-hydrolysis. This approach is favored due to the high availability of the starting materials and robust, scalable reaction conditions.

Overall Synthetic Scheme

The synthesis proceeds via two key transformations:

  • Malonic Ester Synthesis: Cyclization of diethyl malonate with a 1,3-dihalopropane to form diethyl 1,1-cyclobutanedicarboxylate.

  • Selective Saponification: Controlled mono-hydrolysis of one of the two ester groups to yield the target mono-acid.

SynthesisWorkflow cluster_step1 Step 1: Diester Formation cluster_step2 Step 2: Selective Hydrolysis A Diethyl Malonate + 1,3-Dihalopropane C Diethyl 1,1-cyclobutanedicarboxylate A->C Alkylation & Intramolecular Cyclization B Sodium Ethoxide (Base) B->A D Diethyl 1,1-cyclobutanedicarboxylate C->D Purification & Isolation F This compound D->F Saponification & Acidification E 1. NaOH (1 eq.), EtOH 2. HCl (aq) E->D

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This procedure is adapted from the robust and widely cited methods in Organic Syntheses. The reaction involves the dialkylation of diethyl malonate with trimethylene chlorobromide or dibromide using sodium ethoxide as the base.

Materials:

  • Diethyl malonate

  • Trimethylene chlorobromide (or dibromide)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser, carefully add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. Strict anhydrous conditions must be maintained.[3]

  • Set up Reaction: In a separate 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide. Heat the mixture to 80°C.[3]

  • Initiate Cyclization: Vigorously stir the heated malonate mixture while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a smooth reflux (approx. 1.5 hours).[3]

  • Complete Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]

  • Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of diethyl ether.[3]

  • Isolation and Purification: Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude residue is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point 91–96°C at 4 mm Hg). The typical yield is 53–55%.[3]

Causality and Expertise: The use of sodium ethoxide in ethanol is a classic condition for malonic ester synthesis. Maintaining anhydrous conditions is critical to prevent quenching the ethoxide base and undesired side reactions. The slow addition of the base to the heated mixture of reactants controls the exothermic reaction and favors the desired intramolecular cyclization over intermolecular polymerization, which can form tetraesters as a major byproduct.[4]

This protocol achieves the selective saponification of one ester group, a common challenge with symmetric diesters. The key is the stoichiometric control of the base.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • 1N Sodium hydroxide solution

  • Ethanol

  • 12N Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 4.5 g (22.5 mmol) of diethyl 1,1-cyclobutanedicarboxylate in 20 mL of ethanol in a flask with magnetic stirring.[2]

  • Controlled Saponification: Add 22.5 mL of 1N sodium hydroxide solution (22.5 mmol, 1.0 equivalent) dropwise to the stirred solution. The slow addition rate (e.g., 1 drop every 20 seconds) is crucial for selectivity.[2]

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 6 hours.

  • Initial Workup: Concentrate the mixture by rotary evaporation to a volume of approximately 10 mL. Wash the aqueous residue with diethyl ether to remove any unreacted diester, and separate the aqueous layer.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 12N hydrochloric acid until the pH is strongly acidic. The temperature should be maintained below 10°C during this exothermic step.[2]

  • Extraction and Isolation: Extract the acidified aqueous mixture with three 50-mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product as a colorless oil.[2]

Trustworthiness and Validation: This protocol is a self-validating system. The use of exactly one equivalent of NaOH kinetically favors the formation of the mono-salt. Once the first ester is hydrolyzed, the resulting carboxylate is negatively charged, which electrostatically repels the incoming hydroxide nucleophile, thus slowing down the rate of the second hydrolysis and allowing for the isolation of the mono-acid product.

Applications in Drug Development and Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[5] Its rigid, puckered three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or planar aromatic rings. The gem-disubstituted pattern, as seen in this compound, is particularly valuable.[6][7]

Role as a Conformationally Restricted Scaffold

The inherent strain and puckered conformation of the cyclobutane ring allow it to serve as a rigid scaffold. This has several benefits in drug design:

  • Improved Potency and Selectivity: By locking key pharmacophoric groups in a specific spatial orientation, the molecule can achieve a more favorable binding interaction with its biological target.[5]

  • Metabolic Stability: The cyclobutane core can enhance a drug candidate's metabolic stability by replacing more labile linear linkers or protecting adjacent functional groups from enzymatic degradation.[5][8]

  • Aryl Bioisostere: The cyclobutane ring can act as a non-planar bioisostere for phenyl rings, improving physicochemical properties like solubility while maintaining necessary vector orientations for binding.[5][9]

Synthetic Utility as a Bifunctional Building Block

This compound is an ideal starting point for generating diverse chemical libraries for drug screening. Its two distinct functional groups can be addressed with orthogonal chemistry:

  • Carboxylic Acid Handle: Allows for standard amide bond formation, connecting the cyclobutane core to other fragments or amino acid residues.

  • Ethyl Ester Handle: Can be hydrolyzed to the di-acid, reduced to an alcohol, or used in further ester-based reactions.

This bifunctionality makes it a versatile intermediate for creating complex molecules with precise three-dimensional architectures, a critical aspect of modern drug discovery.[10] Marketed drugs such as the anticancer agent Carboplatin (which contains a cyclobutane-1,1-dicarboxylate core) and the hepatitis C inhibitor Boceprevir highlight the clinical success of incorporating this scaffold.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require appropriate handling procedures.[1]

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT SE 3 H335May cause respiratory irritation.

Precautionary Statements (P-codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is reliable and scalable, and its unique structural properties—stemming from the strained, non-planar cyclobutane ring—offer a powerful method for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the application of versatile building blocks like this one will undoubtedly expand, paving the way for the next generation of therapeutics.

References

physical and chemical characteristics of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, a key bifunctional organic building block, holds significant importance in medicinal chemistry and organic synthesis. Its unique strained cyclobutane scaffold, combined with the orthogonal reactivity of its ester and carboxylic acid moieties, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, spectral properties, and key chemical transformations. The methodologies and reaction principles detailed herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

The cyclobutane motif is a prevalent structural feature in numerous biologically active natural products and pharmaceutical agents. The inherent ring strain of the four-membered ring imparts unique conformational properties and reactivity profiles that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic properties. This compound (also known as monoethyl 1,1-cyclobutanedicarboxylate) is a particularly useful derivative, offering two distinct functional handles for sequential or orthogonal chemical modifications. This guide will delve into the core physicochemical properties and synthetic applications of this compound, providing both theoretical understanding and practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following section outlines the key characteristics of this compound.

Structural and General Properties
PropertyValueSource(s)
Chemical Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][3]
Appearance Colorless oil/liquid[2][3]
CAS Number 54450-84-9[1][3]
Density 1.117 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.451[3]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Solubility and Acidity (Predicted)
  • Solubility : Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and diethyl ether. Its solubility in water is likely to be moderate and pH-dependent, increasing at higher pH values due to the formation of the carboxylate salt.

  • pKa : The pKa is anticipated to be in the range of typical carboxylic acids, likely around 4-5. The electron-withdrawing nature of the adjacent ethoxycarbonyl group may slightly increase its acidity compared to cyclobutanecarboxylic acid. For comparison, the first pKa of the parent 1,1-cyclobutanedicarboxylic acid is approximately 3.13.[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective mono-hydrolysis of diethyl 1,1-cyclobutanedicarboxylate. This method is advantageous due to the ready availability of the starting diester, which can be prepared via the alkylation of diethyl malonate with 1,3-dibromopropane.[5][6]

Synthetic Workflow

synthesis_workflow diethyl_malonate Diethyl Malonate diester Diethyl 1,1-cyclobutanedicarboxylate diethyl_malonate->diester dibromopropane 1,3-Dibromopropane dibromopropane->diester base Base (e.g., NaOEt) base->diester Alkylation product This compound diester->product Saponification hydrolysis Controlled Hydrolysis (e.g., 1 eq. NaOH) hydrolysis->product

Caption: Synthetic route to this compound.

Experimental Protocol: Selective Mono-hydrolysis

This protocol is adapted from established literature procedures for the synthesis of the target compound.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH), 1N aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol.

  • Hydrolysis: To the stirred solution, add one equivalent of 1N sodium hydroxide solution dropwise at room temperature. The rate of addition should be controlled to maintain a steady reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Shake and separate the layers. The desired product will be in the aqueous layer as its sodium salt.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

    • Extract the acidified aqueous layer with three portions of diethyl ether.

  • Isolation:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Causality Behind Experimental Choices:

  • One Equivalent of Base: The use of a single equivalent of sodium hydroxide is crucial for the selective hydrolysis of only one of the two ester groups. Using an excess would lead to the formation of the dicarboxylic acid.

  • Room Temperature: The reaction is typically carried out at room temperature to favor mono-hydrolysis. Higher temperatures could increase the rate of the second hydrolysis.

  • Acidification: Acidification is necessary to protonate the carboxylate salt, rendering the product soluble in the organic extraction solvent (diethyl ether).

Spectral Characteristics (Predicted)

While a dedicated spectrum for this compound is not available in the provided search results, its spectral features can be reliably predicted based on the analysis of its functional groups and data from analogous compounds such as cyclobutanecarboxylic acid and its derivatives.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • -COOH: A broad singlet in the region of 10-12 ppm, characteristic of a carboxylic acid proton.

  • -OCH₂CH₃: A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H), corresponding to the ethyl ester group.

  • Cyclobutane Ring Protons: A series of multiplets in the range of 1.8-2.7 ppm, arising from the non-equivalent methylene protons of the cyclobutane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

  • -COOH: A signal in the range of 175-185 ppm for the carboxylic acid carbonyl carbon.

  • -COOCH₂CH₃: A signal around 170-175 ppm for the ester carbonyl carbon, a signal around 60-62 ppm for the -OCH₂- carbon, and a signal around 14-15 ppm for the -CH₃ carbon.

  • Quaternary Cyclobutane Carbon: A signal for the C1 carbon of the cyclobutane ring.

  • Cyclobutane Methylene Carbons: Signals for the methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • -OH Stretch: A very broad band in the region of 2500-3300 cm⁻¹, typical for the O-H stretching of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: Two distinct carbonyl stretching bands are expected. One for the carboxylic acid C=O, typically around 1700-1725 cm⁻¹, and another for the ester C=O, usually at a slightly higher frequency, around 1725-1745 cm⁻¹.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the C-O stretching of the carboxylic acid and ester groups.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of two functional groups with differing reactivity, allowing for selective chemical transformations.

Decarboxylation

The malonic ester-like structure of this compound allows for decarboxylation upon heating, typically of the free carboxylic acid, to yield ethyl cyclobutanecarboxylate. This reaction proceeds through the loss of carbon dioxide from the carboxylic acid moiety.[10][11]

decarboxylation start This compound product Ethyl Cyclobutanecarboxylate start->product heat Heat (Δ) heat->product co2 CO₂ product->co2 +

Caption: Decarboxylation of this compound.

General Protocol for Decarboxylation:

  • Place this compound in a distillation apparatus.

  • Heat the compound to its decomposition temperature (typically >150 °C).

  • The decarboxylation will occur with the evolution of carbon dioxide gas.

  • The resulting ethyl cyclobutanecarboxylate can be purified by distillation.

Esterification

The remaining carboxylic acid group can be esterified under standard Fischer esterification conditions, reacting with an alcohol in the presence of a strong acid catalyst. This allows for the synthesis of unsymmetrical 1,1-cyclobutanedicarboxylates.[12]

General Protocol for Fischer Esterification:

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the mixture to reflux for several hours. Water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

  • After cooling, neutralize the excess acid, and isolate the diester product through extraction and purification (e.g., distillation or chromatography).

Amide Coupling

The carboxylic acid functionality can be readily converted to an amide by coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of novel drug candidates. The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU.[13][14]

amide_coupling start This compound product N-Substituted 1-(Ethoxycarbonyl)cyclobutane-1-carboxamide start->product amine Amine (R-NH₂) amine->product coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->product

Caption: Amide bond formation from this compound.

General Protocol for Amide Coupling (EDC/HOBt):

  • Dissolve this compound, the desired amine (1.1 eq.), and HOBt (1-hydroxybenzotriazole, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the stirred solution.

  • If necessary, add a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine, 2.0 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up typically involves washing with aqueous solutions to remove the coupling byproducts and purification by chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazard Classifications: Acute toxicity (oral), skin irritation, eye irritation, and specific target organ toxicity (respiratory system).[3]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its ester and carboxylic acid functional groups, provides a robust platform for the synthesis of a wide array of complex molecules, particularly in the context of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

The Enduring Allure of a Strained Ring: A Technical Guide to the Discovery and History of Cyclobutane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a chemical curiosity fraught with synthetic challenges, has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. This in-depth technical guide provides a comprehensive exploration of the discovery and history of cyclobutane carboxylic acid and its derivatives. We traverse the early, often erroneous, attempts at synthesis that underscore the perceived instability of small rings, to the groundbreaking work of pioneers who defied convention. The narrative then transitions to the sophisticated synthetic methodologies developed over the last century, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and innovative ring-expansion and -contraction strategies. Beyond the synthesis, this guide delves into the unique physicochemical properties imparted by the cyclobutane ring and how these are strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. Through detailed case studies of marketed drugs, we illustrate the tangible impact of these four-membered carbocycles in addressing significant therapeutic needs. This guide serves as a vital resource for researchers and professionals, offering not only a historical perspective but also actionable insights into the synthesis and application of this versatile chemical scaffold.

Introduction: From "Unstable" Anomaly to a Pillar of Modern Chemistry

The story of cyclobutane carboxylic acid is a testament to the evolution of organic chemistry. In the late 19th century, the prevailing wisdom, heavily influenced by Baeyer's strain theory, suggested that four-membered rings would be too unstable to exist. This belief, coupled with early experimental misinterpretations, shrouded the cyclobutane ring in an aura of mystery and skepticism. However, the relentless pursuit of knowledge by pioneering chemists gradually unraveled the true nature of these strained systems, revealing a world of unique reactivity and untapped potential.

Today, cyclobutane carboxylic acid and its derivatives are recognized as invaluable building blocks in organic synthesis and are integral components of numerous commercial drugs.[1] Their rigid, puckered conformation offers a unique three-dimensional scaffold that can effectively orient functional groups in space, a critical aspect in designing molecules with specific biological activities.[1][2] This guide will navigate the fascinating journey of these molecules, from their contentious discovery to their current status as indispensable tools in the hands of synthetic and medicinal chemists.

A Contentious Beginning: The Early History and a Case of Mistaken Identity

The initial forays into the synthesis of cyclobutane derivatives were marked by a series of errors and misinterpretations. In the late 19th and early 20th centuries, several prominent chemists, including Markownikoff, Krestownikoff, and the renowned William Henry Perkin, Jr., reported syntheses of what they believed to be cyclobutane dicarboxylic acids. However, these early reports were later proven to be incorrect.

A significant chapter in this history of mistaken identity revolves around the work of Perkin, Jr. In 1883, he reported a synthesis that he believed yielded a cyclobutane derivative.[1] This was a landmark claim, as it was one of the first reported syntheses of a compound with a ring smaller than six carbons, challenging the prevailing belief in their instability.[1] However, it was later demonstrated that the product of Perkin's reaction was, in fact, a six-membered ring containing an oxygen atom.[1] These early struggles highlight the significant analytical and synthetic challenges of the time and the deeply ingrained theoretical biases against small ring systems.

It wasn't until the early 20th century that the existence of cyclobutane derivatives was definitively established, largely through the meticulous work of Richard Willstätter. His successful synthesis of cyclobutane itself in 1907 marked a turning point, finally laying to rest the doubts about the viability of four-membered rings.

The Synthetic Arsenal: From Classical Approaches to Modern Marvels

The synthesis of cyclobutane carboxylic acid and its derivatives has evolved dramatically over the past century. Early methods were often low-yielding and lacked generality. However, the development of new synthetic strategies has provided chemists with a diverse toolbox to construct these valuable motifs with high efficiency and stereocontrol.

Classical Synthetic Routes

The earliest reliable methods for the synthesis of cyclobutane carboxylic acid relied on intramolecular cyclization reactions and the decarboxylation of dicarboxylic acids. A common and enduring approach involves the malonic ester synthesis, where a 1,3-dihalopropane is reacted with diethyl malonate to form a cyclobutane-1,1-dicarboxylate, which can then be hydrolyzed and decarboxylated to yield cyclobutane carboxylic acid.[3]

Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis

  • Formation of the Cyclobutane-1,1-dicarboxylate: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form the enolate. This enolate then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate.

  • Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base, such as sodium hydroxide, followed by acidification.

  • Decarboxylation: The 1,1-cyclobutanedicarboxylic acid is then heated at a high temperature (around 160°C), leading to the loss of one of the carboxylic acid groups as carbon dioxide, yielding cyclobutanecarboxylic acid.[3]

Malonic_Ester_Synthesis

The Dawn of Modern Synthesis: Photochemical [2+2] Cycloadditions

The development of photochemical [2+2] cycloaddition reactions in the mid-20th century revolutionized the synthesis of cyclobutane derivatives.[4] This powerful method involves the irradiation of two alkene molecules with ultraviolet light, leading to the formation of a cyclobutane ring. The reaction can be performed both intermolecularly and intramolecularly and often proceeds with high stereoselectivity.[4][5]

Photochemical_Cycloaddition

The Power of Catalysis: Modern Synthetic Methodologies

The advent of transition-metal catalysis has further expanded the synthetic chemist's toolkit for constructing cyclobutane rings. Catalytic methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Key modern catalytic approaches include:

  • Transition-Metal-Catalyzed [2+2] Cycloadditions: A variety of transition metals, including iron, ruthenium, and gold, have been shown to catalyze [2+2] cycloaddition reactions, often proceeding through different mechanisms than their photochemical counterparts.[6][7] These methods can provide access to cyclobutane derivatives that are difficult to obtain through other means.

  • C-H Functionalization: Recent advances in C-H activation and functionalization have provided novel strategies for the synthesis of substituted cyclobutanes.[8] This approach allows for the direct installation of functional groups onto a pre-existing cyclobutane core, offering a highly efficient and atom-economical route to complex derivatives.[8]

  • Ring Expansion and Contraction Reactions: The inherent ring strain of cyclobutanes and their precursors can be harnessed to drive ring-expansion and -contraction reactions. For instance, the ring expansion of cyclopropanes can be a powerful method for the synthesis of certain cyclobutane derivatives.[5]

Synthetic MethodKey FeaturesAdvantagesLimitations
Malonic Ester Synthesis Intramolecular cyclization followed by decarboxylation.Well-established, reliable for simple derivatives.Limited to specific substitution patterns, harsh conditions.
Photochemical [2+2] Cycloaddition Formation of a cyclobutane ring from two alkenes upon UV irradiation.High stereoselectivity, access to complex structures.Can require specialized equipment, potential for side reactions.
Transition-Metal-Catalyzed [2+2] Cycloaddition Catalytic formation of cyclobutane rings under milder conditions.High efficiency, good functional group tolerance.Catalyst cost and sensitivity can be a factor.
C-H Functionalization Direct installation of functional groups onto a cyclobutane core.High atom economy, late-stage modification.Can require directing groups, regioselectivity can be a challenge.

The Cyclobutane Advantage in Drug Discovery and Development

The unique structural and conformational properties of the cyclobutane ring make it a highly attractive scaffold in medicinal chemistry. Its rigid, puckered conformation provides a level of pre-organization that can lead to enhanced binding affinity and selectivity for a biological target.[1][2] Furthermore, the introduction of a cyclobutane moiety can significantly impact the pharmacokinetic properties of a drug molecule, often improving metabolic stability and oral bioavailability.[9]

Key Physicochemical Properties and Their Implications
  • Conformational Rigidity: The puckered conformation of the cyclobutane ring restricts the conformational freedom of a molecule, which can be advantageous for several reasons. It can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. This rigidity can also be used to orient key pharmacophoric groups in a precise three-dimensional arrangement.[1]

  • Increased sp³ Character: The incorporation of a cyclobutane ring increases the sp³ character of a molecule, moving away from the flat, aromatic structures that can sometimes be associated with poor pharmacokinetic properties and off-target effects.[2]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems.[9] This can lead to an increased half-life and improved in vivo efficacy of a drug.

Case Studies: Cyclobutane Carboxylic Acid Derivatives in Marketed Drugs

The successful application of cyclobutane carboxylic acid derivatives in drug development is evident in several marketed drugs that address a range of therapeutic areas.

  • Carboplatin: This platinum-based anticancer drug is a derivative of cyclobutane-1,1-dicarboxylic acid. The cyclobutane moiety in carboplatin plays a crucial role in modulating the reactivity of the platinum center, leading to a more favorable toxicity profile compared to its predecessor, cisplatin.

  • Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir features a cyclobutane group in its P1 region.[10] This cyclobutane unit was found to be optimal for binding to the enzyme's active site, demonstrating significantly higher potency compared to analogues with cyclopropyl or cyclopentyl groups.

  • Apalutamide: This androgen receptor antagonist, used in the treatment of prostate cancer, incorporates a spirocyclic cyclobutane scaffold. The rigid cyclobutane ring helps to position the molecule correctly within the receptor's binding pocket, contributing to its high antagonist activity.

Drug_Discovery_Workflow

Conclusion and Future Perspectives

The journey of cyclobutane carboxylic acid and its derivatives from a chemical enigma to a staple of modern chemistry is a compelling narrative of scientific progress. The initial skepticism and experimental setbacks have given way to a deep understanding of the unique properties and reactivity of these strained rings. The development of a sophisticated arsenal of synthetic methods has empowered chemists to incorporate this versatile scaffold into a wide array of complex molecules with remarkable precision and control.

Looking ahead, the importance of cyclobutane derivatives in drug discovery is poised to grow even further. As the demand for novel therapeutics with improved efficacy and safety profiles continues to rise, the unique advantages offered by the cyclobutane ring will undoubtedly be leveraged in the design of the next generation of medicines. The ongoing advancements in catalytic methods and C-H functionalization will likely open up new avenues for the synthesis of even more complex and diverse cyclobutane-containing molecules, further expanding their reach and impact in both academic research and the pharmaceutical industry. The once-underestimated four-membered ring has firmly established its place as a powerful tool in the quest for new scientific discoveries and life-saving therapies.

References

A Theoretical Deep Dive: Conformational Landscape of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry, possesses a deceptively simple structure that conceals a complex conformational landscape. The puckered nature of the cyclobutane ring, coupled with the rotational freedom of the ethoxycarbonyl and carboxylic acid substituents, gives rise to a variety of low-energy conformers that can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this molecule, outlining a synergistic approach that combines computational chemistry methods to elucidate its three-dimensional structure and energetic profile. By understanding the intricate interplay of steric and electronic effects that govern its conformational preferences, researchers can gain valuable insights for the rational design of novel therapeutics.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug discovery, a thorough understanding of a molecule's conformational preferences is paramount, as it dictates how it interacts with biological targets. Cyclobutane-containing compounds are of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can improve pharmacological properties.[1][2] this compound serves as a versatile starting material for the synthesis of more complex molecules. A detailed conformational analysis of this foundational structure is therefore essential for predicting the spatial arrangement of its derivatives and their subsequent biological activity.

The conformational flexibility of this compound arises from two primary sources: the puckering of the cyclobutane ring and the rotation around the single bonds connecting the substituents to the ring. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angle and torsional strain.[3] This puckering creates two distinct positions for the substituents: axial and pseudo-equatorial. Furthermore, the carboxylic acid and ethoxycarbonyl groups can adopt different orientations, primarily defined by the syn and anti conformations of the carboxyl group.[4] This guide outlines a robust computational workflow to explore this conformational space, identify stable isomers, and quantify their relative energies.

Computational Methodology: A Validating Workflow

A reliable theoretical conformational analysis hinges on a well-designed and validated computational protocol. The following workflow is proposed as a self-validating system, leveraging different levels of theory to ensure accuracy and efficiency.

Initial Conformational Search: Exploring the Potential Energy Surface

The first step is a broad exploration of the potential energy surface (PES) to identify all possible low-energy conformers. A molecular mechanics force field, such as OPLS_2005, is a computationally efficient method for this initial search.[5] This approach allows for the rapid scanning of the puckering of the cyclobutane ring and the rotation of the two substituent groups.

The primary degrees of freedom to be systematically varied are:

  • Cyclobutane Ring Puckering: The puckering angle of the cyclobutane ring.

  • C-C(O)OH Torsion Angle (τ1): The dihedral angle defining the orientation of the carboxylic acid group.

  • C-C(O)OEt Torsion Angle (τ2): The dihedral angle defining the orientation of the ethoxycarbonyl group.

  • O=C-O-H Torsion Angle (τ3): The dihedral angle of the hydroxyl group in the carboxylic acid, distinguishing between syn and anti conformers.

  • C-O-C-C Torsion Angle (τ4): The dihedral angle of the ethyl group in the ethoxycarbonyl substituent.

This multidimensional scan will generate a large number of initial structures, which can then be filtered based on their relative energies to select a set of unique conformers for further analysis.

G cluster_0 Initial Conformational Search Start Start Define Torsional Angles Define Key Torsional Angles (τ1, τ2, τ3, τ4, Puckering) Start->Define Torsional Angles Systematic Search Systematic Rotational Scan (Molecular Mechanics) Define Torsional Angles->Systematic Search Energy Minimization Energy Minimization of Generated Structures Systematic Search->Energy Minimization Filter & Cluster Filter by Energy Cutoff & Cluster Unique Conformers Energy Minimization->Filter & Cluster G cluster_1 Structure Refinement and Verification Input Conformers Unique Conformers from Molecular Mechanics DFT Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input Conformers->DFT Optimization Frequency Calculation Frequency Calculation (at the same level of theory) DFT Optimization->Frequency Calculation Verify Minima Check for Imaginary Frequencies Frequency Calculation->Verify Minima ZPVE Correction Apply Zero-Point Vibrational Energy (ZPVE) Correction Frequency Calculation->ZPVE Correction Refined Structures Refined Structures Verify Minima->Refined Structures ZPVE Correction->Refined Structures

References

Solubility Profile of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a key intermediate in the synthesis of complex organic molecules. In the absence of extensive published quantitative solubility data, this document synthesizes fundamental chemical principles, predictive analysis based on molecular structure, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and provide a robust methodology for empirical solubility determination.

Introduction: The Significance of this compound

This compound, also known as monoethyl 1,1-cyclobutanedicarboxylate, is a bifunctional organic compound featuring both a carboxylic acid and an ethyl ester group attached to a cyclobutane ring.[1][2] This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. Understanding its solubility is critical for a variety of applications, including reaction kinetics, purification processes such as crystallization, and formulation development.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in various solvents is a fundamental property that dictates its behavior in both chemical and biological systems.[3] It influences reaction rates, yields, and the ease of purification. For drug development professionals, solubility is a cornerstone of pre-formulation studies, impacting bioavailability and the choice of delivery vehicle.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1]
Appearance Liquid[1]
Density 1.117 g/mL at 25 °C[1]
Refractive Index n20/D 1.451[1]
Flash Point > 110 °C[1]

The molecular structure, depicted in the diagram below, is the primary determinant of its solubility.

Caption: Molecular structure of this compound.

The molecule possesses both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a moderately polar ethyl ester group, which can act as a hydrogen bond acceptor.[2] The cyclobutane ring itself is a nonpolar, hydrophobic moiety. This amphiphilic nature suggests a nuanced solubility profile.

Predictive Solubility Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the ester functionalities. Therefore, high solubility is expected in lower-molecular-weight alcohols.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated in these solvents. The presence of a carbonyl group in the solvent can further enhance the solubility of carboxylic acids.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclobutane ring will have favorable van der Waals interactions with these solvents. However, the polar functional groups will be poorly solvated, leading to an expectation of lower solubility compared to polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. Moderate solubility is expected.

The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be pH-dependent. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more water-soluble.[3]

Experimental Determination of Solubility

Given the lack of specific quantitative data in the literature, experimental determination is crucial for applications requiring precise solubility values. The following is a standardized protocol for determining the solubility of this compound in an organic solvent.

Materials and Apparatus
  • This compound (95% or higher purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the same solvent. A filtration step using a syringe filter may be necessary if any fine particles remain.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound. A standard curve of known concentrations should be prepared for accurate quantification.

  • Solubility Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Summary and Future Work

It is strongly recommended that scientists and drug development professionals perform experimental solubility studies in their solvents of interest to obtain precise data for their specific applications. Future work in this area should focus on the systematic measurement and publication of the solubility of this important building block in a wide range of organic solvents at various temperatures to create a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Cyclobutane Ring in Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is now a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique, puckered three-dimensional structure provides a compelling alternative to traditional flat aromatic rings, offering novel vectors for exploring chemical space.[1] This guide delves into the fundamental reactivity of the cyclobutane ring when appended with a carboxylic acid, a common functional handle in organic synthesis. We will explore how the inherent ring strain governs its chemical behavior and how the electronic nature of the carboxyl group can be harnessed to direct selective transformations. This document moves beyond a simple recitation of reactions to explain the underlying principles and causality behind experimental choices, providing field-proven insights for professionals engaged in complex molecule synthesis.

The Duality of the Cyclobutane Ring: Strain and Stability

The reactivity of cyclobutane is dominated by the concept of ring strain . Comprising angle strain and torsional strain, the total ring strain of cyclobutane is approximately 26.3 kcal/mol.[3][4][5] This inherent instability, arising from the compression of C-C-C bond angles to ~88° from the ideal sp³ tetrahedral angle of 109.5°, renders the ring susceptible to reactions that can alleviate this strain.[3][4]

  • Angle Strain (Baeyer Strain): The deviation from the ideal 109.5° bond angle forces the bonding orbitals to have greater p-character, resulting in weaker, higher-energy C-C bonds.[3]

  • Torsional Strain (Pitzer Strain): Unlike the planar and highly strained cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation.[3][4] This slight folding relieves some of the eclipsing interactions between adjacent hydrogen atoms, but significant torsional strain remains.[4]

This stored energy is the thermodynamic driving force behind many of the ring's characteristic reactions. However, the cyclobutane ring is also kinetically stable enough to be a reliable building block in multi-step syntheses, a duality that makes it particularly valuable.[1] The addition of a carboxylic acid provides a crucial functional handle, acting as both an electronic director and a versatile anchor for further chemical modification.

Major Reaction Pathways Dictated by Ring Strain and Functionality

The reactivity of cyclobutanecarboxylic acids can be broadly categorized into three main pathways: reactions that relieve ring strain through cleavage (ring-opening), reactions that rearrange the carbon skeleton to a more stable form (ring expansion), and reactions that functionalize the ring while preserving its core structure.

Ring-Opening Reactions: Harnessing the Strain Energy

While more difficult to hydrogenate than cyclopropane, the cyclobutane ring can be opened under catalytic hydrogenation conditions, typically requiring a Ni or Pt catalyst.[6] This process converts the cyclic structure into a saturated hydrocarbon, completely alleviating the ring strain.

More synthetically nuanced ring-opening reactions can be achieved with donor-acceptor (D-A) substituted cyclobutanes.[7] In this context, an ester or the carboxylic acid itself can serve as the electron-accepting group, polarizing the ring and making it susceptible to nucleophilic attack or Lewis acid-promoted cleavage.[7] These reactions are powerful tools for stereocontrolled synthesis of acyclic molecules.[8]

Rearrangement Reactions: The Path to Greater Stability

Perhaps the most synthetically elegant transformations of cyclobutanes are carbocation-mediated rearrangements. The formation of a carbocation adjacent to the ring often triggers a ring-expansion event, driven by the significant energy release associated with converting a strained four-membered ring into a less-strained five-membered ring.[9][10]

This process, a form of a 1,2-alkyl shift, proceeds through a concerted mechanism where a C-C bond of the ring migrates to the carbocation center, expanding the ring and relocating the positive charge.[9] This is a cornerstone reaction in SN1 and E1 pathways involving cyclobutylmethyl substrates.[10]

G Diagram 1: Carbocation-Mediated Ring Expansion cluster_0 Strained Cyclobutyl Carbocation cluster_1 Transition State cluster_2 Stable Cyclopentyl Carbocation (Relief of Ring Strain) A [Cyclobutane]-CH₂⁺ B [Bridged Cation]‡ A->B 1,2-Alkyl Shift C [Cyclopentyl]⁺ B->C Rearrangement

Caption: Mechanism of ring expansion driven by relief of strain.

Beyond ring expansion, the carboxylic acid functionality enables other classical rearrangements. For example, treatment of a cyclobutanecarboxylic acid with diphenylphosphoryl azide (DPPA) can initiate a Curtius rearrangement via an intermediate acyl azide, providing access to cyclobutyl isocyanates and amines.[11][12]

Ring-Preserving Functionalization: The Art of Molecular Editing

In drug development, it is often desirable to decorate the cyclobutane scaffold without destroying it. The carboxylic acid group is a master key for unlocking this type of reactivity.

The removal of the carboxyl group is a fundamental transformation. Cyclobutane-1,1-dicarboxylic acids can be readily decarboxylated, often by simple heating at temperatures between 160-200 °C, to yield the corresponding mono-acid.[11][13] This reaction is a cornerstone of many synthetic routes to monosubstituted cyclobutanes.[8][14]

The most advanced strategies for functionalizing the cyclobutane core rely on C–H activation. Here, the carboxylic acid is not just a passive substituent but an active participant, serving as a directing group to guide a transition metal catalyst (commonly palladium) to a specific C–H bond.[12][15] This allows for the site-selective installation of new functional groups, such as aryl or vinyl moieties, at positions that would be difficult to access through classical methods.[12][16] This approach provides a powerful and efficient route to complex, multi-substituted cyclobutane derivatives with high levels of stereocontrol.[15][17]

G Diagram 2: Carboxylate-Directed C-H Functionalization Start Cyclobutane Carboxylic Acid Step1 Couple Directing Group (DG) Start->Step1 Step2 Palladium Catalyst Coordination to DG Step1->Step2 Step3 Directed C-H Activation (Cyclometalation) Step2->Step3 Forms Palladacycle Step4 Oxidative Addition of R-X Step3->Step4 Step5 Reductive Elimination Step4->Step5 Forms C-R bond Step6 Removal of Directing Group Step5->Step6 Catalyst Turnover End Functionalized Cyclobutane Step6->End

Caption: Workflow for site-selective C-H functionalization.

Synthesis and Experimental Protocols

The most common and reliable entry point to cyclobutanecarboxylic acid is through the hydrolysis and subsequent thermal decarboxylation of a cyclobutane-1,1-dicarboxylate precursor.[8][18] The dicarboxylate is typically formed via a malonic ester synthesis with 1,3-dibromopropane.[19]

G Diagram 3: Common Synthesis of Cyclobutanecarboxylic Acid A 1,3-Dibromopropane + Diethyl Malonate B Base-Mediated Cyclization A->B C Diethyl Cyclobutane- 1,1-dicarboxylate B->C D Saponification (e.g., KOH, H₂O) C->D E Cyclobutane-1,1- dicarboxylic Acid D->E F Thermal Decarboxylation (Heat) E->F G Cyclobutanecarboxylic Acid F->G

Caption: A standard synthetic route to the title compound.

Field-Proven Protocols

The following protocols are presented as self-validating systems, providing a basis for practical application and adaptation.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation [11]

This procedure details the final step of a common two-step synthesis from diethyl cyclobutane-1,1-dicarboxylate.

  • Step 1: Saponification: A solution of diethyl cyclobutane-1,1-dicarboxylate (e.g., 1.15 g, 5.7 mmol) in a mixture of H₂O (2 mL), EtOH (4.5 mL), and KOH (1.65 g, 28.9 mmol) is heated to reflux for 20 hours.

    • Causality: The excess strong base (KOH) ensures complete hydrolysis of both ester groups to the corresponding carboxylate salts. Refluxing provides the necessary activation energy for this typically slow process.

  • Step 2: Workup & Isolation: The alcohol is distilled off, and the aqueous residue is acidified with 20% H₂SO₄. The product is then extracted with Et₂O. The organic layers are dried (e.g., with MgSO₄) and evaporated to yield crude cyclobutane-1,1-dicarboxylic acid.

    • Causality: Acidification protonates the dicarboxylate salt, rendering the diacid soluble in an organic solvent like diethyl ether for extraction.

  • Step 3: Decarboxylation: The crude residue is heated in a Kugelrohr apparatus at 160-170 °C, followed by distillation. The fraction boiling at 90-95 °C / 15 Torr is collected.

    • Causality: At elevated temperatures, one carboxylic acid group is eliminated as CO₂, a thermodynamically favorable process. Distillation under reduced pressure purifies the final product and prevents decomposition at higher atmospheric boiling points.

  • Validation: Expected yield is typically high (e.g., ~77%).[11] Product identity can be confirmed by ¹H NMR, ¹³C NMR, and comparison of boiling point to literature values.[8]

Protocol 2: Palladium-Catalyzed γ-C–H Arylation of Cyclobutanecarboxylic Acid (Adapted from modern methodologies)[16][17]

This protocol illustrates the principles of directed C-H functionalization.

  • Step 1: Amide Formation: The cyclobutanecarboxylic acid is coupled with a directing group, such as 8-aminoquinoline, using a standard peptide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Causality: The resulting amide provides a bidentate chelation site for the palladium catalyst, which is essential for positioning it near the target C-H bonds.[12][15]

  • Step 2: C-H Arylation Reaction: To the cyclobutane amide (1 equiv.) in a suitable solvent (e.g., t-AmylOH) is added the aryl halide (e.g., Ar-I, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 10 mol%), a ligand (e.g., a monodentate pyridone ligand, 20 mol%), and a silver salt oxidant/halide scavenger (e.g., Ag₂CO₃, 2 equiv.). The mixture is heated at ~120 °C for 12-24 hours.

    • Causality: The palladium catalyst coordinates to the directing group, bringing it into proximity with the γ-C-H bonds. The oxidant facilitates the C-H activation step. The high temperature is required to overcome the activation barrier for C-H cleavage.

  • Step 3: Workup and Deprotection: The reaction is cooled, filtered, and purified by column chromatography. The directing group can then be cleaved under acidic or basic hydrolysis to reveal the functionalized carboxylic acid.

  • Validation: Reaction progress is monitored by LC-MS. The final product structure is confirmed by NMR spectroscopy, where the appearance of aromatic signals and changes in the cyclobutane proton signals validate the arylation. High-resolution mass spectrometry confirms the elemental composition.

Summary of Reactivity

For ease of comparison, the fundamental reactivities are summarized below.

Reaction TypeKey Reagents/ConditionsDriving ForceTypical Outcome
Ring Expansion Carbocation formation (e.g., from SN1)Relief of ring strainCyclopentane derivative
Decarboxylation Heat (160-200 °C)Entropy (loss of CO₂)Monosubstituted cyclobutane
C-H Arylation Pd(II) catalyst, Directing Group, HeatChelation-assisted C-H cleavageγ-Arylated cyclobutane
Ring Opening H₂, Pt/Ni catalystRelief of ring strainAcyclic alkane
Curtius Rearrangement DPPA, HeatN₂ extrusionCyclobutyl isocyanate/amine

Conclusion

The cyclobutanecarboxylic acid scaffold is a powerful and versatile building block whose reactivity is governed by the interplay between inherent ring strain and the directing influence of the carboxyl group. A thorough understanding of its fundamental reaction pathways—ring expansion, directed C–H functionalization, and decarboxylation—is critical for its effective deployment in synthetic campaigns. By leveraging these principles, researchers can design and execute efficient syntheses of novel, three-dimensionally complex molecules for applications ranging from pharmaceuticals to materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for innovation in this exciting and expanding area of organic chemistry.

References

Methodological & Application

The Versatile Cyclobutane Hub: A Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spatially unique and conformationally constrained cyclobutane motif has garnered significant attention in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a versatile and readily accessible building block, in the context of advanced organic synthesis. We will delve into its fundamental reactivity, offering detailed protocols for its application in the construction of complex molecular architectures, with a particular focus on the synthesis of valuable spirocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this cyclobutane derivative in their synthetic endeavors.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and puckered three-dimensional structure offer a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal interaction with biological targets.[1][2] The incorporation of a cyclobutane moiety into a drug candidate can lead to improved metabolic stability, reduced planarity, and the ability to fill hydrophobic pockets within protein binding sites.[1] this compound serves as an invaluable bifunctional building block, possessing both a carboxylic acid and an ester group attached to a quaternary center on the cyclobutane ring. This arrangement allows for sequential and orthogonal functionalization, opening avenues to a diverse array of complex molecules.

Foundational Synthesis and Physicochemical Properties

This compound is typically prepared from its parent diester, diethyl 1,1-cyclobutanedicarboxylate. The synthesis of the diester is a classic example of a malonic ester synthesis, involving the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base.[2][3]

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure is adapted from established literature methods.[2]

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide solution in ethanol

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.

  • A mixture of diethyl malonate (1.0 equiv) and 1,3-dibromopropane (1.05 equiv) is added to the flask.

  • The sodium ethoxide solution is added dropwise to the stirred mixture, maintaining a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • The ethanol is removed by distillation.

  • Water is added to the residue to dissolve the sodium bromide byproduct. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Protocol 2: Selective Hydrolysis to this compound

The selective mono-hydrolysis of the diester is achieved under controlled basic conditions.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • A solution of potassium hydroxide (1.0 equiv) in ethanol is prepared.

  • The solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in ethanol is cooled in an ice bath.

  • The ethanolic KOH solution is added dropwise to the diester solution with vigorous stirring.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with ethyl acetate to remove any unreacted diester.

  • The aqueous layer is acidified with concentrated HCl to a pH of ~2.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

PropertyValue
Molecular Formula C₈H₁₂O₄[4]
Molecular Weight 172.18 g/mol [4]
Appearance Colorless liquid
CAS Number 54450-84-9[4]

Key Synthetic Transformations and Applications

The bifunctional nature of this compound allows for a range of synthetic manipulations. The carboxylic acid moiety can be readily converted to amides, esters, or acid chlorides, while the ethyl ester can be hydrolyzed or reduced. Furthermore, the entire molecule can serve as a precursor to monosubstituted cyclobutanes via decarboxylation.

Amide Bond Formation: Accessing Novel Cyclobutane Amides

The formation of an amide bond from the carboxylic acid is a fundamental transformation. Direct reaction with an amine is often inefficient due to acid-base chemistry.[5][6] Therefore, the use of coupling reagents is standard practice.

The carboxylic acid is first activated by a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with the concomitant formation of a urea byproduct. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency by forming an active ester, which is less prone to side reactions.[9]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, catalytic)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM, add the amine (1.1 equiv), EDC (1.2 equiv), HOBt (0.1 equiv, if used), and DIPEA (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling cluster_reactants Reactants CarboxylicAcid This compound O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC Amine R-NH₂ Amide_Product Cyclobutane Amide O_acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_acylisourea->Urea_Byproduct

Caption: EDC-mediated amide coupling workflow.

Decarboxylation: Gateway to Monofunctional Cyclobutanes

Decarboxylation of this compound or its derivatives provides access to valuable monofunctionalized cyclobutanes. The Krapcho decarboxylation is a particularly mild and effective method for the dealkoxycarbonylation of esters bearing a β-electron-withdrawing group, such as the carboxylic acid in our target molecule.[3][7]

The reaction is typically carried out in a polar aprotic solvent like DMSO with a salt, such as lithium chloride. The halide ion acts as a nucleophile, attacking the ethyl group of the ester in an Sₙ2 fashion.[2][7] This is followed by the decarboxylation of the resulting carboxylate intermediate to form an enolate, which is then protonated by a trace amount of water in the solvent to yield the final product.[7]

Krapcho_Decarboxylation Start This compound LiCl LiCl, H₂O, DMSO, Δ SN2_attack Sₙ2 attack by Cl⁻ on ethyl group Start->SN2_attack Carboxylate Cyclobutane- carboxylate intermediate SN2_attack->Carboxylate Decarboxylation Decarboxylation (-CO₂) Carboxylate->Decarboxylation Enolate Cyclobutane enolate Decarboxylation->Enolate Protonation Protonation Enolate->Protonation Product Cyclobutanecarboxylic Acid Protonation->Product

Caption: Mechanism of Krapcho Decarboxylation.

Materials:

  • This compound

  • Lithium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), lithium chloride (1.2 equiv), DMSO, and a small amount of water (2.0 equiv).

  • Heat the mixture to 150-180 °C under a nitrogen atmosphere.

  • Monitor the reaction for the evolution of gas (CO₂) and by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting cyclobutanecarboxylic acid by distillation or recrystallization.

Application in Spirocycle Synthesis: Constructing Spiro[3.3]heptanes

Spirocyclic scaffolds, particularly spiro[3.3]heptanes, are of great interest in drug discovery due to their rigid, three-dimensional structures.[1][10] this compound is an excellent starting point for the synthesis of functionalized spiro[3.3]heptanes. A plausible synthetic strategy involves the conversion of the carboxylic acid to a suitable functional group for a subsequent ring-forming reaction.

A viable approach involves the conversion of the carboxylic acid to a hydroxymethyl group, followed by tosylation and intramolecular cyclization.

Spirocycle_Synthesis Start This compound Reduction Reduction (e.g., BH₃·THF) Start->Reduction Diol Cyclobutane Methanol Derivative Reduction->Diol Tosylation Tosylation (TsCl, Pyridine) Diol->Tosylation Tosyl_Ester Tosylated Intermediate Tosylation->Tosyl_Ester Base_Treatment Base Treatment (e.g., NaH) Tosyl_Ester->Base_Treatment Spirocycle Spiro[3.3]heptane Derivative Base_Treatment->Spirocycle

Caption: Proposed workflow for spiro[3.3]heptane synthesis.

This protocol outlines the initial steps towards a spiro[3.3]heptane core.

Part A: Reduction of the Carboxylic Acid

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add borane-tetrahydrofuran complex (BH₃·THF) (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the resulting hydroxymethyl derivative by column chromatography.

Part B: Tosylation

  • Dissolve the hydroxymethyl derivative (1.0 equiv) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to obtain the tosylated intermediate.

Part C: Intramolecular Cyclization (Conceptual)

The tosylated intermediate can then be treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF to induce an intramolecular Williamson ether synthesis, forming a spiro[3.3]heptane-lactone. Alternatively, conversion of the tosylate to a halide followed by reaction with a malonic ester derivative and subsequent cyclization can lead to the carbocyclic spiro[3.s3]heptane core.[5][11]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a wide range of transformations, providing access to a diverse array of substituted cyclobutanes. The protocols and strategies outlined in this guide demonstrate its utility in fundamental reactions such as amide coupling and decarboxylation, and highlight its potential in the construction of complex and medicinally relevant scaffolds like spiro[3.3]heptanes. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the importance of such well-defined and adaptable building blocks will undoubtedly increase.

References

Application Notes & Protocols: 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This has led to a strategic shift away from predominantly flat, aromatic structures towards molecules with greater three-dimensionality. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (26.3 kcal/mol), is now increasingly recognized as a valuable scaffold in drug design.[1]

The unique, puckered three-dimensional structure of the cyclobutane moiety offers several distinct advantages:

  • Conformational Rigidity: It can act as a conformationally restricted linker, locking flexible molecules into a bioactive conformation to enhance binding affinity and selectivity.[1][2]

  • Vectorial Projection: The sp³-rich nature of the ring allows for the precise spatial projection of pharmacophoric groups into protein binding pockets.[1]

  • Improved Physicochemical Properties: Incorporating a cyclobutane ring can disrupt planarity, often leading to improved solubility and metabolic stability compared to aromatic or flexible aliphatic analogues.[1][2]

  • Bioisosteric Replacement: It can serve as a suitable replacement for other groups, such as gem-dimethyl units, alkenes, or even aryl rings, to modulate a compound's properties.[1][2]

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid (CAS 54450-84-9) is a particularly powerful building block for accessing this valuable chemical space. Its geminal disubstitution with two distinct, orthogonally reactive carbonyl functions—a carboxylic acid and an ethyl ester—provides medicinal chemists with a versatile handle for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is critical for successful synthetic planning and execution.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 54450-84-9[3]
Molecular Formula C₈H₁₂O₄[3][4]
Molecular Weight 172.18 g/mol [3][4]
Appearance Colorless oil / liquid[5]
Density ~1.117 g/mL at 25 °C
Refractive Index n20/D ~1.451
Synonyms Cyclobutane-1,1-dicarboxylic acid monoethyl ester, Monoethyl 1,1-cyclobutanedicarboxylate[4][5]
Table 2: Characteristic Spectroscopic Data
Spectroscopy TypeCharacteristic Absorption / ShiftRationale
Infrared (IR) ~3300-2500 cm⁻¹ (broad), ~1735 cm⁻¹, ~1710 cm⁻¹O-H stretch of the carboxylic acid dimer; C=O stretch of the ethyl ester; C=O stretch of the carboxylic acid.[6][7][8]
¹H NMR δ ~10-12 (s, 1H), ~4.2 (q, 2H), ~2.5 (m, 4H), ~1.2 (t, 3H)Carboxylic acid proton; -OCH₂ CH₃; Cyclobutane ring protons; -OCH₂CH₃ .
¹³C NMR δ ~178, ~172, ~61, ~45, ~30, ~14C =O (acid), C =O (ester), -OC H₂CH₃, Quaternary cyclobutane carbon, Cyclobutane C H₂, -OCH₂C H₃.

Application Note 1: A Versatile Scaffold for Diversity-Oriented Synthesis

Core Concept: The orthogonal nature of this compound makes it an ideal starting point for creating libraries of novel, sp³-rich compounds for high-throughput screening. The carboxylic acid can be selectively functionalized, leaving the ester intact for subsequent, divergent modifications.

Workflow Rationale: This workflow demonstrates the selective functionalization of the acid moiety to generate a diverse amide library. Each amide can then be subjected to a second reaction, such as ester hydrolysis followed by a second amide coupling, or reduction of the ester to a primary alcohol, to rapidly build molecular complexity.

G cluster_0 Divergent Modification A 1-(Ethoxycarbonyl)- cyclobutanecarboxylic Acid B Amide Coupling (R1-NH2, HATU, DIPEA) A->B Step 1 C Intermediate Amide-Ester B->C E Route A: Ester Hydrolysis (LiOH) C->E G Route B: Ester Reduction (LiBH4) C->G D Library of Bioactive Candidates F Amide-Acid Intermediate E->F F->D Further Derivatization H Amide-Alcohol Intermediate G->H H->D Further Derivatization

Caption: Divergent synthesis workflow using the target molecule.

Protocol 1: Synthesis of Ethyl 1-(Benzylcarbamoyl)cyclobutane-1-carboxylate

This protocol details the selective amide coupling at the carboxylic acid position.

Objective: To demonstrate the chemoselective functionalization of the carboxylic acid in the presence of the ethyl ester.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine)

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature.

    • Rationale: Pre-activation of the carboxylic acid by HATU forms a highly reactive acyl-intermediate, facilitating nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Rationale: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes any unreacted starting acid and residual hexafluorophosphate byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the pure amide.

Application Note 2: A Rigid Linker for Constraining Bioactive Conformations

Core Concept: The cyclobutane core can replace flexible alkyl chains or planar aromatic rings to serve as a rigid spacer or linker. This pre-organizes the attached pharmacophores, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1]

Workflow Rationale: To utilize the molecule as a symmetrical linker, both carbonyl groups must be converted to the same functionality. This is achieved by first hydrolyzing the ester to yield the diacid, which can then be coupled to two equivalents of a desired amine or alcohol.

G A 1-(Ethoxycarbonyl)- cyclobutanecarboxylic Acid B Saponification (NaOH or LiOH) A->B Step 1 (Hydrolysis) C Cyclobutane-1,1- dicarboxylic Acid B->C D Bis-Amide Coupling (2 eq. R-NH2, Coupling Agent) C->D Step 2 (Coupling) E Symmetrical Diamide Linker (Conformationally Restricted) D->E

Caption: Synthesis of a symmetrical, rigid linker.

Protocol 2: Synthesis of Cyclobutane-1,1-dicarboxylic Acid

This protocol details the hydrolysis of the starting material to the key diacid intermediate.[9]

Objective: To prepare the symmetrical diacid for use as a rigid linker scaffold.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol/Water (e.g., 3:1 mixture)

  • Concentrated HCl (aq)

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add NaOH (2.5 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Rationale: Using excess base and heat ensures complete saponification of both the ester and deprotonation of the acid.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.

    • Rationale: Protonation of the dicarboxylate salt renders the diacid insoluble in the aqueous medium.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclobutane-1,1-dicarboxylic acid, which can often be used without further purification or recrystallized if necessary.

Synthetic Protocol: Preparation of the Starting Material

Protocol 3: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

Objective: To synthesize the title compound from diethyl 1,1-cyclobutanedicarboxylate.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq)

  • 1 M Sodium Hydroxide (NaOH) (aq) (1.0 eq)

  • Ethanol

  • 12 M Hydrochloric Acid (HCl) (aq)

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol.

  • To the stirred solution, add 1 M NaOH solution (1.0 eq) dropwise over 30 minutes at room temperature.

    • Rationale: Using exactly one equivalent of base and adding it slowly favors the mono-hydrolysis of the less sterically hindered diester. A large excess would lead to the diacid.

  • Stir the resulting mixture at room temperature for 6-8 hours.

  • Concentrate the mixture by rotary evaporation to approximately half its original volume.

  • Transfer the residue to a separatory funnel and wash with diethyl ether (1x) to remove unreacted starting diester. The desired sodium salt of the product will remain in the aqueous-ethanolic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer to pH ~1-2 with 12 M HCl, keeping the temperature below 10 °C.

  • Extract the acidified mixture with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[5]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its unique structural and electronic properties enable its use as both a scaffold for generating diverse molecular libraries and as a rigid linker to enforce bioactive conformations. The protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this powerful tool in the pursuit of novel therapeutics. The strategic incorporation of such sp³-rich, three-dimensional motifs is a cornerstone of modern drug discovery, and this reagent represents a key enabler of that strategy.[1][10]

References

The Versatile Building Block: Harnessing 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Its inherent three-dimensionality and conformational rigidity offer a strategic advantage in the design of bioactive molecules, enabling chemists to "escape from flatland" and explore new chemical space.[3] The incorporation of a cyclobutane ring can enhance metabolic stability, improve binding affinity by pre-organizing pharmacophoric elements, and provide unique intellectual property opportunities.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid (also known as monoethyl 1,1-cyclobutanedicarboxylate), a versatile and commercially available building block for the construction of complex bioactive molecules. We will delve into key synthetic transformations and provide detailed protocols for its application in the synthesis of scaffolds relevant to therapeutic areas such as integrin antagonism and GPCR modulation.

Chemical Properties and Reactivity of this compound

This compound possesses two distinct functional groups—a carboxylic acid and an ethyl ester—both attached to the same carbon of the cyclobutane ring. This arrangement allows for selective chemical manipulation, making it a powerful tool in multistep synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
CAS Number 54450-84-9
Appearance Liquid
Density 1.117 g/mL at 25 °C
Refractive Index n20/D 1.451

The presence of both a carboxylic acid and an ester allows for orthogonal chemical strategies. The carboxylic acid can be readily activated for amide bond formation or subjected to rearrangement reactions, while the ester can be hydrolyzed, reduced, or used in further coupling reactions.

Synthetic Strategy I: Amide Coupling for the Synthesis of Bioactive Amides

Amide bond formation is a cornerstone of medicinal chemistry. This compound serves as an excellent starting point for the synthesis of cyclobutane-containing amides, which are found in a variety of bioactive natural products and pharmaceutical agents.[2]

Rationale: The carboxylic acid moiety can be selectively activated in the presence of the ethyl ester using standard peptide coupling reagents. This allows for the introduction of a wide range of amine-containing fragments, leading to a diverse library of cyclobutane carboxamides for biological screening.

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality behind Experimental Choices:

  • EDC/HOBt: This combination is widely used for its efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.

  • DIPEA: A non-nucleophilic base is used to neutralize the HOBt and any acid formed during the reaction without competing in the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Synthetic Strategy II: Synthesis of Cyclobutylamine Scaffolds via Curtius Rearrangement

The synthesis of primary amines from carboxylic acids is a fundamental transformation in organic synthesis. The Curtius rearrangement provides a reliable method to convert the carboxylic acid functionality of this compound into an amine, opening access to a new class of building blocks for drug discovery.

Rationale: The Curtius rearrangement proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate with loss of nitrogen gas. The isocyanate can then be trapped with various nucleophiles to generate amines, ureas, or carbamates. This transformation is known for its high functional group tolerance and retention of stereochemistry.

Protocol 2: Two-Step Synthesis of 1-(Ethoxycarbonyl)cyclobutylamine Hydrochloride

This protocol outlines the conversion of the carboxylic acid to the corresponding amine hydrochloride via a Curtius rearrangement.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethylformamide (DMF), catalytic amount

  • Sodium azide

  • Toluene

  • tert-Butanol

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Acetone

Procedure:

Step 1: Synthesis of the Acyl Azide

  • To a solution of this compound (1.0 eq) in DCM, add a catalytic amount of DMF.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting crude acyl chloride in acetone and cool to 0 °C.

  • Slowly add a solution of sodium azide (1.5 eq) in water, maintaining the temperature below 10 °C.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 2: Curtius Rearrangement and Boc-Protection

  • Dissolve the crude acyl azide in toluene.

  • Add tert-butanol (2.0 eq) and heat the mixture to reflux (approximately 110 °C) for 4-6 hours, or until nitrogen evolution ceases.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the Boc-protected amine.

Step 3: Deprotection to the Amine Hydrochloride

  • Dissolve the Boc-protected amine in a minimal amount of DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure to afford the 1-(ethoxycarbonyl)cyclobutylamine hydrochloride salt.

Visualization of the Synthetic Workflow:

Curtius_Rearrangement Start This compound AcylChloride Acyl Chloride Intermediate Start->AcylChloride (COCl)₂, cat. DMF AcylAzide Acyl Azide Intermediate AcylChloride->AcylAzide NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Toluene) BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH FinalAmine 1-(Ethoxycarbonyl)cyclobutylamine HCl BocAmine->FinalAmine HCl/Dioxane

Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclobutylamine hydrochloride.

Application in the Synthesis of Bioactive Scaffolds: Integrin Antagonists

Cyclobutane-based structures have shown promise as scaffolds for the development of integrin antagonists, which are of interest in oncology and other therapeutic areas.[1][4] The rigid cyclobutane core can effectively mimic the turns in peptide ligands of integrins.

The synthesized 1-(ethoxycarbonyl)cyclobutylamine can be further elaborated. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a bifunctional cyclobutane amino acid. This can then be coupled with other fragments to build more complex molecules. The following hypothetical scheme illustrates this concept, drawing on strategies used in the synthesis of cyclobutane-based integrin antagonists.[1][4]

Bioactive_Synthesis Start 1-(Ethoxycarbonyl)cyclobutylamine Hydrolysis Hydrolysis Start->Hydrolysis LiOH AminoAcid Cyclobutane Amino Acid Hydrolysis->AminoAcid Coupling1 Amide Coupling AminoAcid->Coupling1 Amine-containing Fragment 1, EDC/HOBt Intermediate Elaborated Intermediate Coupling1->Intermediate Coupling2 Final Coupling Intermediate->Coupling2 Amine-containing Fragment 2 Target Integrin Antagonist Scaffold Coupling2->Target

Caption: Hypothetical pathway to an integrin antagonist scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its bifunctional nature allows for a range of selective transformations, providing access to diverse scaffolds containing the medicinally important cyclobutane moiety. The protocols detailed herein for amide coupling and the Curtius rearrangement offer reliable and reproducible methods for the elaboration of this starting material into key intermediates for drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Note & Protocols: 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid as a Versatile Building Block for Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocycles in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift away from flat, aromatic molecules towards structures with greater three-dimensionality (3D).[1] Spirocyclic compounds, which feature two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined conformational arrangement can optimize the orientation of binding elements, leading to significant improvements in potency and selectivity for biological targets.[1][2] Furthermore, the incorporation of sp³-rich spirocyclic scaffolds often correlates with enhanced physicochemical and pharmacokinetic properties, such as increased solubility, better metabolic stability, and reduced lipophilicity, which are critical challenges in drug development.[1][3][4]

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid (CAS 54450-84-9) has emerged as an invaluable and versatile building block for accessing these complex architectures. Its structure, featuring a geminally substituted carboxylic acid and an ethyl ester on a strained cyclobutane ring, provides two distinct and orthogonally reactive handles. This bifunctionality allows for sequential, controlled chemical transformations, making it an ideal starting point for the modular synthesis of diverse spirocyclic frameworks. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the synthesis of this key building block and its application in the construction of a representative spirocyclic system.

Synthesis of the Core Building Block: this compound

The most direct and reliable method for preparing the title compound is through the selective mono-saponification of its parent diester, diethyl 1,1-cyclobutanedicarboxylate. The key to this synthesis is the careful control of stoichiometry and reaction conditions to favor the hydrolysis of only one ester group.

Causality Behind the Experimental Design:

The protocol is designed to maximize the yield of the mono-acid while minimizing the formation of the di-acid byproduct.

  • Stoichiometry: Using exactly one equivalent of sodium hydroxide is critical. An excess would lead to the formation of the undesired 1,1-cyclobutanedicarboxylic acid.

  • Slow Addition: The dropwise addition of the base at a controlled rate prevents localized high concentrations of hydroxide, which would promote the second, faster hydrolysis step.[5]

  • Temperature Control: Running the initial hydrolysis at room temperature is sufficient for the first saponification. The subsequent acidification is performed at a reduced temperature (<10 °C) to ensure safe quenching of any unreacted base and to control the exotherm of neutralization.[5]

Experimental Protocol: Synthesis of this compound
ParameterValue/Description
Starting Material Diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1)
Primary Reagents Sodium Hydroxide (1N solution), Hydrochloric Acid (12N)
Solvents Ethanol, Diethyl Ether
Reaction Time 6 hours
Temperature Room Temperature (hydrolysis), <10 °C (acidification)
Typical Yield ~85-95%
Product Form Colorless Oil[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate (e.g., 4.5 g, 22.5 mmol) in ethanol (20 mL).[5]

  • Saponification: Begin stirring the solution at room temperature. Add a 1N aqueous solution of sodium hydroxide (22.5 mL, 22.5 mmol, 1.0 equivalent) dropwise over a period of 30-40 minutes. A rate of approximately one drop every 20 seconds is recommended.[5]

  • Reaction Monitoring: Allow the resulting mixture to stir at room temperature for 6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diester.

  • Solvent Removal: Concentrate the reaction mixture by rotary evaporation to a volume of approximately 10 mL.[5]

  • Aqueous Wash: Transfer the residue to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material. The aqueous layer contains the sodium salt of the desired product.

  • Acidification: Cool the separated aqueous layer in an ice bath. While maintaining the temperature below 10 °C, carefully acidify the solution to pH 1-2 by the dropwise addition of 12N hydrochloric acid.[5]

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).[5]

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.[5] The product is often of sufficient purity for subsequent steps without further purification.

Workflow Visualization

G cluster_0 Synthesis of Building Block A Diethyl 1,1-cyclobutanedicarboxylate B Add 1.0 eq. NaOH (aq) in Ethanol A->B C Stir 6h at RT B->C D Concentrate & Wash with Ether C->D E Acidify Aqueous Layer (HCl, <10°C) D->E F Extract with Ether E->F G Dry & Evaporate F->G H This compound G->H

Caption: Workflow for the synthesis of the key building block.

Application: Construction of a Spiro[cyclobutane-1,3'-pyrrolidine] Scaffold

The true utility of this compound lies in its ability to undergo sequential reactions. The free carboxylic acid can be readily converted into an amide, while the ester moiety remains available for a subsequent intramolecular cyclization. This strategy is a powerful method for constructing nitrogen-containing spirocycles, which are privileged structures in medicinal chemistry.

Causality Behind the Experimental Design:

This protocol illustrates a common and effective strategy: amide coupling followed by reductive cyclization.

  • Amide Coupling: The first step selectively functionalizes the carboxylic acid. A standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions. The base (DIPEA) is required to neutralize the acid formed and facilitate the coupling.

  • Reductive Cyclization: The second step involves the reduction of both the ester and the newly formed amide carbonyls. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. The resulting diamine intermediate undergoes a spontaneous intramolecular cyclization (an Sɴ2 reaction) where one of the newly formed amino groups displaces the other (as a hydroxyl leaving group after protonation during workup) to form the stable five-membered pyrrolidine ring.

Experimental Protocol: Synthesis of a Spiro[cyclobutane-1,3'-pyrrolidine] Derivative
ParameterStep 1: Amide CouplingStep 2: Reductive Cyclization
Starting Material This compoundEthyl 1-(benzylcarbamoyl)cyclobutane-1-carboxylate
Primary Reagents Benzylamine, HATU, DIPEALithium Aluminum Hydride (LiAlH₄)
Solvents Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Time 4 hours12 hours
Temperature 0 °C to Room Temperature0 °C to Reflux
Product Ethyl 1-(benzylcarbamoyl)cyclobutane-1-carboxylate1'-Benzylspiro[cyclobutane-1,3'-pyrrolidine]

Step-by-Step Methodology:

Part A: Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.05 eq) and DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, ethyl 1-(benzylcarbamoyl)cyclobutane-1-carboxylate, can be purified by column chromatography if necessary.

Part B: Reductive Cyclization

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (4.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Add a solution of the amide-ester from Part A (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude spirocyclic product, which can be purified by column chromatography.

Synthetic Pathway Visualization

G cluster_1 Spirocycle Synthesis A 1-(Ethoxycarbonyl) cyclobutanecarboxylic Acid B Step 1: Amide Coupling (Benzylamine, HATU, DIPEA) A->B C Ethyl 1-(benzylcarbamoyl) cyclobutane-1-carboxylate B->C D Step 2: Reductive Cyclization (LiAlH₄, THF) C->D E 1'-Benzylspiro[cyclobutane- 1,3'-pyrrolidine] D->E

Caption: Pathway from the building block to a spiro-pyrrolidine.

Conclusion

This compound is a powerful and efficient building block for introducing the desirable cyclobutane spiro-motif into complex molecules. Its bifunctional nature provides a platform for reliable and sequential chemical modifications, enabling the construction of diverse spirocyclic frameworks. The protocols detailed herein represent robust and scalable methods that can be adapted by medicinal chemists and drug development professionals to accelerate the exploration of novel chemical space. The inherent rigidity and unique 3D geometry imparted by this building block make it a strategic tool for enhancing the drug-like properties of next-generation therapeutics.[2][6]

References

Application Note and Experimental Protocol: Efficient Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of diethyl 1,1-cyclobutanedicarboxylate, a valuable building block in organic synthesis, through the esterification of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. We present a detailed, step-by-step experimental protocol based on the well-established Fischer-Speier esterification method. The underlying chemical principles, mechanistic rationale, and critical experimental parameters are discussed to ensure procedural success and high product yield. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

Diethyl 1,1-cyclobutanedicarboxylate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with unique structural motifs. Its preparation often involves the esterification of the corresponding dicarboxylic acid or its monoester derivative. This compound serves as a readily accessible precursor for this transformation.

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters using an acid catalyst.[1] This method is particularly advantageous for its cost-effectiveness and applicability to a wide range of substrates, especially on a larger scale.[2] This application note details a robust protocol for the Fischer-Speier esterification of this compound to yield diethyl 1,1-cyclobutanedicarboxylate.

Scientific Principles and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side to achieve high yields.

Reaction Mechanism

The mechanism of the Fischer esterification involves several key steps, as illustrated below.[2][3][5]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as the alcohol or water) to regenerate the acid catalyst and yield the final ester product.

All steps in the Fischer esterification are reversible.[2][4] To favor the formation of the ester, the equilibrium can be shifted to the right by either using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle.[4][6]

Choice of Reagents and Conditions
  • Substrate: this compound is the starting material. Information on its synthesis from diethyl 1,1-cyclobutanedicarboxylate is available.[7]

  • Alcohol: Ethanol is used as both the reactant and the solvent. Using it in a large excess helps to drive the reaction equilibrium towards the product.

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[1][8] Other suitable catalysts include p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl).[1]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate. The reflux temperature will be that of the ethanol solvent.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the esterification of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥95%e.g., Sigma-AldrichStore in a desiccated environment.[9]
Ethanol (absolute)Anhydrous, ≥99.5%StandardUse as both reactant and solvent.
Sulfuric acid (H₂SO₄)Concentrated, 98%StandardHandle with extreme care (corrosive).
Sodium bicarbonate (NaHCO₃)Saturated solutionStandardFor neutralization.
Brine (saturated NaCl solution)Saturated solutionStandardFor washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)AnhydrousStandardFor drying the organic layer.
Diethyl ether or DichloromethaneACS gradeStandardFor extraction.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq) to the flask.

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

Reaction:

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Carefully transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst). Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethyl 1,1-cyclobutanedicarboxylate.

  • If necessary, purify the crude product by vacuum distillation to obtain the final product in high purity.

Process Visualization

The following diagram illustrates the key stages of the experimental workflow.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Reactants - this compound - Ethanol (excess) - H₂SO₄ (catalyst) reflux 2. Heat to Reflux (4-8 hours) reagents->reflux Stirring cool 3. Cool to RT reflux->cool evaporate 4. Remove Excess Ethanol cool->evaporate extract 5. Extraction (e.g., Diethyl Ether) evaporate->extract wash 6. Wash - H₂O - NaHCO₃ (aq) - Brine extract->wash dry 7. Dry (Na₂SO₄ or MgSO₄) wash->dry filter 8. Filter dry->filter concentrate 9. Concentrate filter->concentrate distill 10. Vacuum Distillation (if necessary) concentrate->distill product Pure Diethyl 1,1-cyclobutanedicarboxylate distill->product

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Alternative Esterification Methods

While Fischer esterification is a robust method, other techniques can be employed, particularly for substrates that are sensitive to strong acids or sterically hindered.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] It is performed under mild, neutral conditions and is effective for sterically hindered alcohols.[10][12]

  • Uronium-Based Coupling Agents: Reagents like TBTU, TATU, or COMU can efficiently mediate ester formation at room temperature in the presence of organic bases.[13]

  • Triphenylphosphine Oxide/Oxalyl Chloride System: This novel method allows for esterification under mild and neutral conditions with high yields.[14]

Conclusion

The Fischer-Speier esterification provides an efficient and practical route for the synthesis of diethyl 1,1-cyclobutanedicarboxylate from this compound. The protocol detailed in this application note, when executed with attention to the underlying chemical principles, will enable researchers to obtain the desired product in high yield and purity. The discussion of alternative methods offers valuable options for substrates that may not be amenable to classical Fischer esterification conditions.

References

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 1-(ethoxycarbonyl)cyclobutane-1-carboxamides, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid with amines. It details the underlying chemical principles, compares common synthetic methodologies, and offers detailed, step-by-step protocols for practical application.

The cyclobutane ring is a valuable structural motif increasingly utilized in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a distinct advantage over more common flat aromatic rings, allowing for the exploration of novel chemical space and the creation of unique pharmacophore arrangements.[1] Key characteristics of the cyclobutane moiety include its relative chemical inertness despite high ring strain, which can enhance metabolic stability, and its ability to act as a rigid scaffold to orient functional groups precisely for optimal target engagement.[1]

The synthesis of amide derivatives from building blocks like this compound is a critical transformation. Amide bonds are one of the most common functionalities found in bioactive molecules and are central to drug discovery efforts.[2] This guide focuses on the efficient coupling of this specific cyclobutane-containing carboxylic acid with various amines to generate novel molecular entities for potential therapeutic applications, ranging from anticancer to autoimmune disease research.[1][3]

Core Chemical Principles: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is due to a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming an unreactive carboxylate salt.[4][5] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.

This activation is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.[5] The most common and effective methods involve the use of coupling reagents, which react with the carboxylic acid to form a highly reactive intermediate in situ.

Mechanism of Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[4][5] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea byproduct.[4]

Additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active ester. This secondary intermediate is more stable than the O-acylisourea, which helps to suppress side reactions and minimize racemization if the reactants are chiral.[6]

Amide Coupling Mechanism cluster_activation Activation Step Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate EDC EDC (Coupling Reagent) Amide R-CO-NHR' (Amide Product) Intermediate->Amide + R'-NH2 Byproduct EDU (Urea Byproduct) Intermediate->Byproduct + R'-NH2 Amine R'-NH2 (Amine)

Caption: Carbodiimide-mediated amide coupling mechanism.

Selecting the Appropriate Coupling Reagent

The success of an amidation reaction often depends on the choice of coupling reagent. While numerous options are available, they can be broadly categorized, with each having distinct advantages and disadvantages.[2][6]

Reagent ClassExamplesAdvantagesDisadvantagesApplication Notes
Carbodiimides EDC, DCC, DICCost-effective, widely used, high reactivity.[4]DCC byproduct is poorly soluble, requiring filtration.[6] Potential for racemization without additives.EDC is preferred for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[3]
Uronium/Aminium Salts HBTU, HATU, TBTUFast reaction times, high yields, low racemization.[6]More expensive than carbodiimides, byproducts can complicate purification.Highly effective for sterically hindered substrates or less reactive amines. Often used in solid-phase peptide synthesis.[6]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts in efficiency, rapid coupling.[6]Byproducts can be hazardous.[6]PyAOP is particularly effective for coupling N-methylated amino acids.[6]
Other SOCl₂, CDISOCl₂ forms a highly reactive acyl chloride.[5][7] CDI is moisture-sensitive but effective.SOCl₂ generates HCl, requiring a stoichiometric base.[7]SOCl₂ is a classic, robust method but may not be suitable for sensitive functional groups.[7]

Experimental Protocols

Safety Precaution: Always conduct a thorough risk assessment before beginning any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Synthesis (General Procedure)

This protocol is a robust and widely applicable method for coupling this compound with primary or secondary amines. The use of EDC ensures that the urea byproduct can be easily removed with an aqueous wash.[3]

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.5 M.

  • Amine and Base Addition: Add the desired amine (1.1 equiv) followed by the non-nucleophilic base (e.g., DIPEA, 3.0 equiv) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 equiv) to the cooled mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Thionyl Chloride Mediated Acyl Chloride Formation and Amidation

This two-step, one-pot procedure is a classic and powerful method, particularly for large-scale synthesis where cost is a factor. It involves the formation of a highly reactive acyl chloride intermediate.[7]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Desired amine (2.2 equiv) or (1.1 equiv amine + 1.2 equiv non-nucleophilic base like TEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Acyl Chloride Formation:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM.

    • Add a catalytic drop of DMF (optional, but can accelerate the reaction).

    • Slowly add thionyl chloride (1.5 equiv) at room temperature. The mixture may be gently heated (e.g., to 40 °C) for 1-2 hours to ensure complete conversion.

    • Monitor for the cessation of gas evolution (HCl and SO₂).

    • Remove the excess SOCl₂ and solvent under reduced pressure. Caution: The evolved gases are corrosive and toxic.

  • Amidation:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the amine (2.2 equiv) in DCM.

    • Slowly add the amine solution to the stirring acyl chloride solution at 0 °C. If using only 1.1 equiv of the amine, a non-nucleophilic base like TEA (1.2 equiv) must be added to neutralize the HCl generated.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.

  • Workup and Purification:

    • Perform the same aqueous workup as described in Protocol 1 (wash with NaHCO₃ and brine).

    • Dry the organic layer, concentrate, and purify the product as described previously.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Combine Acid, Amine, & Base A2 Dissolve in Anhydrous Solvent A1->A2 A3 Cool to 0 °C A2->A3 B1 Add Coupling Reagent (e.g., EDC) A3->B1 B2 Stir at RT (4-16h) B1->B2 B3 Monitor by TLC / LC-MS B2->B3 B3->B2 If Incomplete C1 Aqueous Wash (Acid, Base, Brine) B3->C1 If Reaction Complete C2 Dry Organic Layer (MgSO4) C1->C2 C3 Concentrate C2->C3 C4 Purify (Chromatography) C3->C4

Caption: General experimental workflow for amide synthesis.

References

Application Notes & Protocols: Leveraging 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid for the Synthesis of Novel Drug Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a compelling structural element in modern drug discovery.[1][2][3] Its rigid, three-dimensional geometry provides a unique scaffold that can enhance binding affinity, improve metabolic stability, and optimize physicochemical properties compared to more traditional, planar aromatic systems. This guide focuses on 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a versatile and commercially available building block, as a strategic entry point for incorporating the cyclobutane core into drug analogues. We will explore its reactivity and provide detailed, field-proven protocols for its application in synthesizing key intermediates for contemporary drug targets, moving beyond theoretical lists to explain the causal logic behind the experimental design.

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

Historically, the high ring strain of cyclobutanes (approx. 26.7 kcal/mol) was perceived as a liability.[1] However, this inherent strain is now harnessed as a strategic tool. The defined bond angles and conformational rigidity of the cyclobutane ring allow medicinal chemists to orient substituents in precise vectors, facilitating optimal interactions with protein binding pockets. Furthermore, the introduction of this sp³-rich scaffold is a key tactic in the "escape from flatland" design philosophy, which seeks to improve properties like aqueous solubility and reduce off-target toxicity by moving away from overly lipophilic, planar molecules.[4]

This compound is an ideal reagent for this purpose. Its bifunctional nature, possessing a carboxylic acid and an ethyl ester on the same carbon, offers a platform for controlled, sequential chemical modifications, enabling the construction of complex and diverse molecular architectures.

Physicochemical Properties of the Core Reagent
PropertyValueReference
IUPAC Name This compound
Synonyms Cyclobutane-1,1-dicarboxylic acid monoethyl ester
CAS Number 54450-84-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Liquid
Density 1.117 g/mL at 25 °C

Application Note I: Synthesis of a Di-substituted Cyclobutane Core for Kinase Inhibitors

Objective: To demonstrate a robust protocol for creating a 1,1-disubstituted cyclobutane scaffold, a common core for developing kinase inhibitors where two different pharmacophoric groups are projected from a central, rigid hub.

Causality & Rationale: The geminal substitution pattern is critical. It allows for the independent attachment of two distinct side chains. The first modification is an amide bond formation using the free carboxylic acid, which is generally more reactive under standard coupling conditions. The less reactive ethyl ester remains intact, serving as a latent functional handle for a second, subsequent modification after hydrolysis. This sequential approach prevents the formation of statistical mixtures and ensures a controlled, deterministic synthesis.

Experimental Workflow: Di-substitution Strategy

A 1-(Ethoxycarbonyl)cyclobutane- carboxylic Acid B Step 1: Amide Coupling (EDC, HOBt, DIPEA) A->B Aryl-NH₂ C Ethyl 1-(Arylcarbamoyl)- cyclobutane-1-carboxylate B->C D Step 2: Ester Hydrolysis (LiOH, THF/H₂O) C->D E 1-(Arylcarbamoyl)cyclobutane- 1-carboxylic Acid D->E F Versatile Intermediate for Second Amide Coupling E->F

Caption: Sequential functionalization of the cyclobutane core.

Protocol 1A: Synthesis of Ethyl 1-(4-methoxyphenylcarbamoyl)cyclobutane-1-carboxylate

This protocol details the selective amidation of the carboxylic acid moiety.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • p-Anisidine (4-methoxyaniline) (1.05 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Step-by-Step Methodology:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), p-anisidine (1.05 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the mixture in one portion, followed by the dropwise addition of DIPEA (3.0 eq). The choice of a hindered base like DIPEA is crucial to prevent side reactions with the coupling agents.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous workup removes unreacted amine, excess reagents, and acidic/basic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.

Protocol 1B: Hydrolysis to 1-(4-Methoxyphenylcarbamoyl)cyclobutane-1-carboxylic Acid

This step prepares the intermediate for the second coupling reaction.

  • Materials & Reagents:

    • Ethyl 1-(4-methoxyphenylcarbamoyl)cyclobutane-1-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

    • Tetrahydrofuran (THF) and Deionized Water

    • 1M aq. HCl

    • Ethyl acetate

  • Step-by-Step Methodology:

    • Dissolve the ester from Protocol 1A in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours. Saponification with LiOH is highly effective and generally leads to clean conversions with minimal side products.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the target carboxylic acid, which is often pure enough for the next step or can be recrystallized if necessary.

StepProductExpected YieldPurity (LC-MS)Key Analytical Data
1A Ethyl 1-(4-methoxyphenylcarbamoyl)cyclobutane-1-carboxylate80-90%>95%MS (ESI+): [M+H]⁺
1B 1-(4-Methoxyphenylcarbamoyl)cyclobutane-1-carboxylic Acid90-98%>95%MS (ESI+): [M+H]⁺

Application Note II: Synthesis of a Protected Cyclobutane Amino Acid

Objective: To convert this compound into a valuable cyclobutane amino acid derivative, a non-natural amino acid that can be incorporated into peptides or used as a precursor for other complex amines.

Causality & Rationale: The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[5] By reacting the carboxylic acid with diphenylphosphoryl azide (DPPA), an acyl azide is formed in situ, which thermally rearranges to an isocyanate. This highly reactive intermediate is "trapped" with tert-butanol to generate a stable, Boc-protected amine. This one-pot procedure is experimentally convenient and avoids the handling of potentially explosive acyl azides. The ethyl ester is unaffected by these conditions and can be reduced in a subsequent step.

Experimental Workflow: Carboxylic Acid to Protected Amine

A 1-(Ethoxycarbonyl)cyclobutane- carboxylic Acid B Step 1: Curtius Rearrangement (DPPA, t-BuOH, Heat) A->B Formation of Isocyanate & Trapping C Ethyl 1-(tert-butoxycarbonylamino)- cyclobutane-1-carboxylate B->C D Step 2: Ester Reduction (LiBH₄, THF) C->D E tert-Butyl (1-(hydroxymethyl)- cyclobutyl)carbamate D->E F Versatile Amino Alcohol Building Block E->F

Caption: Synthesis of a cyclobutane amino alcohol intermediate.

Protocol 2A: Synthesis of Ethyl 1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (TEA) (1.1 eq)

    • tert-Butanol (t-BuOH), anhydrous (large excess)

    • Toluene, anhydrous

  • Step-by-Step Methodology:

    • Caution: Azide-containing reactions should be performed behind a blast shield.

    • In a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add TEA (1.1 eq) followed by the dropwise addition of DPPA (1.1 eq) at room temperature.

    • After stirring for 30 minutes, add a large excess of anhydrous t-BuOH (5-10 eq).

    • Heat the reaction mixture to 85-90 °C and maintain for 12-18 hours. The heat facilitates both the formation of the acyl azide and its subsequent rearrangement to the isocyanate.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene and excess t-BuOH.

    • Dissolve the residue in ethyl acetate and wash with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (ethyl acetate/hexanes) to isolate the Boc-protected amino ester.

Protocol 2B: Reduction to [1-(tert-Butoxycarbonylamino)cyclobutyl]methanol
  • Materials & Reagents:

    • Ethyl 1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate (1.0 eq)

    • Lithium borohydride (LiBH₄) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Step-by-Step Methodology:

    • Dissolve the amino ester from Protocol 2A in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Add LiBH₄ (2.0 eq) portion-wise, ensuring the temperature does not rise significantly. LiBH₄ is a milder reducing agent than LiAlH₄, making it more chemoselective and the reaction easier to control and quench.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 1M NaOH, and then more water.

    • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate to yield the amino alcohol, which is typically of high purity.

StepProductExpected YieldPurity (LC-MS)Key Analytical Data
2A Ethyl 1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate75-85%>95%MS (ESI+): [M+Na]⁺
2B tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate85-95%>95%MS (ESI+): [M+Na]⁺

Conclusion

This compound is more than a simple cyclic building block; it is a sophisticated synthetic platform. The protocols detailed herein demonstrate its utility in creating structurally diverse and valuable intermediates for drug discovery. By leveraging its orthogonal protecting group strategy—an acid and an ester—chemists can execute controlled, sequential reactions to build complex molecules with high precision. The ability to easily generate di-substituted amides or functionalized amino acids positions this reagent as an essential tool for any researcher aiming to explore the unique chemical space offered by the cyclobutane scaffold.

References

Application Note & Protocol: Laboratory Preparation of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The described two-step methodology begins with the formation of diethyl 1,1-cyclobutanedicarboxylate via an intramolecular malonic ester synthesis, followed by a selective monohydrolysis to yield the target half-ester. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and criteria for product validation.

Introduction

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their conformational rigidity and unique three-dimensional arrangement often impart favorable pharmacological properties. This compound serves as a key intermediate, providing a synthetically versatile handle for the introduction of the cyclobutane moiety and further functionalization. This guide presents a reliable and scalable laboratory procedure for its preparation.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages: the construction of the cyclobutane ring system and the subsequent differential functionalization of the geminal diester.

  • Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate. This step employs the Perkin alicyclic synthesis, a variation of the malonic ester synthesis, where a dihalide is used to achieve intramolecular cyclization.[1][2]

  • Step 2: Selective Monohydrolysis. The resulting diethyl ester is then carefully hydrolyzed under controlled basic conditions to selectively cleave one of the two ester groups, yielding the desired monoacid-monoester.

Part 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Mechanistic Insight

The formation of the cyclobutane ring is a classic example of a tandem alkylation-cyclization reaction. The process begins with the deprotonation of diethyl malonate at the α-carbon, which is rendered acidic by the two flanking electron-withdrawing carbonyl groups. The resulting enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. A second deprotonation at the same α-carbon, followed by an intramolecular SN2 attack, closes the four-membered ring.

Caption: Workflow for the synthesis of Diethyl 1,1-cyclobutanedicarboxylate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diethyl malonate160.1780.0 g0.50
1,3-Dibromopropane201.86101.0 g0.50Corrosive, handle with care.
Sodium22.9923.0 g1.00Highly reactive.
Absolute Ethanol46.07400 mL-Anhydrous.
Diethyl ether74.12As needed-For extraction.
Anhydrous MgSO₄120.37As needed-Drying agent.

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 400 mL of absolute ethanol. Carefully add 23.0 g of sodium metal in small pieces. The reaction is exothermic; cool the flask in an ice bath as needed.

  • Reaction Setup: In a separate three-necked flask, add 80.0 g of diethyl malonate and 101.0 g of 1,3-dibromopropane.

  • Addition of Base: Slowly add the freshly prepared sodium ethoxide solution to the diethyl malonate and 1,3-dibromopropane mixture with vigorous stirring. Maintain the reaction temperature below 50 °C.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 500 mL of water to dissolve the sodium bromide precipitate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 104-106 °C at 12 mmHg.[3]

Expected Yield: 50-60%

Causality and Self-Validation
  • Choice of Base: Sodium ethoxide is used as the base. It is crucial to use an alkoxide that matches the alkyl group of the ester to prevent transesterification, which would lead to a mixture of products.[2]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the ester and the reaction of sodium with water.

  • Side Reactions: A potential side reaction is the intermolecular reaction of the initially formed mono-alkylated intermediate with another molecule of diethyl malonate enolate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[4] Using an equimolar ratio of diethyl malonate and 1,3-dibromopropane helps to favor the intramolecular cyclization.

  • Product Validation: The identity and purity of the diethyl 1,1-cyclobutanedicarboxylate can be confirmed by its boiling point and refractive index, and further by spectroscopic methods (NMR, IR).

Part 2: Selective Monohydrolysis to this compound

Mechanistic Insight

The selective monohydrolysis of a symmetric diester is challenging as the hydrolysis of the first ester group can be followed by the hydrolysis of the second. However, under controlled conditions, selectivity can be achieved. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks one of the carbonyl carbons. The selectivity is thought to be enhanced by the formation of micelles by the mono-carboxylate intermediate, which protects the remaining ester group from further hydrolysis.[5]

G Diester Diethyl 1,1-cyclobutanedicarboxylate Intermediate Tetrahedral Intermediate Diester->Intermediate Nucleophilic Attack Base NaOH / Ethanol Base->Diester Product This compound Intermediate->Product Elimination of Ethoxide

Caption: Reaction pathway for the selective monohydrolysis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diethyl 1,1-cyclobutanedicarboxylate200.234.5 g0.0225From Part 1.
Sodium Hydroxide40.0022.5 mL of 1N solution0.0225
Ethanol46.0720 mL-
12N Hydrochloric Acid36.46As needed-For acidification.
Diethyl ether74.12As needed-For extraction.
Anhydrous MgSO₄120.37As needed-Drying agent.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4.5 g of diethyl 1,1-cyclobutanedicarboxylate in 20 mL of ethanol.

  • Addition of Base: To the stirred solution, add 22.5 mL of 1N sodium hydroxide solution dropwise over a period of about 15 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 6 hours.

  • Work-up: Concentrate the reaction mixture by approximately half its volume using a rotary evaporator. Add 50 mL of water and wash with 30 mL of diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with 12N hydrochloric acid to a pH of ~2. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil.

Expected Yield: ~80-90%

Causality and Self-Validation
  • Stoichiometry of Base: The use of one equivalent of base is critical for selective monohydrolysis. An excess of base would lead to the formation of the diacid.

  • Solvent System: The use of an ethanol-water solvent system is a common practice for saponification reactions. More advanced methods for selective monohydrolysis suggest that a THF-water system at 0°C can provide even higher selectivity for some substrates.[5]

  • Product Validation: The final product, this compound, should be characterized to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.

Analytical Characterization

Expected Spectroscopic Data for this compound:

  • ¹H NMR:

    • A broad singlet corresponding to the carboxylic acid proton (δ ~10-12 ppm).

    • A quartet corresponding to the -OCH₂- protons of the ethyl ester (δ ~4.1-4.2 ppm).

    • Multiplets for the cyclobutane ring protons (δ ~2.0-2.6 ppm).

    • A triplet for the -CH₃ protons of the ethyl ester (δ ~1.2-1.3 ppm).

  • ¹³C NMR:

    • Two distinct carbonyl carbon signals for the carboxylic acid and the ester (δ ~170-180 ppm).

    • A signal for the -OCH₂- carbon (δ ~60-62 ppm).

    • Signals for the cyclobutane ring carbons.

    • A signal for the -CH₃ carbon of the ethyl ester (δ ~14 ppm).

  • IR Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).

    • A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).

    • A strong C=O stretching band for the ester (around 1725-1740 cm⁻¹).

Conclusion

The two-step synthesis of this compound outlined in this guide provides a reliable and well-characterized route to this important synthetic intermediate. By understanding the underlying reaction mechanisms and the rationale behind the chosen experimental conditions, researchers can successfully and safely prepare this compound in the laboratory. The provided protocols and analytical guidance serve as a self-validating framework for the synthesis and characterization of the target molecule.

References

Application Note: Quantitative Analysis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for analytical methods for 1-(ethoxycarbonyl)cyclobutanecarboxylic acid quantification.

Introduction

This compound (ECCA), with the molecular formula C₈H₁₂O₄, is a d-functionalized cyclobutane derivative that serves as a valuable intermediate and building block in organic synthesis, particularly in medicinal chemistry and materials science.[1] Its structure, containing both an ethyl ester and a carboxylic acid group, imparts moderate polarity and specific chemical reactivity.[1] Accurate and precise quantification of ECCA is paramount during drug development and manufacturing to ensure product quality, purity, potency, and stability.[2] This document provides detailed protocols for the quantitative analysis of ECCA using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), catering to different analytical needs from routine quality control to trace-level analysis in complex matrices.

The validation of these analytical methods is a critical component of regulatory compliance and quality assurance, ensuring that the chosen procedure is suitable for its intended purpose.[3][4] The methodologies described herein are designed to be robust and reproducible, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

General Analytical Workflow

The quantification of ECCA, regardless of the specific instrumental technique, follows a structured workflow. This process ensures that results are consistent, reliable, and accurate.[5] Proper sample preparation is a critical prerequisite for protecting the analytical instrumentation and enhancing the accuracy of the results.[6]

General_Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (Dilution, Filtration, Extraction) Sample->Prep Matrix Consideration Instrument HPLC-UV, GC-MS, or LC-MS/MS Analysis Prep->Instrument DataAcq Data Acquisition Instrument->DataAcq Processing Data Processing (Integration & Calibration) DataAcq->Processing Report Reporting & Archiving Processing->Report

Caption: High-level overview of the analytical process from sample receipt to final reporting.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

3.1 Principle

RP-HPLC is an ideal method for the analysis of moderately polar compounds like ECCA. The molecule is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of ECCA's carboxylic acid group, ensuring a single, non-ionized form. This leads to consistent retention, improved peak shape, and reproducible quantification.[7][8] Detection is achieved via UV absorbance, suitable for quality control and assay determination where concentration levels are relatively high.

3.2 Instrumentation and Reagents

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Phosphoric Acid (ACS grade).

  • Reference Standard: this compound, purity ≥95%.[9]

3.3 Experimental Protocol

  • Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% H₃PO₄):

    • Measure 600 mL of acetonitrile and 400 mL of Type I water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of phosphoric acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (1.0 mg/mL Stock):

    • Accurately weigh approximately 25 mg of ECCA reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards Preparation:

    • Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove particulates and prevent column clogging.[6]

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately polar analytes.
Mobile Phase 60:40 Acetonitrile:Water + 0.1% H₃PO₄Provides good retention and peak shape for ECCA.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.
Column Temperature 30 °CEnsures stable retention times and reduces viscosity.
Detection Wavelength 210 nmWavelength for detecting carboxyl and carbonyl functional groups.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

3.4 Method Validation

The method must be validated to demonstrate its suitability.[4][10] Key validation parameters according to ICH guidelines include:[3]

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of ECCA.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥0.999.

  • Accuracy: Analyze samples spiked with known amounts of ECCA at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample. The relative standard deviation (%RSD) should be ≤2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be ≤2%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision (typically where the signal-to-noise ratio is ~10:1).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1 Principle

Direct analysis of carboxylic acids by GC is challenging due to their high polarity and low volatility, which leads to poor peak shape and thermal instability.[11] To overcome this, a derivatization step is employed to convert the polar carboxylic acid group into a less polar, more volatile derivative.[12] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, making the molecule suitable for GC analysis. GC provides excellent separation, and the mass spectrometer offers high selectivity and structural information for confident identification and quantification.

GCMS_Workflow GC-MS with Derivatization Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Prepare Sample in Aprotic Solvent (e.g., Acetonitrile) Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Sample->Deriv Silylation Reaction Inject Inject Derivatized Sample Deriv->Inject Transfer to GC vial GC GC Separation (Temperature Program) Inject->GC MS MS Detection (EI, Scan/SIM Mode) GC->MS

Caption: Workflow for ECCA analysis by GC-MS, highlighting the critical derivatization step.

4.2 Instrumentation and Reagents

  • GC-MS System: Gas chromatograph with an autosampler coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Acetonitrile (anhydrous), Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reference Standard: ECCA, purity ≥95%.

4.3 Experimental Protocol

  • Standard/Sample Preparation (in Aprotic Solvent):

    • Prepare stock solutions of ECCA and the sample in anhydrous acetonitrile. Water must be excluded as it consumes the derivatization reagent.

    • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Derivatization Procedure:

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to improve the reaction rate, especially for sterically hindered compounds.

    • (Optional) Add 10 µL of anhydrous pyridine, which can act as an acid scavenger and improve reaction efficiency.

    • Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis. The derivatized sample is now ready for injection.

  • GC-MS Conditions:

ParameterValueRationale
Injector Temperature 250 °CEnsures rapid volatilization of the TMS-derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minSeparates the analyte from solvent and other potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for identification.
Acquisition Mode Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.SIM mode enhances sensitivity and selectivity by monitoring specific ions.

4.4 Data Analysis

  • For quantification, construct a calibration curve using the peak area of a characteristic ion of the TMS-derivatized ECCA versus concentration. The molecular ion and key fragment ions should be determined from a full scan analysis of a standard.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

5.1 Principle

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[13][14] The HPLC system separates ECCA from matrix components. The analyte is then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal, minimizing interferences and allowing for very low detection limits.[15]

5.2 Instrumentation and Reagents

  • LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UHPLC).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Reference Standard: ECCA, purity ≥95%.

5.3 Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Formic acid is used instead of phosphoric acid as it is volatile and compatible with mass spectrometry.[7]

  • Standard and Sample Preparation:

    • Prepare stock and working standards as described in the HPLC method, using the mobile phase (e.g., 50:50 A:B) as the diluent.

    • Sample preparation may require more rigorous extraction (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) depending on the matrix complexity to remove salts and interferences that cause ion suppression.[6][16] For simple matrices, filtration through a 0.22 µm filter is sufficient.

  • LC-MS/MS Conditions:

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for higher efficiency and faster analysis (UHPLC).
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateGradient elution is effective for separating analytes in complex samples.
Ionization Source Electrospray Ionization (ESI)Best for polar molecules like ECCA.
Polarity Negative Ion ModeThe carboxylic acid group readily deprotonates to form [M-H]⁻.
MRM Transitions Precursor Ion (Q1): m/z 171.1Product Ion (Q3): To be determinedQ1 selects the deprotonated molecule. The product ion is found by infusing a standard and optimizing fragmentation.
Gas Temperatures Optimized per instrumentInstrument-specific parameters to ensure efficient desolvation.

5.4 Method Validation

Validation follows the same principles as HPLC-UV but with stricter acceptance criteria due to the higher performance of the technique. Matrix effects must also be evaluated by comparing the response of an analyte in a neat solution versus its response in an extracted blank matrix.

Comparison of Methods and Validation Summary

The choice of method depends on the specific application, required sensitivity, available equipment, and sample matrix.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio (post-derivatization)Precursor-to-product ion transition
Primary Use Assay, Purity, Routine QCIdentification, Quantification in simple matricesTrace quantification, Bioanalysis, Complex matrices
Sample Prep Simple (Dilute & Filter)Moderate (Requires anhydrous conditions & derivatization)Varies (Simple to complex extraction)
Typical Linearity (R²) >0.999>0.995>0.998
Typical LOQ ~1-10 µg/mL~0.1-1 µg/mL~0.1-10 ng/mL
Selectivity ModerateHighVery High
Throughput HighLow-ModerateHigh

Conclusion

Three robust and reliable methods for the quantification of this compound have been presented. The RP-HPLC-UV method is a straightforward and cost-effective approach suitable for routine quality control applications. The GC-MS method, requiring a derivatization step, offers high chromatographic resolution and confident identification. For applications demanding the highest sensitivity and selectivity, such as analysis in complex biological or environmental matrices, the LC-MS/MS method is the definitive choice. Each protocol is designed as a self-validating system, ensuring that the data generated is accurate, precise, and fit for purpose in a regulated drug development environment.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(ethoxycarbonyl)cyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. The synthesis, while well-established, presents several critical junctures where procedural nuances can significantly impact yield and purity. This document aims to elucidate these challenges and offer scientifically grounded solutions.

The primary synthetic route involves a two-step process: the formation of diethyl 1,1-cyclobutanedicarboxylate followed by its selective partial hydrolysis. Understanding the mechanics of each step is paramount to successful synthesis.

Overall Reaction Scheme:

Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Partial Hydrolysis Diethyl_Malonate Diethyl Malonate Intermediate_1 Intermediate_1 Diethyl_Malonate->Intermediate_1 + Base 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_1 Base Base (e.g., NaOEt) Diethyl_1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl_1,1-cyclobutanedicarboxylate_2 Diethyl 1,1-cyclobutanedicarboxylate Intermediate_1->Diethyl_1,1-cyclobutanedicarboxylate Intramolecular Cyclization Intermediate_2 Intermediate_2 Diethyl_1,1-cyclobutanedicarboxylate_2->Intermediate_2 + Base (1 eq.) Base_2 Base (e.g., NaOH) Acid Acid Workup Target_Molecule This compound Intermediate_2->Target_Molecule + Acid

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Issue 1: Low Yield of Diethyl 1,1-cyclobutanedicarboxylate

  • Potential Cause A: Competing Intermolecular Reactions. The primary side reaction is the condensation of the malonate enolate with a second molecule of 1,3-dibromopropane or another malonate-derived intermediate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[1][2]

    • Solution: Employing a high-dilution technique can favor the desired intramolecular cyclization over intermolecular side reactions. Slowly adding the 1,3-dibromopropane to the solution of the deprotonated diethyl malonate is a common strategy.[3] Additionally, using a less reactive dihalide, such as trimethylene chlorobromide, can sometimes improve the yield of the cyclized product.[3]

  • Potential Cause B: Incomplete Deprotonation of Diethyl Malonate. The pKa of diethyl malonate is approximately 13. If the base used is not strong enough or is used in insufficient quantity, the initial deprotonation will be incomplete, leading to a lower concentration of the reactive enolate.

    • Solution: Sodium ethoxide (NaOEt) in anhydrous ethanol is the standard base for this reaction.[3] Ensure that the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity. The reaction should be conducted under strictly anhydrous conditions, as moisture will consume the base.[3]

  • Potential Cause C: Reaction Temperature is Too High or Too Low. An excessively high temperature can promote side reactions, while a temperature that is too low will result in a sluggish and incomplete reaction.

    • Solution: The reaction is typically initiated at a moderate temperature (e.g., 80°C) and then refluxed to completion.[3] Careful monitoring and control of the reaction temperature are crucial.

Issue 2: Presence of Unreacted Starting Materials in the Product Mixture

  • Potential Cause: Insufficient Reaction Time or Inefficient Stirring. The reaction may not have proceeded to completion. Inadequate mixing can lead to localized areas of high and low reagent concentrations.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration, typically several hours at reflux.[3] Vigorous stirring is essential to maintain a homogeneous reaction mixture.[3]

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Protocol_Step1 A Prepare sodium ethoxide solution in anhydrous ethanol. B Add diethyl malonate to the sodium ethoxide solution. A->B C Slowly add 1,3-dibromopropane to the reaction mixture at 80°C. B->C D Reflux the mixture with vigorous stirring for 45 minutes to 1.5 hours. C->D E Remove ethanol by distillation. D->E F Cool the mixture and add cold water. E->F G Extract the aqueous layer with diethyl ether. F->G H Dry the combined organic extracts over anhydrous sodium sulfate. G->H I Remove the solvent and purify the residue by vacuum distillation. H->I

Caption: Experimental workflow for Step 1.

Step 2: Partial Hydrolysis to this compound

Issue 1: Formation of Cyclobutane-1,1-dicarboxylic Acid (Di-acid) as a Major Byproduct

  • Potential Cause: Use of Excess Base or Prolonged Reaction Time. The goal is to selectively hydrolyze one of the two ester groups. Using more than one equivalent of base or allowing the reaction to proceed for too long will result in the hydrolysis of both esters.

    • Solution: Carefully control the stoichiometry, using precisely one equivalent of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The reaction should be monitored closely, for instance by thin-layer chromatography (TLC), to determine the optimal endpoint. The reaction is typically conducted at room temperature for several hours.[4]

Issue 2: Low Conversion of Diethyl 1,1-cyclobutanedicarboxylate

  • Potential Cause: Insufficient Base or Reaction Time. If less than one equivalent of base is used, or the reaction time is too short, a significant amount of the starting diester will remain.

    • Solution: Ensure accurate measurement of the base. If monitoring indicates a stalled reaction, a slight additional amount of base can be added, but with caution to avoid over-hydrolysis.

Issue 3: Difficulty in Isolating the Product

  • Potential Cause: Incomplete Acidification or Inefficient Extraction. The product is a carboxylic acid and will remain in the aqueous layer as its carboxylate salt until the solution is acidified.

    • Solution: After the hydrolysis, the reaction mixture should be carefully acidified with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2-3, while keeping the temperature low (below 10°C) to prevent unwanted decarboxylation.[4] The product should then be thoroughly extracted from the aqueous layer using an organic solvent like diethyl ether.[4]

Experimental Protocol: Partial Hydrolysis

Protocol_Step2 A Dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol. B Add one equivalent of aqueous sodium hydroxide dropwise at room temperature. A->B C Stir the mixture for approximately 6 hours. B->C D Concentrate the reaction mixture. C->D E Wash the residue with diethyl ether to remove unreacted starting material. D->E F Acidify the aqueous layer with cold hydrochloric acid (pH 2-3). E->F G Extract the aqueous layer with diethyl ether. F->G H Dry the combined organic extracts over anhydrous magnesium sulfate. G->H I Remove the solvent to obtain the product. H->I

Caption: Experimental workflow for Step 2.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the first step of the synthesis?

A1: The base, typically sodium ethoxide, acts as a deprotonating agent. It removes a proton from the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This generates a resonance-stabilized enolate, which is a potent nucleophile that attacks the 1,3-dibromopropane.

Q2: Why is it important to use anhydrous conditions in the first step?

A2: Water will react with the strong base (sodium ethoxide), neutralizing it and reducing the concentration of the active nucleophile. This will significantly lower the yield of the desired product.

Q3: Can I use a different dihalide instead of 1,3-dibromopropane?

A3: Yes, other dihalides like 1,3-dichloropropane or 1,3-diiodopropane can be used. However, their reactivity will differ. 1,3-diiodopropane is more reactive but also more expensive and less stable. 1,3-dichloropropane is less reactive and may require more forcing conditions. Trimethylene chlorobromide is also a viable option.[3]

Q4: How can I monitor the progress of the partial hydrolysis reaction?

A4: Thin-layer chromatography (TLC) is an effective method. You can spot the reaction mixture alongside the starting material (diethyl 1,1-cyclobutanedicarboxylate) on a TLC plate. The product, being more polar due to the carboxylic acid group, will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q5: What are the key physical properties of the final product, this compound?

A5: It is a colorless oil with a density of approximately 1.117 g/mL at 25 °C and a refractive index of about 1.451.

Q6: What is the mechanism of the decarboxylation that can occur if the di-acid is formed and heated?

A6: If cyclobutane-1,1-dicarboxylic acid is formed, it can undergo thermal decarboxylation to yield cyclobutanecarboxylic acid.[6][7][8] This typically occurs at elevated temperatures (around 160-170°C).[7][8] The mechanism involves the formation of a cyclic transition state, leading to the loss of carbon dioxide.

Data Summary

ParameterStep 1: CyclizationStep 2: Partial Hydrolysis
Key Reagents Diethyl malonate, 1,3-dibromopropane, Sodium ethoxideDiethyl 1,1-cyclobutanedicarboxylate, Sodium hydroxide
Solvent Anhydrous EthanolEthanol/Water
Temperature RefluxRoom Temperature
Reaction Time ~1.5 - 2 hours~6 hours
Key Side Product Tetraethyl 1,1,5,5-pentanetetracarboxylateCyclobutane-1,1-dicarboxylic acid

References

Technical Support Center: Purification of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The typical synthesis of this compound involves a mono-saponification (partial hydrolysis) of diethyl 1,1-cyclobutanedicarboxylate.[1] While the synthesis is straightforward, achieving high purity can be challenging due to the presence of structurally similar impurities.

This guide provides in-depth, field-proven insights into troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The three most common process-related impurities are:

  • Unreacted Starting Material: Diethyl 1,1-cyclobutanedicarboxylate. This is a neutral diester and is often the primary contaminant if the hydrolysis reaction is incomplete.[2][3]

  • Over-hydrolyzed Byproduct: 1,1-Cyclobutanedicarboxylic acid. This diacid results from the hydrolysis of both ester groups and becomes more prevalent with extended reaction times or excess base.[4][5]

  • Residual Solvents and Reagents: Ethanol from the reaction, ether from the workup, and residual acid (e.g., HCl) or base (e.g., NaOH) from pH adjustments.[1]

Q2: My final product is a colorless oil. Is this correct? I was expecting a solid.

A2: Yes, this is correct. This compound is typically isolated as a colorless oil or liquid at room temperature.[1] If you obtain a solid, it is likely contaminated with the diacid byproduct, 1,1-cyclobutanedicarboxylic acid, which is a crystalline solid with a melting point of 156-158 °C.[4]

Q3: My overall yield is significantly lower than expected. What are the likely causes?

A3: Low yields can often be attributed to two main areas:

  • Incomplete Reaction: The mono-hydrolysis is a delicate balance. Insufficient reaction time or base can leave a large amount of starting material unreacted.

  • Workup Losses: The most common cause of yield loss is during the acid-base extraction. Emulsion formation can trap the product between layers, or incomplete extraction (not performing enough washes) can leave the product behind in the aqueous or organic phases. Additionally, if the aqueous layer is not acidified sufficiently (pH < 2), the carboxylate salt will not be fully protonated, leading to poor extraction into the final organic layer.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This is the most powerful tool. You can integrate the characteristic signals to quantify the relative amounts of the desired product, starting diester, and diacid byproduct.

    • Product: Look for the triplet/quartet of the ethyl group and a single broad acidic proton.

    • Starting Material (Diester): Two identical ethyl group signals.

    • Diacid: Absence of ethyl group signals and a prominent acidic proton signal.

  • Thin Layer Chromatography (TLC): Use a mobile phase like 20-40% ethyl acetate in hexanes with a few drops of acetic acid. The carboxylic acid product should have a lower Rf than the less polar starting diester. The highly polar diacid will likely remain at the baseline.

  • Acid-Base Titration: Titrating a known mass of the product with a standardized solution of NaOH can determine the equivalent weight, providing a good measure of bulk purity.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems. The following decision tree can help guide your troubleshooting process.

Caption: Troubleshooting Decision Tree for Purification.

Problem 1: Significant contamination with starting material (diethyl 1,1-cyclobutanedicarboxylate).
  • Root Cause Analysis: This is the most common issue and stems from incomplete hydrolysis. The reaction to form the mono-acid is in competition with the reaction to form the diacid. Stopping the reaction too early or using insufficient base will leave a large portion of the starting diester unreacted.

  • Expert Solution: Optimized Acid-Base Extraction. The key is to exploit the difference in acidity between the product and impurities. The carboxylic acid product is acidic, while the starting diester is neutral. A wash with a mild aqueous base will selectively convert the carboxylic acid into its water-soluble carboxylate salt, pulling it into the aqueous layer while the neutral diester remains in the organic layer.[6] Using a weak base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide to prevent hydrolysis of the remaining ester groups during the workup.[6]

    See Protocol 1 for a detailed, step-by-step procedure.

Problem 2: Presence of the diacid byproduct (1,1-cyclobutanedicarboxylic acid).
  • Root Cause Analysis: This occurs due to over-hydrolysis. Factors include excessive reaction time, too high a concentration of base, or elevated temperatures, all of which drive the reaction past the desired mono-ester stage.

  • Expert Solution: Selective Extraction or Recrystallization.

    • Selective Extraction: If the diacid is a minor impurity, a carefully controlled acid-base extraction can help. The diacid is more acidic than the mono-acid and can sometimes be separated by extraction with a very weak base or by carefully adjusting the pH during the acidification step, though this is difficult to control.

    • Fractional Crystallization (if diacid is the major component): If the reaction has gone too far, you may have a mixture rich in the solid diacid. You can attempt to recrystallize the 1,1-cyclobutanedicarboxylic acid from a solvent like hot ethyl acetate or water.[4] The desired mono-acid product, being an oil, should remain in the mother liquor, which can then be collected and further purified. This is more of a salvage operation than a primary purification method.

Problem 3: Persistent emulsion forms during the extraction process.
  • Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another and are common in acid-base extractions where soaps or other amphiphilic molecules can form at the interface. They effectively prevent the clean separation of aqueous and organic layers, trapping the product and leading to significant yield loss.

  • Expert Solutions (in order of application):

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the suspension.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

Section 3: Detailed Purification Protocols

Protocol 1: Standard Purification by Optimized Acid-Base Extraction

This protocol is designed to efficiently separate the acidic product from the neutral starting material.

G cluster_0 Organic Layer cluster_1 Aqueous Layer start Start: Crude Reaction Mixture (in Ether or EtOAc) step1 1. Transfer to Separatory Funnel start->step1 step2 2. Add sat. NaHCO₃ (aq) (1 volume) step1->step2 step3 3. Gently Shake & Vent CO₂ Repeat until no more gas evolves step2->step3 step4 4. Separate Layers step3->step4 org1 Contains: Starting Material & Neutral Impurities step4->org1 Top Layer (Ether) aq1 Contains: Product as Sodium Carboxylate Salt step4->aq1 Bottom Layer (Aqueous) org2 Wash with Brine org1->org2 org3 Dry (Na₂SO₄), Filter, & Evaporate org2->org3 org_out Recovered Starting Material org3->org_out aq2 Wash with Ether (1x) (Removes residual neutral impurities) aq1->aq2 aq3 5. Transfer to Beaker in Ice Bath aq2->aq3 aq4 6. Acidify to pH < 2 (Slowly add 6M HCl) aq3->aq4 aq5 7. Extract with Ether (3x) aq4->aq5 aq6 8. Combine Organic Extracts aq5->aq6 aq7 9. Dry (MgSO₄), Filter, & Evaporate aq6->aq7 aq_out Pure Product Oil aq7->aq_out

Caption: Workflow for Acid-Base Extraction Purification.

Methodology:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 2-3 volumes).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that evolves. CAUTION: Significant pressure buildup will occur. Close the stopcock and shake gently with frequent venting until gas evolution ceases.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Keep the upper organic layer (which contains the unreacted starting material) in the funnel.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and separate again. Combine this second aqueous extract with the first one. Repeat one more time for a total of three extractions.

  • Back-Wash: Combine all aqueous extracts. Add a small amount of fresh diethyl ether and shake to wash away any remaining neutral impurities. Discard this ether wash.

  • Acidification: Place the combined aqueous extracts in a flask and cool it in an ice-water bath. Slowly add 6M HCl dropwise with stirring until the pH of the solution is ~1-2 (confirm with pH paper). The solution may become cloudy as the water-insoluble carboxylic acid is formed.

  • Final Extraction: Transfer the acidified aqueous solution back to a separatory funnel. Extract the product with three separate portions of diethyl ether.

  • Drying and Isolation: Combine the final organic extracts. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound as a colorless oil.[1]

Protocol 2: High-Purity Purification by Flash Column Chromatography

This protocol is recommended when very high purity (>98%) is required, or to separate the product from the diacid byproduct.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate in hexanes with 0.5-1% acetic acid.

    • Rationale: The acetic acid is critical. It keeps the carboxylic acid product protonated, preventing it from sticking to the polar silica gel and "streaking" down the column.

  • Typical Elution Profile:

    • Starting Material (Diester): Elutes first with low polarity solvent (e.g., 10-15% EtOAc/Hexanes).

    • Product (Mono-acid): Elutes next as the polarity is increased (e.g., 25-40% EtOAc/Hexanes + 1% AcOH).

    • Byproduct (Diacid): Will remain strongly adsorbed to the silica and may require a very polar solvent like methanol to elute.

  • Methodology:

    • Pack Column: Prepare a silica gel column using your chosen eluent system.

    • Load Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. For oils, it is best to adsorb the material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading").

    • Elute: Run the column, collecting fractions and monitoring them by TLC.

    • Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, the product can be co-evaporated with toluene or re-subjected to a quick acid-base workup (steps 7-9 of Protocol 1).

Section 4: Physicochemical Data for Separation

Understanding the properties of the key compounds is essential for designing an effective purification strategy.

CompoundMolecular FormulaMW ( g/mol )FormKey Differentiating Property
Diethyl 1,1-cyclobutanedicarboxylate (Starting Material)C₁₀H₁₆O₄200.23LiquidNeutral; lacks acidic proton.[7]
This compound (Product)C₈H₁₂O₄172.18Liquid/OilAcidic; will react with base.[8]
1,1-Cyclobutanedicarboxylic acid (Byproduct)C₆H₈O₄144.12SolidDiacidic; highly polar.[9]

Section 5: References

  • PrepChem. (n.d.). Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a). Retrieved from --INVALID-LINK--

  • Tamir, M., et al. (2001). Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. Industrial & Engineering Chemistry Research, 40(25), 5995-6001. --INVALID-LINK--

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--

  • Ciesielski, W., & Zakrzewski, R. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(5), 405-422. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Ethoxycarbonyl cyclobutane-1-carboxylic acid 95%. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Coll. Vol. 4, p.288 (1963); Vol. 33, p.29 (1953). --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Coll. Vol. 3, p.213 (1955); Vol. 28, p.30 (1948). --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-CHLOROCYCLOBUTANECARBOXYLIC ACID. Coll. Vol. 5, p.273 (1973); Vol. 47, p.20 (1967). --INVALID-LINK--

  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. National Center for Biotechnology Information. --INVALID-LINK--

  • Cymit Química S.L. (n.d.). CAS 54450-84-9: this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. National Center for Biotechnology Information. --INVALID-LINK--

References

identifying byproducts in the synthesis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the initial formation of diethyl 1,1-cyclobutanedicarboxylate via a malonic ester synthesis, followed by a selective partial hydrolysis to yield the desired monoester.

This guide will focus on identifying and mitigating the formation of common byproducts that can arise during these synthetic steps. Understanding the origin of these impurities is crucial for optimizing the reaction and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide to form diethyl 1,1-cyclobutanedicarboxylate. This is followed by a controlled, selective hydrolysis of one of the ester groups to yield the target molecule, this compound.[1][2]

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The main byproducts can be categorized by the reaction step in which they are formed:

  • Alkylation Step:

    • Tetraethyl pentane-1,1,5,5-tetracarboxylate: Formed when two molecules of diethyl malonate react with one molecule of 1,3-dibromopropane.[1]

  • Hydrolysis Step:

    • Unreacted Diethyl 1,1-cyclobutanedicarboxylate: Results from incomplete hydrolysis.

    • 1,1-Cyclobutanedicarboxylic acid: The product of complete hydrolysis of both ester groups.[3][4]

    • Cyclobutanecarboxylic acid: Can be formed by the decarboxylation of 1,1-cyclobutanedicarboxylic acid, especially if the reaction is heated for an extended period.[5][6][7]

Q3: Why is selective mono-hydrolysis often challenging?

A3: Achieving selective mono-hydrolysis of a symmetrical diester can be difficult because the reactivity of the second ester group is similar to the first. Over-hydrolysis to the dicarboxylic acid is a common issue.[8] Precise control of stoichiometry (base to diester ratio), reaction time, and temperature is critical for maximizing the yield of the desired monoester.[9]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed guide to identifying and addressing the formation of common byproducts.

Issue 1: Presence of a High Molecular Weight Impurity in the Alkylation Step

Symptom: GC-MS analysis of the crude diethyl 1,1-cyclobutanedicarboxylate product shows a significant peak with a higher retention time and a molecular weight corresponding to C₁₇H₂₈O₈.

Identification: This byproduct is likely tetraethyl pentane-1,1,5,5-tetracarboxylate .

Cause: This side product arises from the reaction of the initially formed mono-alkylated intermediate (diethyl (3-bromopropyl)malonate) with another equivalent of diethyl malonate anion, rather than undergoing intramolecular cyclization.

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the sodium ethoxide solution slowly to the mixture of diethyl malonate and 1,3-dibromopropane. This helps to maintain a low concentration of the malonate anion, favoring the intramolecular cyclization.

  • Dilution: Running the reaction under more dilute conditions can also favor the intramolecular reaction over the intermolecular side reaction.

  • Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to 1,3-dibromopropane.

Issue 2: Incomplete Reaction or Over-reaction During the Hydrolysis Step

Symptom: Analysis of the final product by HPLC or NMR shows the presence of starting material (diethyl 1,1-cyclobutanedicarboxylate) and/or the fully hydrolyzed diacid (1,1-cyclobutanedicarboxylic acid).

Identification:

  • Unreacted Diethyl 1,1-cyclobutanedicarboxylate: Will have characteristic ethyl ester signals in the ¹H NMR spectrum (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and a molecular ion in the mass spectrum corresponding to C₁₀H₁₆O₄.[10][11][12][13][14][15]

  • 1,1-Cyclobutanedicarboxylic acid: Will show a broad carboxylic acid proton signal in the ¹H NMR spectrum and will lack the ethyl ester signals.[4][16][17][18][19] Its mass spectrum will show a molecular ion corresponding to C₆H₈O₄.[3]

Causality and Troubleshooting:

  • Incomplete Hydrolysis (Diester remains):

    • Cause: Insufficient amount of base, reaction time that is too short, or reaction temperature that is too low.

    • Solution: Carefully control the stoichiometry, ensuring one equivalent of base is used. Increase the reaction time or modestly increase the temperature, while monitoring the reaction progress by TLC or HPLC.

  • Over-hydrolysis (Diacid formation):

    • Cause: Excess of base, prolonged reaction time, or excessively high temperature.

    • Solution: Use precisely one equivalent of base (e.g., KOH or NaOH). Add the base solution dropwise to maintain control over the reaction. Monitor the reaction closely and quench it as soon as the starting diester is consumed. Some studies suggest that the use of specific salts, like LiCl, can enhance mono-ester selectivity in dicarboxylic acids.[20][21]

Issue 3: Presence of a Decarboxylated Impurity

Symptom: The final product contains a compound with a molecular weight of 100.12 g/mol , identified as cyclobutanecarboxylic acid.

Identification: Cyclobutanecarboxylic acid can be identified by its characteristic signals in ¹H and ¹³C NMR and its mass spectrum.[5][6][22]

Cause: This byproduct is formed from the decarboxylation of the over-hydrolyzed product, 1,1-cyclobutanedicarboxylic acid, which is susceptible to losing CO₂ upon heating.[1][7]

Mitigation:

  • Avoid Over-hydrolysis: The primary strategy is to prevent the formation of the 1,1-cyclobutanedicarboxylic acid precursor by following the mitigation steps for over-hydrolysis.

  • Temperature Control: Avoid excessive heating during the hydrolysis and work-up steps. If the dicarboxylic acid is formed, subsequent heating during purification (e.g., distillation) can promote decarboxylation.

Analytical Data for Byproduct Identification

For your convenience, the following table summarizes key analytical data for the target compound and its common byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec Fragments (m/z)
This compound C₈H₁₂O₄172.18~10-12 (br s, 1H, COOH), 4.2 (q, 2H, OCH₂), 2.6-2.8 (m, 4H, cyclobutane CH₂), 1.3 (t, 3H, CH₃)172, 127, 99, 55
Diethyl 1,1-cyclobutanedicarboxylateC₁₀H₁₆O₄200.234.2 (q, 4H, OCH₂), 2.6 (t, 4H, cyclobutane CH₂), 1.9 (quintet, 2H, cyclobutane CH₂), 1.2 (t, 6H, CH₃)[10][12]200, 155, 127, 99, 55[10][11][23]
1,1-Cyclobutanedicarboxylic acidC₆H₈O₄144.12~11-13 (br s, 2H, COOH), 2.7 (t, 4H, cyclobutane CH₂), 2.0 (quintet, 2H, cyclobutane CH₂)[4][17][18]144, 126, 100, 82, 55[3]
Cyclobutanecarboxylic acidC₅H₈O₂100.12~11-12 (br s, 1H, COOH), 3.1-3.2 (m, 1H, CH), 1.8-2.5 (m, 6H, cyclobutane CH₂)[22]100, 82, 73, 55[24]
Tetraethyl pentane-1,1,5,5-tetracarboxylateC₁₇H₂₈O₈360.404.1-4.2 (q, 8H, OCH₂), 1.9-2.2 (m, 6H, CH₂), 1.2-1.3 (t, 12H, CH₃)360, 315, 287, 241

Experimental Protocols for Byproduct Analysis

Protocol 1: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to the data in the table above and to reference spectra from databases like NIST.

Protocol 2: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition: Acquire a standard proton NMR spectrum on a 300 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks to determine the relative ratios of the different species present. Compare the chemical shifts and coupling patterns to the reference data provided.

Visualization of Synthetic Pathway and Byproduct Formation

Synthesis_Byproducts DEM Diethyl Malonate Diester Diethyl 1,1-cyclobutanedicarboxylate DEM->Diester Alkylation/ Cyclization Tetraester Tetraethyl pentane-1,1,5,5-tetracarboxylate DEM->Tetraester Side Reaction DBP 1,3-Dibromopropane DBP->Diester Alkylation/ Cyclization DBP->Tetraester Side Reaction Base NaOEt Base->Diester Alkylation/ Cyclization Base->Tetraester Side Reaction Monoester This compound (Target Product) Diester->Monoester Selective Hydrolysis Diacid 1,1-Cyclobutanedicarboxylic acid Diester->Diacid Complete Hydrolysis Monoester->Diacid Over-hydrolysis Monoacid Cyclobutanecarboxylic acid Diacid->Monoacid Decarboxylation

Caption: Synthetic pathway and potential byproduct formation.

References

Technical Support Center: Synthesis of Substituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted cyclobutane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by these strained ring systems. The inherent ring strain of cyclobutanes, while making them valuable synthons, also introduces significant hurdles in their synthesis.[1][2][3] This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during their preparation.

The synthesis of these compounds is not merely a procedural task; it requires a deep understanding of the underlying principles of stereochemistry, reaction mechanisms, and purification strategies. This guide is structured to provide not just solutions, but also the rationale behind them, empowering you to make informed decisions in your own laboratory work.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific problems that can arise during the synthesis of substituted cyclobutane carboxylic acids, offering step-by-step guidance to diagnose and resolve them.

Low Yields in [2+2] Cycloaddition Reactions

Question: I am attempting a photochemical [2+2] cycloaddition to form a cyclobutane ring, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in [2+2] photocycloadditions are a frequent issue and can stem from several factors related to the reaction setup, substrates, and competing side reactions.[4][5][6]

Causality and Troubleshooting Steps:

  • Inadequate Light Source or Wavelength: The photochemical excitation of one of the alkene partners is the critical first step.[4]

    • Check Your Lamp: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for your substrate. Arene-conjugated alkenes, for instance, have different excitation energies than simple alkenes.[4]

    • Sensitizers: If direct excitation is inefficient, consider using a triplet sensitizer like acetone or benzophenone.[1] These can facilitate the formation of the necessary triplet state for the reaction to proceed.

  • Competing Side Reactions: The excited state of the alkene is highly reactive and can undergo processes other than the desired cycloaddition.

    • cis/trans Isomerization: A major competing pathway is the isomerization around the double bond of the alkene, which dissipates the energy without forming the cyclobutane ring.[4] Using cyclic enones can often mitigate this issue.[7]

    • Dimerization: The excited alkene can also react with another molecule of itself instead of the intended partner.[4] To minimize this, use an excess of the other alkene component.

  • Reaction Conditions:

    • Solvent Choice: The solvent can play a crucial role. Acetone can act as both a solvent and a sensitizer.[7] For other systems, ensure the solvent is transparent to the UV wavelength being used and is free of quenching impurities.

    • Oxygen Removal: Dissolved oxygen can quench the excited triplet state.[7] It is essential to thoroughly degas your reaction mixture prior to and during irradiation, typically by bubbling with nitrogen or argon.

Experimental Protocol: Improving [2+2] Photocycloaddition Yields

StepActionRationale
1 Substrate Purity Ensure both alkene starting materials are of high purity. Impurities can act as quenchers or lead to side products.
2 Solvent Degassing Choose an appropriate, dry, and transparent solvent (e.g., acetone, acetonitrile). Degas the solvent by bubbling with N₂ or Ar for at least 30 minutes.
3 Reaction Setup Use a quartz reaction vessel as Pyrex will absorb most of the UV light. Position the lamp as close to the vessel as is safe to maximize light intensity.
4 Concentration Run the reaction at a relatively high concentration to favor the intermolecular cycloaddition over unimolecular decay pathways.
5 Temperature Conduct the reaction at low temperatures to minimize side reactions and potentially improve stereoselectivity.[8]
6 Monitoring Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition from prolonged irradiation.
Poor Stereoselectivity in Cyclobutane Formation

Question: My synthesis is producing a mixture of cis and trans isomers of the substituted cyclobutane carboxylic acid. How can I improve the diastereoselectivity?

Answer: Achieving high stereoselectivity is a significant challenge in cyclobutane synthesis due to the puckered nature of the ring and the often-similar energy levels of different diastereomers.[1] The approach to controlling stereochemistry depends heavily on the synthetic route chosen.

Causality and Troubleshooting Steps:

  • For [2+2] Cycloadditions:

    • Chiral Auxiliaries: The use of chiral auxiliaries on one of the alkene partners can effectively control the facial selectivity of the cycloaddition.[9]

    • Chiral Catalysts and Templates: Recent advances have shown that chiral catalysts or hydrogen-bonding templates can create a chiral environment around the reacting species, directing the stereochemical outcome.[8]

    • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable isomer by providing a greater energy difference between the diastereomeric transition states.

  • For Ring Contraction or Expansion Methods:

    • Stereospecificity of the Method: Some methods, like the ring contraction of pyrrolidines, can exhibit high stereospecificity, where the stereochemistry of the starting material directly dictates the stereochemistry of the product.[10][11] Ensure the stereochemistry of your precursor is well-defined.

  • For Multi-step Syntheses:

    • Diastereoselective Reductions: In routes involving the reduction of a cyclobutanone or a related intermediate, the choice of reducing agent is critical. For example, the reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄ has been shown to be highly diastereoselective.[12]

Logical Workflow for Improving Stereoselectivity

G start Poor Stereoselectivity Observed is_cycloaddition Is the key step a [2+2] cycloaddition? start->is_cycloaddition is_rearrangement Is it a ring contraction/ expansion? is_cycloaddition->is_rearrangement No add_auxiliary Incorporate a chiral auxiliary. is_cycloaddition->add_auxiliary Yes is_reduction Is it a reduction of a prochiral center? is_rearrangement->is_reduction No check_precursor Verify stereochemistry of the starting material. is_rearrangement->check_precursor Yes change_reagent Screen different reducing agents (e.g., NaBH₄). is_reduction->change_reagent Yes end Improved Stereoselectivity is_reduction->end No use_catalyst Employ a chiral catalyst or template. add_auxiliary->use_catalyst lower_temp Lower reaction temperature. use_catalyst->lower_temp lower_temp->end check_precursor->end change_reagent->end

Caption: Decision workflow for troubleshooting poor stereoselectivity.

Unwanted Ring-Opening of the Cyclobutane Core

Question: During workup or a subsequent reaction step, my cyclobutane product is undergoing ring-opening. How can I prevent this?

Answer: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, including acidic, basic, thermal, or reductive/oxidative environments.[1][13] This reactivity is a double-edged sword, useful for further transformations but problematic when the cyclobutane core needs to be preserved.

Causality and Troubleshooting Steps:

  • Acid/Base Sensitivity:

    • Acid-Catalyzed Opening: Strong acids can protonate a substituent, leading to a cationic intermediate that readily rearranges to relieve ring strain. This is especially true for cyclobutyl cations.[14]

    • Base-Mediated Opening: Strong bases can deprotonate an acidic proton alpha to a carbonyl or other electron-withdrawing group, initiating a retro-Dieckmann or similar ring-opening cascade.

    • Solution: Use milder pH conditions during aqueous workups. Employ buffer solutions or use non-aqueous workup procedures where possible. For subsequent steps requiring acidic or basic conditions, consider protecting groups for sensitive functionalities.

  • Thermal Instability:

    • Electrocyclic Ring Opening: Cyclobutene derivatives, in particular, can undergo thermally induced electrocyclic ring-opening to form 1,3-dienes.[15]

    • Solution: Avoid high temperatures during purification (e.g., distillation). Opt for chromatography at room temperature or recrystallization from appropriate solvents. If a reaction requires heat, perform it at the lowest possible temperature for the shortest possible time.

  • Nucleophilic Attack:

    • Electron-deficient cyclobutanes, such as those with geminal ester groups, can be activated by Lewis acids and undergo ring-opening upon attack by nucleophiles like electron-rich arenes or thiols.[16]

    • Solution: When the cyclobutane ring needs to be preserved, avoid strong nucleophiles and Lewis acidic conditions in subsequent steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the cyclobutane carboxylic acid core?

A1: The most prevalent methods include:

  • [2+2] Cycloaddition: This is arguably the most common method, especially using photochemical activation, to form the four-membered ring from two alkene precursors.[4][5][8]

  • Malonic Ester Synthesis: A classic approach involves the reaction of a 1,3-dihalopropane with diethyl malonate, followed by hydrolysis and decarboxylation to yield cyclobutane-1,1-dicarboxylic acid, and then further decarboxylation to the monocarboxylic acid.[17][18]

  • Ring Contraction: Methods like the contraction of pyrrolidines have emerged as highly stereoselective routes to substituted cyclobutanes.[10][11]

  • Ring Expansion: The expansion of cyclopropane derivatives can also be a viable, though less common, route.[8]

Q2: I am having difficulty purifying my substituted cyclobutane carboxylic acid. What are some effective purification strategies?

A2: Purification can be challenging due to the physical properties of these compounds.

  • Acid-Base Extraction: A standard method for purifying carboxylic acids is to dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH solution), wash with an organic solvent like ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid, which is then extracted into an organic solvent.[19]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screening various solvents is key. Common choices include ethyl acetate, toluene, or mixtures with hexanes.[17][19]

  • Chromatography: While effective, silica gel chromatography of carboxylic acids can be problematic due to streaking. It is often recommended to add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid on the silica surface.

  • Distillation: For liquid products, vacuum distillation can be used, but care must be taken to avoid high temperatures that could induce ring-opening or decarboxylation.[20][21]

Q3: How can I confirm the stereochemistry of my final product?

A3: Determining the relative and absolute stereochemistry is crucial.

  • NMR Spectroscopy: 1D and 2D NMR techniques (like NOESY) are powerful tools for determining the relative stereochemistry of substituents on the cyclobutane ring by observing through-space correlations between protons.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.[22]

  • Chiral HPLC/GC: For enantiomeric mixtures, chiral chromatography can be used to separate the enantiomers and determine the enantiomeric excess (ee).

  • Comparison to Known Compounds: If a similar compound with established stereochemistry has been reported in the literature, comparing spectroscopic data (NMR, optical rotation) can provide strong evidence.

References

Technical Support Center: Optimizing the Synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into common experimental challenges, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to ensure the success of your reactions.

The synthesis of this compound, also known as monoethyl 1,1-cyclobutanedicarboxylate, is a critical step in the preparation of various cyclobutane derivatives. The most prevalent synthetic route involves the mono-saponification (partial hydrolysis) of diethyl 1,1-cyclobutanedicarboxylate. While seemingly straightforward, this reaction is often plagued by issues such as low yield, over-hydrolysis to the dicarboxylic acid, and incomplete conversion. This guide will address these challenges in a practical, question-and-answer format.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield & Incomplete Conversion

Question 1: My reaction yield is consistently low, with a significant amount of unreacted diethyl 1,1-cyclobutanedicarboxylate remaining. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a common hurdle and can often be traced back to several key factors:

  • Insufficient Base: The stoichiometry of the base is critical. A 1:1 molar ratio of sodium hydroxide to the diester is theoretically required.[1] However, factors such as the quality of the base and atmospheric carbon dioxide can neutralize some of the hydroxide, leading to an effective sub-stoichiometric amount.

    • Troubleshooting:

      • Ensure you are using a fresh, high-purity source of sodium hydroxide or potassium hydroxide.

      • Consider a slight excess of the base (e.g., 1.05-1.1 equivalents) to compensate for any potential degradation.

      • Standardize your base solution via titration before use for maximum accuracy.

  • Reaction Time and Temperature: The hydrolysis of the diester is a time-dependent process. Insufficient reaction time will naturally lead to incomplete conversion. While increasing the temperature can accelerate the reaction, it also increases the risk of the second hydrolysis step, leading to the formation of the undesired 1,1-cyclobutanedicarboxylic acid.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction appears to stall, consider extending the reaction time. A typical duration is around 6 hours at room temperature.[1]

  • Mixing and Mass Transfer: In a heterogeneous reaction mixture, efficient mixing is paramount to ensure the base can interact with the ester.

    • Troubleshooting:

      • Employ vigorous stirring throughout the reaction.

      • Ensure the reaction volume is appropriate for the flask size to allow for efficient agitation.

Formation of Byproducts

Question 2: I'm observing a significant amount of 1,1-cyclobutanedicarboxylic acid in my product mixture, which is reducing my yield of the desired monoester. How can I minimize this over-hydrolysis?

Answer: The formation of 1,1-cyclobutanedicarboxylic acid is a direct consequence of the hydrolysis of the desired monoester product.[2] The key to preventing this is to control the reaction conditions to favor the first hydrolysis step over the second.

  • Controlled Addition of Base: The rate of addition of the hydroxide solution can significantly impact the selectivity of the reaction. A slow, dropwise addition helps to maintain a low instantaneous concentration of the base, which favors the mono-saponification.

    • Troubleshooting:

      • Add the sodium hydroxide solution dropwise over an extended period. A rate of one drop every 20 seconds has been reported to be effective.[1]

      • Use a syringe pump for precise and consistent addition.

  • Temperature Control: As mentioned previously, elevated temperatures can promote the second hydrolysis.

    • Troubleshooting:

      • Maintain the reaction at room temperature. If necessary, use a water bath to dissipate any heat generated during the addition of the base.

      • During the acidification step of the workup, it is crucial to keep the temperature below 10°C to prevent unwanted side reactions.[1]

  • Solvent System: The choice of solvent can influence the relative rates of the two hydrolysis steps. Ethanol is a commonly used solvent for this reaction.[1]

Workup and Purification Challenges

Question 3: I'm having difficulty separating my product from the unreacted starting material and the dicarboxylic acid byproduct during the workup. What is the most effective purification strategy?

Answer: A well-designed extraction procedure is crucial for isolating the this compound. The different acidic properties of the components allow for their separation.

  • Extraction Strategy:

    • After the reaction, the mixture is typically concentrated to remove the alcohol solvent.[1]

    • The residue is then taken up in water and washed with a nonpolar organic solvent like diethyl ether to remove the unreacted diethyl 1,1-cyclobutanedicarboxylate.[1]

    • The aqueous layer, containing the sodium salt of the desired product and the disodium salt of the dicarboxylic acid, is then carefully acidified.[1]

    • The acidified aqueous layer is then extracted multiple times with diethyl ether. The combined organic extracts will contain the desired this compound.[1]

  • Purification Tips:

    • Ensure the aqueous layer is sufficiently acidified (to pH ~1-2) to fully protonate the carboxylic acid, making it soluble in the organic solvent.

    • Perform multiple extractions with smaller volumes of ether rather than a single extraction with a large volume to maximize recovery.

    • Drying the combined organic extracts over a suitable drying agent like magnesium sulfate or sodium sulfate is essential before solvent removal.[1]

II. Reaction Workflow and Mechanism

The synthesis of this compound begins with the preparation of diethyl 1,1-cyclobutanedicarboxylate, typically through the alkylation of diethyl malonate with 1,3-dibromopropane.[2][3] The subsequent selective mono-hydrolysis yields the target compound.

Reaction_Workflow cluster_0 Step 1: Diester Synthesis cluster_1 Step 2: Mono-Saponification Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Alkylation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Alkylation Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Hydrolysis Hydrolysis Diethyl 1,1-cyclobutanedicarboxylate->Hydrolysis Alkylation->Diethyl 1,1-cyclobutanedicarboxylate NaOH or KOH NaOH or KOH NaOH or KOH->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Mono-Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the electrophilic carbonyl carbons of the diester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of an ethoxide leaving group, followed by proton transfer, yields the carboxylate salt of the monoester.

Saponification_Mechanism Diester Diethyl 1,1-cyclobutanedicarboxylate Tetrahedral Intermediate Tetrahedral Intermediate Diester->Tetrahedral Intermediate + OH⁻ Hydroxide OH⁻ Carboxylate Monoester Carboxylate Tetrahedral Intermediate->Carboxylate - EtO⁻ Product This compound Carboxylate->Product + H₃O⁺ Ethanol Ethanol H3O+ H₃O⁺ (Acid Workup)

Caption: Simplified mechanism of the mono-saponification reaction.

III. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol.

  • Prepare a solution of sodium hydroxide (1.05 eq) in water.

  • Slowly add the NaOH solution dropwise to the stirred solution of the diester at room temperature over a period of 1-2 hours.

  • Stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Separate the aqueous layer and cool it in an ice bath.

  • Carefully acidify the aqueous layer to a pH of ~1-2 with concentrated hydrochloric acid, ensuring the temperature remains below 10°C.

  • Extract the acidified aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure to yield this compound as a colorless oil.

Table 1: Reagent Stoichiometry and Typical Yield

ReagentMolar EquivalentsTypical Yield
Diethyl 1,1-cyclobutanedicarboxylate1.0
Sodium Hydroxide1.0 - 1.170-85%

IV. Alternative Synthetic Strategies

While mono-saponification is the most common approach, other methods for preparing similar structures exist, which may be adaptable.

  • Krapcho Decarboxylation: This reaction is a method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position, such as malonic esters.[4][5] While typically used for complete decarboxylation, modifications could potentially allow for selective mono-decarboxylation under specific conditions.

  • Dieckmann Condensation: This intramolecular Claisen condensation is used to form cyclic β-keto esters from diesters.[6][7][8][9] While not directly applicable to the synthesis of this compound, it is a fundamental reaction in the synthesis of cyclic systems.

By understanding the underlying principles of the reaction and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed to provide in-depth, practical advice on the critical workup stage of your reactions. Moving beyond a simple checklist, we will delve into the chemical principles that govern each step, empowering you to troubleshoot effectively and optimize your product isolation.

Introduction: The Unique Challenge of a Bifunctional Molecule

This compound (also known as monoethyl 1,1-cyclobutanedicarboxylate) is a valuable building block in organic synthesis, notably in the creation of complex cyclobutane derivatives for pharmaceutical and materials science applications.[1] Its structure, containing both a carboxylic acid and an ethyl ester, presents a unique set of challenges and opportunities during the reaction workup. The key to a successful purification lies in leveraging the differential reactivity and solubility of these two functional groups.

This guide will provide a framework for logical and efficient workup design, presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the workup of reactions involving this compound.

Scenario 1: Low Yield of Neutral Product After Amide Coupling

Question: I've performed an amide coupling reaction between this compound and a primary amine using EDC/HOBt. After a standard aqueous workup, my yield of the desired ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions involving this substrate often stem from issues during the aqueous workup, specifically related to the acidic nature of the unreacted starting material. Here’s a breakdown of potential problems and their solutions:

Causality: The unreacted this compound is a relatively polar, acidic compound. If not effectively removed, it can contaminate your product and interfere with purification. Furthermore, improper pH control during extraction can lead to the loss of your desired product, especially if it has any basic functional groups.

Troubleshooting Protocol:

  • Initial Quench: Before extraction, quench the reaction by adding water or a dilute aqueous acid (e.g., 5% HCl) to protonate any remaining amine and neutralize any basic catalysts like DIPEA.

  • Acid-Base Extraction Strategy: The core of the purification is a carefully planned acid-base extraction. The goal is to separate your neutral amide product from the acidic starting material and other charged byproducts.

    • Step 1: Removal of Unreacted Acid. After diluting your reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), perform a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[2] The bicarbonate will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which will partition into the aqueous layer.

      • Expert Tip: Avoid using strong bases like sodium hydroxide (NaOH) at this stage. NaOH can potentially hydrolyze the ethyl ester of your product or starting material, a process known as saponification, leading to undesired byproducts.[2]

    • Step 2: Removal of Amine and Coupling Reagents. Follow the bicarbonate wash with a wash using a dilute aqueous acid, such as 1 M HCl. This will protonate any unreacted starting amine and basic byproducts (like the urea from EDC), making them water-soluble and easily removed in the aqueous phase.

    • Step 3: Brine Wash. A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove residual water from the organic layer and break up any minor emulsions.

  • Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizing the Amide Coupling Workup:

Amide_Coupling_Workup Reaction_Mixture Crude Reaction Mixture (Product, Unreacted Acid, Amine, EDC/HOBt Byproducts) Add_Solvent Dilute with Ethyl Acetate Reaction_Mixture->Add_Solvent Wash_NaHCO3 Wash with sat. NaHCO3 (aq) Add_Solvent->Wash_NaHCO3 Separate_1 Separate Layers Wash_NaHCO3->Separate_1 Aqueous_Layer_1 Aqueous Layer (Sodium Salt of Unreacted Acid) Separate_1->Aqueous_Layer_1 Discard Organic_Layer_1 Organic Layer (Product, Amine, Byproducts) Separate_1->Organic_Layer_1 Wash_HCl Wash with 1M HCl (aq) Organic_Layer_1->Wash_HCl Separate_2 Separate Layers Wash_HCl->Separate_2 Aqueous_Layer_2 Aqueous Layer (Protonated Amine, Urea Byproduct) Separate_2->Aqueous_Layer_2 Discard Organic_Layer_2 Organic Layer (Product) Separate_2->Organic_Layer_2 Wash_Brine Wash with Brine Organic_Layer_2->Wash_Brine Separate_3 Separate Layers Wash_Brine->Separate_3 Aqueous_Layer_3 Aqueous Layer (Residual Water) Separate_3->Aqueous_Layer_3 Discard Organic_Layer_3 Organic Layer (Product) Separate_3->Organic_Layer_3 Dry_Concentrate Dry (Na2SO4) & Concentrate Organic_Layer_3->Dry_Concentrate Purified_Product Crude Product Dry_Concentrate->Purified_Product

Caption: A typical acid-base extraction workflow for purifying a neutral amide product.

Scenario 2: Formation of an Emulsion During Extraction

Question: During the basic wash of my reaction mixture, a thick, inseparable emulsion has formed. How can I break this emulsion and prevent it from happening in the future?

Answer:

Emulsion formation is a common frustration in liquid-liquid extractions. It occurs when the two immiscible phases have a stabilized interface, preventing them from separating cleanly.

Causality: Emulsions are often caused by the presence of fine particulate matter, high concentrations of salts, or amphiphilic molecules that act as surfactants. In reactions with this compound, byproducts from coupling reagents can sometimes contribute to this issue.

Troubleshooting Protocol:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, emulsions will break on their own with time.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. This can encourage the layers to coalesce without re-forming the emulsion.

  • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to destabilize the emulsion.

  • Change in Solvent Volume: Adding more of the organic solvent can sometimes help to break the emulsion by changing the relative volumes of the two phases.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.

Prevention:

  • Pre-filtration: If your reaction mixture contains solids (e.g., precipitated urea from DCC or EDC), filter them off before beginning the aqueous workup.

  • Controlled pH Changes: Add acidic and basic solutions slowly and with gentle swirling to avoid rapid gas evolution (in the case of bicarbonate) or localized high concentrations of reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use for the extraction of products derived from this compound?

A1: The choice of solvent depends on the polarity of your final product.

  • For neutral, relatively nonpolar products (e.g., simple amides or esters), ethyl acetate is an excellent first choice. It has moderate polarity, is not miscible with water, and is easily removed under reduced pressure.

  • For more polar products , dichloromethane (DCM) can be used. However, be aware that DCM is denser than water and will be the bottom layer in your separatory funnel. It can also form more stable emulsions.

  • For highly nonpolar products , hexane or diethyl ether can be used, but they are less effective at dissolving the polar starting material and byproducts.

SolventDensity (g/mL)PolarityNotes
Ethyl Acetate0.902MediumGood general-purpose extraction solvent.
Dichloromethane1.33Medium-HighDenser than water; can dissolve more polar compounds.
Diethyl Ether0.713LowHighly volatile and flammable.
Hexane0.655Very LowBest for very nonpolar compounds.

Q2: I am concerned about the potential for hydrolysis of the ethyl ester on my product during a basic wash. How can I mitigate this risk?

A2: This is a valid concern. The ester group is susceptible to base-catalyzed hydrolysis (saponification). To minimize this risk:

  • Use a weak base: As mentioned, saturated sodium bicarbonate is much less likely to cause significant hydrolysis compared to stronger bases like NaOH or KOH.

  • Keep it cold: Perform your basic washes at a lower temperature (e.g., in an ice-water bath). The rate of hydrolysis is significantly reduced at lower temperatures.

  • Minimize contact time: Do not let the organic layer sit in contact with the basic aqueous solution for an extended period. Perform the wash and separation efficiently.

Q3: How can I confirm that I have successfully removed all the unreacted this compound?

A3: The most reliable method is Thin Layer Chromatography (TLC).

  • Spotting: On a TLC plate, spot your crude reaction mixture, a sample of your purified product, and a co-spot (a mixture of the two).

  • Elution: Choose a solvent system that gives good separation between your starting material and your product. A mixture of hexanes and ethyl acetate is often a good starting point.

  • Visualization: Visualize the plate under a UV lamp (if your compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis: The spot corresponding to this compound should be absent in the lane of your purified product.

Visualizing the TLC Analysis:

TLC_Analysis cluster_0 TLC Plate cluster_1 Spots after Elution a0 Crude Mixture b0 Product Starting Acid a1 Purified Product b1 Product a2 Co-spot b2 Product Starting Acid

Caption: Idealized TLC plate showing successful removal of the starting acid.

Q4: Is decarboxylation a concern when working with this molecule?

A4: Decarboxylation (the loss of CO₂) from this compound is generally not a concern under standard workup conditions. This type of reaction typically requires high temperatures (often >150 °C) to proceed at a significant rate.[3] However, if your reaction is performed at elevated temperatures for a prolonged period, or if subsequent steps involve heating, decarboxylation could become a potential side reaction.

Part 3: General Workup Protocol

Here is a self-validating, step-by-step protocol for a typical workup following a reaction where this compound is used as a starting material to form a neutral product.

Experimental Protocol: General Aqueous Workup

  • Reaction Quench: Cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF or DMSO, it is often beneficial to first dilute the mixture with a large volume of water and extract the product into an immiscible organic solvent like ethyl acetate.

  • Dilution: Transfer the reaction mixture to a separatory funnel and dilute with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • Acidic Wash (Optional but Recommended): Wash the organic layer with 1 M HCl (1-2 times). This step is particularly important if the reaction involved a basic catalyst or an amine starting material. Check the pH of the aqueous layer to ensure it is acidic.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2-3 times). Caution: Vent the separatory funnel frequently, as CO₂ gas will be evolved. Continue washing until the aqueous layer is basic (check with pH paper).

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be free-flowing and not clumped together.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • Purity Assessment: Analyze the crude product by TLC or ¹H NMR to determine if further purification (e.g., column chromatography or recrystallization) is necessary.

References

preventing side reactions of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot common side reactions, ensuring the integrity and success of your experiments.

Introduction

This compound is a valuable reagent in organic synthesis, frequently employed in the construction of complex molecules and active pharmaceutical ingredients.[1][2] However, its bifunctional nature, possessing both an ester and a carboxylic acid on a strained cyclobutane ring, presents a unique set of challenges. Understanding and controlling the delicate balance of reactivity is paramount to achieving desired outcomes. This guide will address the most common side reactions encountered: decarboxylation, ester hydrolysis, and self-condensation, providing both mechanistic explanations and practical, step-by-step protocols to mitigate these issues.

Section 1: Unwanted Decarboxylation

One of the most prevalent side reactions is the loss of carbon dioxide from the carboxylic acid moiety, particularly under thermal stress. While cyclobutanecarboxylic acids are generally stable, the presence of the geminal ethoxycarbonyl group can influence this process.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation of this compound become a significant concern?

A1: While simple cyclobutanecarboxylic acids can be thermally decarboxylated at temperatures up to 200°C, significant decarboxylation of this compound can begin at lower temperatures, especially if acidic or basic impurities are present.[3][6] Generally, prolonged heating above 150-160°C should be avoided.[3][5] For sensitive downstream applications, it is advisable to keep reaction temperatures as low as possible.

Q2: I suspect my sample has undergone partial decarboxylation. How can I detect and quantify the resulting cyclobutanecarboxylic acid ethyl ester?

A2: The primary methods for detection and quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This is a highly sensitive method. You will observe a new peak with a molecular ion corresponding to the decarboxylated product.

  • ¹H NMR: In the proton NMR spectrum, the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm) and the appearance of new signals for the protons on the carbon that was previously substituted with the carboxyl group will be indicative of decarboxylation.

  • ¹³C NMR: The disappearance of the carboxylic acid carbonyl signal (around 175-185 ppm) is a clear indicator.

Q3: Are there any specific catalysts or conditions that accelerate unwanted decarboxylation?

A3: Yes, both acidic and basic conditions, especially at elevated temperatures, can facilitate decarboxylation.[7] The presence of certain metal catalysts can also lower the activation energy for this process. It is crucial to maintain a neutral pH and use purified reagents and solvents to minimize these effects.

Troubleshooting Guide: Minimizing Decarboxylation
Symptom Potential Cause Recommended Action
Low yield of desired product and presence of ethyl cyclobutanecarboxylate. Reaction temperature is too high.Lower the reaction temperature. If the reaction requires heat, consider using a lower-boiling solvent or running the reaction for a shorter duration.
Inconsistent results between batches. Presence of acidic or basic impurities.Ensure all reagents and solvents are purified and dry. Use of a non-nucleophilic base, if required by the reaction, should be carefully controlled.
Decarboxylation during purification. High temperatures during distillation or prolonged heating on a rotary evaporator.Utilize vacuum distillation at the lowest possible temperature. For rotary evaporation, use a water bath at a moderate temperature and do not leave the sample on the evaporator for extended periods once the solvent is removed.

Workflow for Minimizing Decarboxylation

start Start: Reaction Setup temp_check Is reaction temperature > 150°C? start->temp_check lower_temp Action: Lower temperature or use milder conditions temp_check->lower_temp Yes ph_check Is pH neutral? temp_check->ph_check No lower_temp->ph_check adjust_ph Action: Neutralize reaction mixture ph_check->adjust_ph No purification Purification Step ph_check->purification Yes adjust_ph->purification distillation High temperature distillation? purification->distillation vac_distill Action: Use vacuum distillation distillation->vac_distill Yes analysis Analyze Product (GC-MS, NMR) distillation->analysis No vac_distill->analysis success Success: Minimal Decarboxylation analysis->success No decarboxylated product fail Issue: Decarboxylation Detected analysis->fail Decarboxylated product present fail->start Re-evaluate conditions

Caption: Decision workflow for preventing decarboxylation.

Section 2: Controlling Ester Hydrolysis

The ethyl ester of this compound is susceptible to hydrolysis, which can be either a desired transformation or a problematic side reaction depending on the synthetic goal.

Frequently Asked Questions (FAQs)

Q1: I want to selectively hydrolyze the ethyl ester to the diacid. What are the recommended conditions?

A1: Selective hydrolysis can be achieved under basic conditions. A common method involves refluxing with an aqueous solution of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a co-solvent such as ethanol.[3] The reaction progress should be monitored by TLC or LC-MS to avoid potential decarboxylation of the resulting 1,1-diacid at high temperatures.

Q2: During an amide coupling reaction, I'm observing the formation of the diacid as a byproduct. How can I prevent this?

A2: This indicates the presence of water in your reaction mixture. To prevent hydrolysis:

  • Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Carefully select your base. If a base is required for the coupling, use a non-nucleophilic, anhydrous base like diisopropylethylamine (DIPEA).

Q3: Can I perform the ester hydrolysis under acidic conditions?

A3: Acid-catalyzed hydrolysis is possible but is generally slower and may require harsher conditions (e.g., refluxing in strong acid), which can increase the risk of decarboxylation.[3] For cleaner conversions to the diacid, basic hydrolysis is typically preferred.

Experimental Protocol: Controlled Saponification to 1,1-Cyclobutanedicarboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of potassium hydroxide (2.5 eq) in water.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify with cold, concentrated hydrochloric acid until the pH is ~1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1-cyclobutanedicarboxylic acid.

Troubleshooting Guide: Unwanted Hydrolysis
Symptom Potential Cause Recommended Action
Formation of diacid during a reaction not intended for hydrolysis. Presence of water in reagents or solvents.Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere.
Incomplete hydrolysis when diacid is the desired product. Insufficient base or reaction time.Increase the equivalents of base or prolong the reaction time. Ensure adequate heating.
Low yield of diacid after workup. The diacid may have some water solubility.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the diacid.

Section 3: Preventing Self-Condensation and Polymerization

Under certain conditions, particularly in the presence of a strong base, this compound can undergo self-condensation reactions, such as a Claisen-type condensation, leading to oligomers and polymers.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of self-condensation for this molecule?

A1: In the presence of a strong base, the alpha-proton (on the carbon bearing both the ester and acid) can be abstracted to form an enolate. This enolate is nucleophilic and can attack the carbonyl of the ester group on another molecule, leading to a β-keto ester dimer.[8][9] This dimer can then react further, leading to oligomerization.

Q2: I am performing a reaction that requires a base. How do I choose a base that will not promote self-condensation?

A2: The key is to use a non-nucleophilic, sterically hindered base.

  • Good choices: Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices as they are generally not strong enough to deprotonate the alpha-carbon but are effective at scavenging protons.

  • Bases to avoid: Strong, unhindered bases like sodium ethoxide, sodium hydride, or lithium diisopropylamide (LDA) should be avoided unless the specific reaction chemistry is designed to utilize the enolate.[10][11]

Q3: My product is a viscous oil or an insoluble solid, and the NMR is very complex. Is this due to polymerization?

A3: This is a strong indication of polymerization. The NMR spectrum of the polymer would likely show broad, unresolved peaks. Gel Permeation Chromatography (GPC) could be used to confirm the presence of high molecular weight species. To avoid this, carefully control the stoichiometry of your reagents and use the mildest possible reaction conditions.

Diagram of Self-Condensation Pathway

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Further Reaction A This compound C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., NaOEt) B->C E β-keto ester dimer C->E Attacks ester carbonyl D Another molecule of starting material D->E F Oligomers/Polymers E->F Chain propagation

Caption: Simplified pathway of base-catalyzed self-condensation.

Section 4: Amide Coupling Reactions

A primary application of this compound is in amide bond formation. Success in this area hinges on activating the carboxylic acid without triggering the aforementioned side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for forming an amide with this compound?

A1: Uronium/aminium-based reagents are highly effective and generally lead to cleaner reactions with fewer side products.[12][13]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Excellent for minimizing racemization and providing high yields.[14]

  • HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate): A widely used and reliable coupling reagent.[2][12]

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide): Often used in combination with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[2][11]

Q2: Should I pre-activate the carboxylic acid before adding my amine?

A2: Yes, pre-activation is highly recommended.[15] This involves reacting the this compound with the coupling reagent and a base (like DIPEA) for a short period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the activated ester intermediate, which then reacts cleanly with the amine. This strategy minimizes the exposure of the amine to the potentially reactive coupling reagent, preventing side reactions.[15]

Q3: I'm getting a significant amount of N-acylurea byproduct when using EDC. How can I prevent this?

A3: The formation of N-acylurea is a known side reaction with carbodiimide reagents like EDC.[16] To minimize this:

  • Use an additive: Additives like HOBt or Oxyma Pure® trap the activated O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts more efficiently with the amine.[16][17]

  • Control the temperature: Running the reaction at a lower temperature (e.g., 0°C) can slow down the rate of the N-acylurea rearrangement.[16]

Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add HATU (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: HPLC Method Development for 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust troubleshooting solutions for common challenges. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can develop a reliable and self-validating analytical method.

Introduction to the Analyte and its Analysis

This compound is a moderately polar organic compound featuring both an ester and a carboxylic acid functional group on a cyclobutane ring.[1] Its unique structure can present challenges in chromatographic analysis, particularly in achieving good peak shape and reproducible retention. Accurate quantification of this molecule is often critical in synthetic chemistry and pharmaceutical development, where it may serve as an intermediate or a key building block. This guide will walk you through a logical, step-by-step process for developing a robust reversed-phase HPLC (RP-HPLC) method for its analysis.

Part 1: HPLC Method Development Protocol

Developing a successful HPLC method requires a systematic approach, starting from understanding the analyte's properties to fine-tuning the chromatographic conditions.

Step 1: Analyte Characterization and Initial Parameter Selection

Understanding the Analyte's Physicochemical Properties: this compound is a carboxylic acid. The pKa of similar cyclobutanecarboxylic acid derivatives is typically in the range of 4-5.[2][3] To ensure consistent retention and good peak shape in RP-HPLC, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized state. A general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4]

The molecule lacks a strong chromophore, meaning it does not absorb light strongly in the UV-visible spectrum. The primary absorbing moieties are the carbonyl groups of the ester and carboxylic acid.[5] Therefore, detection should be performed at a low wavelength, typically around 210 nm , to achieve adequate sensitivity.[6]

Initial HPLC Parameter Selection Table:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column is a versatile starting point for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides a low pH (~2.5-3.0) to suppress the ionization of the carboxylic acid group.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 15 minutesA broad gradient helps to determine the approximate elution conditions quickly.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 210 nmMaximizes sensitivity for a compound with a weak chromophore.[6]
Injection Vol. 10 µLA typical starting volume.
Step 2: Experimental Workflow for Method Development

The following workflow provides a structured approach to optimizing the separation.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization cluster_val Validation A Prepare Mobile Phases (A: 0.1% Acid in Water, B: ACN) D Equilibrate Column with Initial Mobile Phase Composition A->D B Prepare Analyte Stock Solution (e.g., 1 mg/mL in Diluent) B->D C Choose Diluent: Mobile Phase A or ACN/Water Mix C->B E Perform Initial Gradient Run (Scouting Run) D->E F Analyze Results: Retention Time & Peak Shape E->F G Adjust Gradient Slope for Optimal Resolution F->G Sub-optimal Resolution H Convert to Isocratic Method (If Applicable) F->H Good Retention Factor (k') J Perform System Suitability Test (SST) F->J Optimal Separation I Fine-tune %B and/or Mobile Phase pH if Needed G->I H->I I->J K Proceed to Method Validation (ICH Guidelines) J->K SST Passes

Caption: A systematic workflow for HPLC method development.

Step 3: System Suitability Testing (SST)

Before formal validation, ensure your system is performing correctly. According to ICH guidelines, SST is an integral part of the analytical method.

SST Protocol:

  • Prepare a standard solution of this compound at a concentration that gives a significant detector response.

  • Make five or six replicate injections of the standard solution.

  • Calculate the parameters listed in the table below.

System Suitability Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates good column efficiency and sharp peaks.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Indicates stable pump performance and column equilibration.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my peak for this compound tailing?

Answer: Peak tailing is the most common issue for acidic compounds and is often caused by secondary interactions with the stationary phase.

  • Cause A: Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH). If the mobile phase pH is not low enough, these silanols can become ionized (-Si-O⁻) and interact with any residual ionized analyte, causing tailing.

    • Solution: Ensure your mobile phase pH is sufficiently low (pH 2.5-3.0) to keep the silanol groups fully protonated. Using a buffer, such as a 10-25 mM phosphate buffer, can provide better pH control than just adding an acid.

  • Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Cause C: Column Contamination: The column inlet frit or the stationary phase itself may be contaminated.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column frit or the entire column.

TailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Lower_pH Lower Mobile Phase pH to 2.5-3.0 Use a Buffer (e.g., Phosphate) Check_pH->Lower_pH No Check_Conc Is Sample Concentration Too High? Check_pH->Check_Conc Yes Resolved Problem Resolved Lower_pH->Resolved Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Conc->Dilute_Sample Yes Check_Column Is the Column Old or Contaminated? Check_Conc->Check_Column No Dilute_Sample->Resolved Flush_Column Flush Column with Strong Solvent. If no improvement, replace column. Check_Column->Flush_Column Yes Check_Column->Resolved No (Other Issue) Flush_Column->Resolved

Caption: Troubleshooting logic for peak tailing.

Q2: My analyte has very little or no retention on the C18 column. What should I do?

Answer: Poor retention of a polar analyte on a reversed-phase column is a common challenge.

  • Cause A: High Organic Content in Mobile Phase: Your starting mobile phase composition may be too strong (too much acetonitrile), causing the analyte to elute too quickly.

    • Solution: Decrease the initial percentage of acetonitrile in your gradient or isocratic method. You can start with a very low organic content, such as 5% ACN.

  • Cause B: Analyte is Highly Polar: this compound is moderately polar. If your mobile phase is highly aqueous (e.g., >95% water), some traditional C18 columns can suffer from "phase collapse" or "dewetting," where the aqueous mobile phase is expelled from the pores of the stationary phase, leading to a loss of retention.

    • Solution 1: Ensure your mobile phase always contains at least 5% organic solvent.

    • Solution 2: Switch to a column with a polar-embedded or "aqua" stationary phase designed for use in highly aqueous mobile phases.

Q3: I'm seeing inconsistent retention times between injections. What's the cause?

Answer: Fluctuating retention times point to a lack of stability in the HPLC system or method.

  • Cause A: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase, especially when changing solvents or after the system has been idle.

    • Solution: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column, this is about 15-20 minutes at 1 mL/min.

  • Cause B: Pump or Mobile Phase Issues: Air bubbles in the pump, improperly mixed mobile phase, or proportioning valve issues can cause flow rate fluctuations.

    • Solution: Degas your mobile phases thoroughly. Check for leaks in the system. If you are mixing solvents online, try using a pre-mixed mobile phase to see if the problem resolves, which would indicate an issue with the pump's proportioning valve.

  • Cause C: Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best diluent to use for my samples? A: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or in a solvent that is weaker (more aqueous) than the mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN) can lead to peak distortion and fronting.

Q2: Do I need to use a guard column? A: A guard column is highly recommended, especially when analyzing samples from complex matrices (e.g., in-process reaction mixtures, biological samples). It protects the analytical column from particulates and strongly retained impurities, significantly extending its lifetime.

Q3: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, methanol is a suitable alternative. It has a different selectivity compared to acetonitrile and is also more viscous, which will result in higher backpressure. If you switch to methanol, you may need to adjust the gradient profile to achieve a similar separation.

Q4: My baseline is noisy. How can I fix it? A: A noisy baseline can originate from several sources:

  • Detector: A failing lamp in the UV detector is a common cause.

  • Mobile Phase: Improperly mixed or contaminated mobile phase, or using a buffer that absorbs at your detection wavelength. Ensure you are using high-purity HPLC-grade solvents.

  • System: Air bubbles in the system. Ensure proper degassing of your mobile phase.

Q5: How do I validate this HPLC method? A: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its inherent ring strain results in a rigid, puckered three-dimensional conformation, which can offer distinct advantages in the design of bioactive molecules.[3] Unlike flexible aliphatic chains or flat aromatic rings, the cyclobutane unit can position substituents in precise spatial orientations, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This "escape from flatland" is a key strategy in developing novel therapeutics with superior properties.[3]

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, a monoester derivative of 1,1-cyclobutanedicarboxylic acid, represents a versatile starting material for the synthesis of a diverse array of derivatives. The presence of both an ester and a carboxylic acid group on the same quaternary carbon provides two distinct handles for chemical modification, allowing for the generation of amides, further esters, and other functionalized molecules. This guide provides a comparative overview of the known and potential biological activities of derivatives of this promising scaffold, with a focus on anticancer and metabolic disease applications, supported by relevant experimental data and protocols.

Part 1: Anticancer Activity of Platinum(II) Complexes Derived from 1,1-Cyclobutanedicarboxylate

A significant area of investigation for cyclobutane dicarboxylate derivatives has been in the development of novel platinum-based anticancer agents. The success of carboplatin, a second-generation platinum drug, which utilizes a 1,1-cyclobutanedicarboxylate ligand to modulate reactivity and reduce toxicity compared to cisplatin, has spurred the development of analogues with potentially improved efficacy and safety profiles.

The rationale behind using dicarboxylate ligands like the one derived from this compound is that the chelate ring formed with the platinum center influences the complex's stability and rate of hydrolysis. This, in turn, affects its interaction with the primary biological target, DNA, and can alter the spectrum of activity and resistance mechanisms.

Recent studies have focused on synthesizing and evaluating platinum(II) complexes with functionalized 1,1-cyclobutanedicarboxylate leaving groups. These derivatives have demonstrated potent in vitro anticancer activity, in some cases comparable or superior to existing platinum drugs.

Comparative In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative platinum(II) complexes with 1,1-cyclobutanedicarboxylate ligands against various human cancer cell lines.

CompoundAmine LigandLeaving LigandCancer Cell LineIC50 (µM)Reference
DN603 (1R,2R)-DACH3-oxo-cyclobutane-1,1-dicarboxylateA549 (Lung)1.8 ± 0.2[3]
SK-OV-3 (Ovarian)2.5 ± 0.3[3]
HT-29 (Colon)1.2 ± 0.1[3]
DN604 cis-1,2-DACH3-oxo-cyclobutane-1,1-dicarboxylateA549 (Lung)2.1 ± 0.3[3]
SK-OV-3 (Ovarian)3.1 ± 0.4[3]
HT-29 (Colon)1.5 ± 0.2[3]
Cisplatin NH3ClA549 (Lung)2.5 ± 0.3[3]
SK-OV-3 (Ovarian)1.9 ± 0.2[3]
HT-29 (Colon)3.8 ± 0.5[3]
Oxaliplatin (1R,2R)-DACHOxalateA549 (Lung)2.2 ± 0.3[3]
SK-OV-3 (Ovarian)2.8 ± 0.4[3]
HT-29 (Colon)1.7 ± 0.2[3]

DACH = Diaminocyclohexane

The data indicates that platinum complexes incorporating a functionalized cyclobutane-1,1-dicarboxylate ligand exhibit potent anticancer activity, comparable to established drugs like cisplatin and oxaliplatin.[3] Notably, these compounds show promise in overcoming some of the limitations of earlier platinum drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Mechanism of Action: DNA Adduct Formation

The proposed mechanism of action for these platinum complexes is similar to that of cisplatin, involving the formation of covalent adducts with DNA, which ultimately leads to apoptosis.

Platinum_Complex_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pt_Complex Pt(II) Complex (High Cl- concentration) Aquated_Pt Aquated Pt(II) Complex (Low Cl- concentration) Pt_Complex->Aquated_Pt Passive Diffusion & Hydrolysis DNA_Adduct DNA Adducts (Intra- and Inter-strand crosslinks) Aquated_Pt->DNA_Adduct Binding to N7 of Guanine Apoptosis Apoptosis DNA_Adduct->Apoptosis Inhibition of Replication & Transcription

Caption: Proposed mechanism of action for platinum(II) complexes.

Part 2: Potential as GPR120 Modulators for Anti-Diabetic Applications

Recent patent literature suggests that cyclobutane-containing carboxylic acid derivatives are being explored as modulators of G protein-coupled receptor 120 (GPR120).[4] GPR120 is a receptor for long-chain free fatty acids and is highly expressed in adipose tissue and macrophages. Its activation is associated with improved glucose tolerance and anti-inflammatory effects, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.

While specific data for derivatives of this compound is not yet publicly available, the structural similarity to the compounds described in the patent literature makes this a promising avenue for investigation.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist leads to the recruitment of β-arrestin-2, which in turn mediates anti-inflammatory effects and enhances insulin sensitivity.

GPR120_Signaling Ligand Cyclobutane Derivative (Agonist) GPR120 GPR120 Receptor Ligand->GPR120 Binds to Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin Recruits GLUT4 GLUT4 Translocation GPR120->GLUT4 Stimulates TAB1_TAK1 TAB1/TAK1 Complex Beta_Arrestin->TAB1_TAK1 Internalizes with IKK_NFkB IKK/NF-κB Pathway TAB1_TAK1->IKK_NFkB Inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6) IKK_NFkB->Inflammation Leads to Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Mediates

Caption: Simplified GPR120 signaling pathway.

Experimental Protocol: Calcium Mobilization Assay for GPR120 Activation

This assay is a common method to screen for GPR120 agonists by measuring changes in intracellular calcium levels upon receptor activation.

Principle: GPR120 activation leads to the release of intracellular calcium stores. This can be detected using a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing GPR120 (e.g., HEK293-GPR120). Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Prepare dilutions of the test compounds. Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Fluorescence Measurement: Measure the baseline fluorescence for a short period. Then, add the test compounds to the wells and continue to monitor the fluorescence intensity over time. A known GPR120 agonist should be used as a positive control.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Part 3: Synthesis and Broader Biological Potential

The versatility of the this compound scaffold allows for the straightforward synthesis of a wide range of derivatives, particularly amides, which are prevalent in many biologically active compounds.

General Synthetic Workflow for Amide Derivatives

Amide_Synthesis Start This compound COOH COOEt Intermediate Acyl Chloride COCl COOEt Start:f0->Intermediate:f0 SOCl2 or (COCl)2 Product Amide Derivative CONHR COOEt Intermediate:f0->Product:f0 Amine R-NH2 Amine->Product:f0 Base (e.g., Et3N)

Caption: General synthesis of amide derivatives.

Given the diverse biological activities reported for cyclobutane-containing compounds and carboxamides, derivatives of this compound are excellent candidates for screening in a variety of therapeutic areas, including:

  • Anti-inflammatory: Many carboxamide derivatives exhibit anti-inflammatory properties.

  • Enzyme Inhibition: The rigid cyclobutane scaffold can be used to design specific enzyme inhibitors.

  • Antimicrobial: Cyclobutane-containing natural products have shown antimicrobial activity.[2]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery. The strong evidence for the anticancer activity of related platinum complexes provides a solid foundation for further development in this area. Furthermore, the potential for these derivatives to act as GPR120 modulators opens up exciting possibilities for the treatment of metabolic diseases. The synthetic accessibility of a wide range of derivatives from this starting material, coupled with the favorable properties of the cyclobutane scaffold, makes this an attractive area for further research and development.

References

A Senior Application Scientist's Guide: 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid vs. 1,1-Cyclobutanedicarboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Within the realm of saturated carbocycles, the cyclobutane motif has garnered significant interest due to its unique conformational constraints and its prevalence in a range of bioactive molecules.[1] This guide provides an in-depth technical comparison of two closely related and commercially available cyclobutane building blocks: 1-(ethoxycarbonyl)cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid . Our objective is to furnish you with the field-proven insights and experimental data necessary to make an informed choice for your specific synthetic needs.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two reagents lies in their functionality. 1,1-Cyclobutanedicarboxylic acid is a C2-symmetric diacid, offering two identical points for chemical modification. In contrast, this compound is a monoester derivative, presenting two chemically distinct functional groups—a carboxylic acid and an ethyl ester—on the same quaternary carbon. This seemingly subtle distinction has profound implications for their application in synthesis, particularly concerning selective functionalization.

PropertyThis compound1,1-Cyclobutanedicarboxylic Acid
CAS Number 54450-84-95445-51-2
Molecular Formula C₈H₁₂O₄C₆H₈O₄
Molecular Weight 172.18 g/mol 144.13 g/mol
Appearance LiquidCrystalline powder[2]
Melting Point N/A158 °C[2]
Density 1.117 g/mL at 25 °CN/A
Key Feature Orthogonal reactivity of acid and esterC2-symmetric diacid

The Strategic Advantage of Orthogonality: this compound

The primary synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for selective manipulation of one group while the other remains protected, a cornerstone of modern multi-step synthesis.[3]

Selective Amide Bond Formation

The free carboxylic acid can be selectively activated and coupled with an amine, leaving the ethyl ester intact for subsequent transformations. This is particularly valuable in the synthesis of complex molecules where sequential introduction of different functionalities is required.

Experimental Protocol: Selective Amide Coupling [4][5][6]

  • Step 1: Activation. To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere, add a peptide coupling reagent such as HATU (1.1 eq) and a tertiary amine base like DIPEA (2.0 eq).

  • Step 2: Coupling. After a brief activation period (15-30 minutes at room temperature), introduce the desired amine (1.1 eq).

  • Step 3: Reaction Monitoring and Work-up. Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard extraction and chromatographic techniques.

Causality: The choice of coupling reagent is critical. Reagents like HATU or EDC/HOBt are effective for activating the carboxylic acid in the presence of the less reactive ester. The reaction proceeds via an activated ester intermediate that is readily attacked by the amine nucleophile.[4]

selective_amide_coupling reagent This compound activated_ester Activated Ester Intermediate reagent->activated_ester Activation amine R-NH₂ product Amide Product amine->product coupling_reagent Coupling Reagent (e.g., HATU, DIPEA) coupling_reagent->activated_ester activated_ester->product Amine Attack

Caption: Workflow for selective amide coupling.

Gateway to Monofunctional Cyclobutanes: The Krapcho Decarboxylation

A key and highly efficient application of this compound is its conversion to cyclobutanecarboxylic acid via Krapcho decarboxylation.[3][7] This reaction selectively removes the ethoxycarbonyl group under neutral conditions, making it compatible with a wide range of other functional groups.[3]

Experimental Protocol: Krapcho Decarboxylation [3][7][8]

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of DMSO and water (e.g., 95:5 v/v).

  • Step 2: Addition of Salt. Add a salt such as lithium chloride (1.0-2.0 eq).

  • Step 3: Heating. Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the evolution of CO₂.

  • Step 4: Work-up. After completion, cool the reaction, dilute with water, and extract the cyclobutanecarboxylic acid product.

Causality: The reaction proceeds via nucleophilic attack of the chloride ion on the ethyl group of the ester in an SN2 fashion. This is followed by decarboxylation of the resulting carboxylate intermediate. The use of a polar aprotic solvent like DMSO is crucial for this mechanism.[3]

krapcho_decarboxylation start This compound intermediate Carboxylate Intermediate start->intermediate Sₙ2 attack by Cl⁻ product Cyclobutanecarboxylic Acid intermediate->product Decarboxylation reagents LiCl, DMSO/H₂O, Δ reagents->start

Caption: Mechanism of Krapcho decarboxylation.

The Power of Symmetry: 1,1-Cyclobutanedicarboxylic Acid

1,1-Cyclobutanedicarboxylic acid is the ideal choice when symmetric derivatization is desired or when the cyclobutane-1,1-dicarboxylate moiety is a key structural component of the final target, as seen in several important applications.

Synthesis of Spirocyclic Compounds

The two carboxylic acid groups can react with dinucleophiles to form spirocyclic structures, which are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.

Experimental Protocol: Synthesis of a Spiro-Diketopiperazine (Conceptual)

  • Step 1: Di-activation. 1,1-Cyclobutanedicarboxylic acid (1.0 eq) can be converted to its diacyl chloride using thionyl chloride or oxalyl chloride.

  • Step 2: Cyclization. The diacyl chloride is then reacted with a 1,2-diamine (1.0 eq) in the presence of a non-nucleophilic base to yield the spiro-diketopiperazine.

Causality: The geminal dicarboxylic acid provides the necessary functionality to form two amide bonds in a single cyclization step, leading to the spirocyclic core.

spirocycle_synthesis diacid 1,1-Cyclobutanedicarboxylic Acid diacyl_chloride Diacyl Chloride diacid->diacyl_chloride Activation (e.g., SOCl₂) spirocycle Spiro-Diketopiperazine diacyl_chloride->spirocycle Cyclization diamine 1,2-Diamine diamine->spirocycle

Caption: Synthesis of a spirocyclic compound.

Ligand in Coordination Chemistry and Drug Synthesis

1,1-Cyclobutanedicarboxylic acid is famously used as the leaving group ligand in the second-generation platinum-based anticancer drug, carboplatin.[9] The dicarboxylate chelates to the platinum center, modulating its reactivity and toxicity profile compared to its predecessor, cisplatin.

Head-to-Head Comparison: A Summary of Synthetic Utility

Synthetic GoalRecommended ReagentRationale
Sequential, unsymmetrical derivatization This compoundThe orthogonal nature of the acid and ester groups allows for selective reactions at each site.[3]
Synthesis of cyclobutanecarboxylic acid This compoundKrapcho decarboxylation provides a high-yielding and clean conversion under neutral conditions.[3][7]
Symmetrical derivatization (e.g., diamides) 1,1-Cyclobutanedicarboxylic acidBoth carboxylic acid groups can react simultaneously or sequentially with the same reagent.
Synthesis of spirocyclic compounds 1,1-Cyclobutanedicarboxylic acidThe gem-dicarboxyl functionality is ideal for cyclization with dinucleophiles.
Preparation of carboplatin and related metal complexes 1,1-Cyclobutanedicarboxylic acidThe dicarboxylate acts as a bidentate ligand.[9]

Conclusion and Future Outlook

The choice between this compound and 1,1-cyclobutanedicarboxylic acid is a strategic one, dictated by the desired synthetic outcome. For the construction of unsymmetrical molecules or for facile access to cyclobutanecarboxylic acid, the monoester offers unparalleled advantages due to its inherent orthogonality. Conversely, for the synthesis of symmetric molecules, spirocycles, or in applications where the dicarboxylate moiety is a key structural feature, the diacid is the reagent of choice.

As the demand for novel chemical entities with well-defined three-dimensional structures continues to grow, particularly in drug discovery, the strategic use of functionalized cyclobutane building blocks will undoubtedly play an increasingly important role. A thorough understanding of the reactivity and synthetic potential of reagents like those discussed in this guide is paramount for the modern synthetic chemist.

References

A Researcher's Guide to Bioisosteric Replacement Strategies for 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of bioisosteric replacement strategies for 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a molecule that serves as an excellent model for exploring two fundamental challenges in medicinal chemistry: the modulation of carboxylic acid properties and the impact of a strained carbocyclic scaffold. We will dissect the rationale behind experimental choices, provide validated protocols for synthesis and analysis, and present comparative data to guide your drug discovery programs.

Introduction: The Dual Personality of a Scaffold

Bioisosteric replacement, the strategic substitution of a functional group with another that shares similar physicochemical or steric properties, is a cornerstone of modern drug design.[1] This approach is employed to enhance potency, refine selectivity, improve pharmacokinetic profiles, and circumvent metabolic liabilities.

Our subject, this compound, presents two distinct and highly relevant opportunities for bioisosteric exploration:

  • The Carboxylic Acid Moiety: This group is a common pharmacophore, crucial for interacting with biological targets. However, it can also lead to poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity.[2][3] Replacing it with a suitable bioisostere can mitigate these issues while preserving biological activity.

  • The 1,1-Disubstituted Cyclobutane Core: The cyclobutane ring is a valuable three-dimensional scaffold.[4] Its rigid, puckered conformation can orient substituents into specific vectors, improve metabolic stability, and serve as a bioisosteric replacement for less desirable groups like planar aromatic rings or lipophilic gem-dimethyl groups.[5][6][7][8]

This guide will systematically evaluate alternatives for both features, providing the experimental framework to validate these strategic replacements.

Section 1: The Parent Molecule - Profile and Synthesis

Understanding the baseline properties and synthesis of the parent molecule is critical before exploring modifications.

Physicochemical and Structural Properties
PropertyValueSource/Method
Molecular Formula C₈H₁₂O₄-
Molecular Weight 172.18 g/mol [9]
Appearance Colorless oil / liquid[9][10]
Density 1.117 g/mL at 25 °C[9]
Predicted cLogP 0.85ChemDraw
Predicted pKa ~4.8ChemDraw
Experimental Protocol 1: Synthesis of this compound

This procedure details the selective mono-saponification of the corresponding diethyl ester. The controlled addition of hydroxide is crucial to prevent the formation of the dicarboxylic acid.

Workflow: Synthesis of Parent Compound

A Diethyl 1,1-cyclobutanedicarboxylate in Ethanol B Add 1N NaOH dropwise (Stir 6h at RT) A->B C Concentrate & Wash with Ether B->C D Acidify Aqueous Layer (12N HCl, <10°C) C->D E Extract with Diethyl Ether (3x) D->E F Dry (MgSO4), Filter, Evaporate E->F G This compound (Colorless Oil) F->G

Caption: Synthesis of the parent molecule via selective hydrolysis.

Methodology:

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate (4.5 g, 22.5 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[10]

  • Slowly add 1N sodium hydroxide (22.5 mL, 22.5 mmol) dropwise over approximately 1.5 hours (1 drop every 20 seconds) while stirring vigorously at room temperature.[10]

    • Rationale: The slow, stoichiometric addition of base is critical for achieving mono-hydrolysis. A rapid addition or excess of NaOH would favor the formation of the diacid.

  • Continue stirring the mixture at room temperature for 6 hours.[10]

  • Reduce the volume of the solution to approximately 10 mL using a rotary evaporator.

  • Transfer the residue to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material. Discard the ether layers.

  • Cool the remaining aqueous layer in an ice bath. While maintaining the temperature below 10°C, carefully acidify the solution to ~pH 2 using 12N hydrochloric acid.[10]

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).[10]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a colorless oil.[10]

Section 2: Bioisosteric Replacement of the Carboxylic Acid Group

The high polarity and ionizable nature of the carboxylic acid group often hinder its ability to cross cellular membranes, and it is a known site for Phase II metabolism. Here, we compare two common non-classical bioisosteres: the 5-substituted 1H-tetrazole and the acyl sulfonamide.

Conceptual Framework: Carboxylic Acid Bioisosteres

Parent Parent Carboxylic Acid (pKa ~4.5) Metabolic liability Tetrazole Tetrazole Bioisostere (pKa ~4.5-4.9) More lipophilic Metabolically stable Parent->Tetrazole Replace COOH with CN4H AcylSulfonamide Acyl Sulfonamide Bioisostere (pKa ~4-6) Additional H-bond acceptor Can increase potency Parent->AcylSulfonamide Replace COOH with CONHSO2R

Caption: Common bioisosteric replacements for the carboxylic acid moiety.

Comparative Analysis of Carboxylic Acid Bioisosteres
FeatureCarboxylic Acid (Parent)5-Substituted 1H-TetrazoleAcyl Sulfonamide
Structure -COOH-CN₄H-CONHSO₂R
Acidity (pKa) ~4.2 - 4.5~4.5 - 4.9[1]~4 - 6
Key Advantages Established interactions.Similar acidity to COOH, metabolically more stable, increased lipophilicity.[1]Can form additional hydrogen bonds, potentially increasing potency; tunable acidity.[1]
Key Disadvantages Metabolic liability (glucuronidation), low permeability.[2]Can have poor permeability despite higher lipophilicity due to high desolvation energy.[1]Synthesis can be more complex; potential for different off-target interactions.
Experimental Protocol 2: Synthesis of a Tetrazole Bioisostere

This protocol involves the conversion of a nitrile intermediate to the corresponding tetrazole via cycloaddition with an azide source.

Methodology:

  • Nitrile Synthesis: Convert the carboxylic acid of the parent molecule to the primary amide, followed by dehydration (e.g., using P₂O₅ or Burgess reagent) to yield the corresponding nitrile, ethyl 1-cyanocyclobutanecarboxylate.

  • Cycloaddition: In a pressure vessel, dissolve ethyl 1-cyanocyclobutanecarboxylate (10 mmol) in toluene (20 mL).

  • Add sodium azide (1.3 g, 20 mmol) and triethylamine hydrochloride (2.75 g, 20 mmol).

    • Rationale: Triethylamine hydrochloride acts as a proton source in situ, which is often required to facilitate the [3+2] cycloaddition reaction.

  • Seal the vessel and heat the mixture to 110°C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, and carefully acidify with 2N HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield ethyl 1-(1H-tetrazol-5-yl)cyclobutanecarboxylate.

Section 3: The Cyclobutane Scaffold as a Bioisosteric Element

The 1,1-disubstituted cyclobutane core imparts rigidity and a distinct three-dimensional geometry.[6] It is often considered a superior alternative to a gem-dimethyl group, which can excessively increase lipophilicity, or a flexible alkyl chain. A key bioisosteric replacement for the cyclobutane itself is the oxetane ring, which introduces a polar oxygen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.[11][12]

Conceptual Framework: Scaffold Bioisosteres

GemDimethyl gem-Dimethyl High Lipophilicity Metabolically vulnerable (oxidation) Cyclobutane Cyclobutane Rigid 3D Scaffold Improved Metabolic Stability Lower Lipophilicity vs. gem-diMe GemDimethyl->Cyclobutane Improves Fsp3 Oxetane Oxetane Polar (H-bond acceptor) Low Lipophilicity Improves Solubility Cyclobutane->Oxetane Enhances Polarity

Caption: Bioisosteric relationships between common saturated scaffolds.

Comparative Analysis of Scaffolds
Propertygem-DimethylCyclobutane3,3-Disubstituted Oxetane
Fsp³ HighHighHigh
Lipophilicity (cLogP) Increases significantlyModerate increaseCan decrease or remain neutral[11]
Aqueous Solubility DecreasesGenerally lowOften improves[12][13]
Metabolic Stability Can be a site of oxidationGenerally stable[4]Generally stable; can block metabolism[11]
Hydrogen Bonding NoneNoneOxygen is an H-bond acceptor[11]
Experimental Protocol 3: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial predictor of in vivo clearance.

Methodology:

  • Prepare Solutions:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (e.g., Promega NADPH-Regen®): Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 5 µL of HLM solution (1 mg/mL) to each well.

    • Add 85 µL of phosphate buffer.

    • Add 5 µL of test compound (diluted from stock to 20 µM in buffer, final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 5 µL of the NADPH regenerating system to start the reaction.

    • For the T=0 time point, add 100 µL of ice-cold acetonitrile with an internal standard before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in designated wells by adding 100 µL of ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the intrinsic clearance (CLint).

    • Self-Validation: Run a positive control compound with known metabolic instability (e.g., Verapamil) and a negative control (e.g., Warfarin) in parallel to validate the assay performance.

Conclusion

The bioisosteric modification of this compound offers a powerful illustration of multi-parameter optimization in drug design. The choice of a replacement is never a one-size-fits-all solution and is highly context-dependent.[1][2]

  • Replacing the Carboxylic Acid: This strategy directly addresses issues of acidity, polarity, and metabolic fate. A tetrazole offers a conservative isosteric replacement with similar acidity, while an acyl sulfonamide provides an opportunity to introduce new hydrogen bonding interactions that may enhance potency.

  • Modifying the Scaffold: Altering the core scaffold from a cyclobutane to an oxetane can fundamentally change the molecule's interaction with its aqueous environment, improving solubility and introducing a hydrogen bond acceptor without a significant lipophilicity penalty.

The experimental protocols provided herein offer a robust framework for synthesizing these analogues and evaluating their critical properties. By systematically applying these bioisosteric strategies and validating the outcomes, researchers can effectively navigate the complex landscape of drug optimization to develop candidates with superior pharmacological profiles.

References

A Comparative Guide to Cyclobutane and Cyclopentane Carboxylic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the architecture of a molecule is paramount. Small carbocyclic scaffolds, particularly cyclobutane and cyclopentane, serve as foundational building blocks that profoundly influence the physicochemical and pharmacological properties of a molecule. This guide offers an in-depth comparative analysis of their carboxylic acid derivatives, delving into the structural nuances, synthetic strategies, and strategic applications that guide their selection in the laboratory and in drug design.

At a Glance: Structural and Energetic Comparison

The fundamental differences between cyclobutane and cyclopentane rings originate from their inherent ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[1] These differences dictate their preferred three-dimensional conformations and, consequently, their utility.

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), which it alleviates by adopting a puckered or "folded" conformation.[2][3] This non-planar structure, often described as a butterfly, reduces torsional strain that would be severe in a planar arrangement.[1][4] In contrast, cyclopentane has considerably less ring strain (approximately 6 kcal/mol) and is conformationally flexible.[3] It rapidly interconverts between two low-energy, non-planar conformations: the "envelope" and the "half-chair," which effectively minimize eclipsing interactions.[4][5]

PropertyCyclobutaneCyclopentaneRationale & Implications
Ring Strain Energy ~26.3 kcal/mol[1][2]~6.0 kcal/mol[3]The high strain of cyclobutane makes it more reactive and prone to ring-opening reactions, a feature that can be exploited in synthesis. Cyclopentane is relatively inert.[2]
Preferred Conformation Puckered ("Butterfly")[4]Envelope / Half-Chair[5]Cyclobutane's rigidity offers a defined spatial orientation for substituents. Cyclopentane's flexibility allows it to adapt to various binding pocket shapes.
Internal C-C-C Angle ~88° (puckered)[3]~105° (envelope)[6]The significant deviation from the ideal 109.5° in cyclobutane is the primary source of its angle strain.
Key Feature Conformational RigidityConformational FlexibilityThe choice between the two is often a strategic decision between pre-organizing a molecule for a specific target (cyclobutane) or allowing for conformational adaptability (cyclopentane).

Conformational Landscapes: Rigidity vs. Flexibility

The distinct conformational preferences of cyclobutane and cyclopentane derivatives are central to their application in synthesis and drug design.

G cluster_0 Cyclobutane Conformation cluster_1 Cyclopentane Conformation cluster_2 Implication in Design a Puckered ('Butterfly') Conformation b Defined Axial & Equatorial Positions a->b leads to c Predictable Substituent Geometry b->c g Rigid Scaffold for Selectivity c->g d Envelope & Half-Chair Conformers e Rapid Interconversion (Pseudorotation) d->e undergo f Dynamic Substituent Positions e->f h Flexible Scaffold for Binding Affinity f->h

Caption: Comparative conformational logic of cyclobutane and cyclopentane.

The puckered nature of the cyclobutane ring creates distinct pseudo-axial and pseudo-equatorial positions for substituents like a carboxylic acid group. This conformational rigidity allows chemists to design molecules with a high degree of pre-organization, where pharmacophoric groups are locked into a specific spatial orientation. This can be highly advantageous for enhancing binding selectivity to a biological target.[2]

Conversely, the cyclopentane ring's flexibility, characterized by a low energy barrier to pseudorotation between its envelope and half-chair forms, means that its substituents are more conformationally mobile.[7] This can be beneficial when a ligand needs to adapt its shape to fit into a dynamic protein binding pocket.

A Tale of Two Syntheses: Strategic Pathways

The methods to construct these two ring systems reflect their inherent stability and desired substitution patterns.

Synthesis of Cyclobutanecarboxylic Acid Derivatives

The construction of the strained four-membered ring typically requires specific strategies to overcome the energetic barrier.

  • Malonic Ester Synthesis: A classic and reliable method involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.[8][9]

  • [2+2] Photocycloaddition: The dimerization of alkenes, such as cinnamic acids, under photochemical conditions is a powerful tool for creating substituted cyclobutanes.[10]

  • Ring Contraction: Oxidative ring contraction of a cyclopentanone derivative can also yield a cyclobutanecarboxylic acid.[8]

G cluster_0 General Synthetic Workflow start Starting Materials step1_cb Cyclization (e.g., Malonic Ester Synthesis) start->step1_cb 1,3-Dihalide step1_cp Rearrangement / Cyclization (e.g., Favorskii Rearrangement) start->step1_cp α-Halocyclohexanone inter_cb Cyclobutane Intermediate (e.g., Diethyl 1,1-cyclobutanedicarboxylate) step1_cb->inter_cb inter_cp Cyclopentane Intermediate step1_cp->inter_cp step2 Hydrolysis & (Decarboxylation) inter_cb->step2 inter_cp->step2 (if needed) final_cb Cyclobutanecarboxylic Acid step2->final_cb final_cp Cyclopentanecarboxylic Acid step2->final_cp

Caption: High-level comparison of common synthetic routes.

Experimental Protocol: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid[12][13]
  • Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.

    • In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

    • To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.

    • Slowly add 1,3-dibromopropane (1.0 eq) to the stirred solution. An exothermic reaction will occur.

    • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete reaction.

    • Cool the reaction mixture, remove the precipitated sodium bromide by filtration, and remove the excess ethanol by distillation.

    • Purify the resulting crude ester by vacuum distillation.

  • Step 2: Hydrolysis and Decarboxylation.

    • Saponify the purified diester by refluxing with an excess of aqueous sodium hydroxide solution until the ester layer disappears.

    • Cool the solution and carefully acidify with concentrated hydrochloric acid.

    • Extract the resulting 1,1-cyclobutanedicarboxylic acid with ether. Dry the ethereal extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Place the solid dicarboxylic acid in a distillation flask and heat it in an oil bath to 160–170°C. The acid will melt and decarboxylate, evolving carbon dioxide.

    • After CO₂ evolution ceases, raise the bath temperature to 210–220°C and collect the distilled cyclobutanecarboxylic acid.

Synthesis of Cyclopentanecarboxylic Acid Derivatives

The synthesis of the less-strained five-membered ring is often more straightforward.

  • Favorskii Rearrangement: A well-established method involves the base-induced rearrangement of an α-halocyclohexanone to yield a cyclopentanecarboxylic acid ester.[11]

  • Cyclization of Acyclic Precursors: The reaction of diethyl malonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation, is a direct route.[12]

  • Oxidation: Simple oxidation of cyclopentanol or cyclopentanone can yield the corresponding carboxylic acid, though this may require a two-step process involving a Grignard reagent for the latter.[13]

Experimental Protocol: Favorskii Rearrangement to Methyl Cyclopentanecarboxylate[14]
  • Step 1: Rearrangement.

    • In a three-necked, round-bottomed flask equipped with an efficient stirrer, reflux condenser, and a dropping funnel, suspend sodium methoxide (1.07 eq) in anhydrous ether.

    • Begin stirring and add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ether dropwise. Regulate the exothermic reaction by the rate of addition.

    • After the addition is complete, stir and heat the mixture under reflux for 2 hours.

  • Step 2: Workup and Purification.

    • Cool the reaction mixture and add water to dissolve the salts.

    • Separate the ether layer. Extract the aqueous layer with additional portions of ether.

    • Combine the ethereal solutions and wash sequentially with 5% hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated sodium chloride solution.

    • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.

    • Purify the crude product by fractional distillation under reduced pressure to yield methyl cyclopentanecarboxylate.

  • Step 3: Hydrolysis (if acid is desired).

    • The resulting ester can be hydrolyzed to cyclopentanecarboxylic acid using standard aqueous base, followed by acidic workup.

Applications in Medicinal Chemistry: A Strategic Choice

The decision to use a cyclobutane versus a cyclopentane derivative in a drug candidate is a strategic one, aimed at fine-tuning its pharmacological profile.

Application / PropertyCyclobutane DerivativeCyclopentane DerivativeRationale & Examples
Conformational Constraint HighLow to ModerateCyclobutanes are used to lock flexible linkers into a bioactive conformation, which can increase potency and selectivity.[2]
Metabolic Stability Often IncreasedVariableThe cyclobutane ring can act as a metabolically robust bioisostere for more labile groups like gem-dimethyl, isopropyl, or even aromatic rings.[3][14]
Bioisosterism Alkene, gem-dimethyl, phenyl[3]Furanose ring, flexible linkersCyclobutane can mimic the planarity of a double bond without its reactivity.[2] Cyclopentane is a common scaffold in natural products and is used in carbanucleoside analogs.
Solubility Generally ImprovedGenerally ImprovedThe introduction of sp³-rich, non-planar scaffolds disrupts crystal packing and can improve aqueous solubility compared to flat, aromatic counterparts.[14]
Example Drugs Boceprevir (HCV), Nalbuphine (Analgesic)[8][15]Latanoprost (Glaucoma), Ruxolitinib (Myelofibrosis)These examples highlight the successful incorporation of these rings into diverse therapeutic agents.
Causality in Experimental Choices:
  • Why choose cyclobutane? A medicinal chemist might replace a metabolically vulnerable tert-butyl group with a trifluoromethyl-cyclobutane to block oxidative metabolism while mimicking its steric bulk.[16] Similarly, replacing a flexible ethyl linker with a cyclobutane ring can pre-organize the molecule for its target, potentially boosting potency tenfold by reducing the entropic penalty of binding.[2] The rigidity of the cyclobutane scaffold can also be exploited to improve selectivity for a specific biological target.

  • Why choose cyclopentane? The cyclopentane ring is a prevalent motif in a vast array of natural products and synthetic drugs.[17] Its conformational flexibility allows it to serve as a versatile core scaffold that can present substituents in multiple, well-defined spatial orientations to optimize interactions within a binding site.[18] In some cases, a cyclopentane-1,3-dione moiety can even serve as an effective bioisostere for a carboxylic acid group itself.[19][20]

Conclusion

The comparative study of cyclobutane and cyclopentane carboxylic acid derivatives reveals a fascinating dichotomy of rigidity versus flexibility. Cyclobutane, with its inherent strain and puckered conformation, offers a rigid and predictable scaffold, making it an excellent tool for conformational constraint and enhancing metabolic stability. Its synthesis, while sometimes challenging, provides access to unique chemical space. In contrast, cyclopentane provides a more flexible and synthetically accessible scaffold, prevalent in nature and ideal for applications where conformational adaptability is key to biological activity.

For the researcher and drug developer, the choice is not about which ring is "better," but which is "fitter" for the specific synthetic or therapeutic goal. Understanding their fundamental differences in structure, reactivity, and synthesis is crucial for making informed and strategic decisions in the design of next-generation molecules.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. Handling and disposing of specialized reagents like 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid requires a nuanced understanding of its chemical properties and the regulatory landscape. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards to ensure the protection of personnel and the environment.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 54450-84-9) is not benign. Its disposal protocol is dictated by its specific hazard profile.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation.[1]

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): May cause irritation to the respiratory tract if inhaled.[1]

  • Combustibility: It is classified as a combustible liquid, presenting a fire hazard under certain conditions.

This profile necessitates that the compound be treated as a hazardous waste stream. Direct disposal via sink or standard trash is strictly prohibited as it can lead to environmental contamination and pose risks to public health.

Properties Summary Table
PropertyValueSource
CAS Number 54450-84-9
Molecular Formula C₈H₁₂O₄[1]
Physical Form Liquid
Density 1.117 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F) - closed cup
Hazard Class Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Storage Class 10 - Combustible liquids

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with safe handling during routine laboratory use. The following steps minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear chemical splash goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handle only in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid breathing vapors.[1]

Chemical Storage and Segregation

Proper segregation is a critical, non-negotiable safety step. Carboxylic acids, even weak ones, can react dangerously with other chemical classes.[2]

  • Store with Like Chemicals: Store this compound with other organic acids.[3]

  • Isolate from Incompatibles: Crucially, segregate it from:

    • Bases: To prevent vigorous, potentially exothermic neutralization reactions.[4]

    • Strong Oxidizing Agents: To mitigate the risk of a fire or explosion.[4]

    • Mineral (Inorganic) Acids: Store organic and mineral acids separately.[3][5]

  • Use Secondary Containment: Always store bottles in a chemically-resistant secondary container, such as a plastic tray, to contain any potential leaks.[5]

  • Cabinet Choice: Do not store in metal cabinets, which are susceptible to corrosion from acid fumes.[2] A dedicated corrosives or acid cabinet is required.[6]

Spill Management Protocol

An accidental spill is an uncontrolled release that must be managed as a hazardous waste stream.

Immediate Steps:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (If Necessary): For large spills or if ventilation is poor, evacuate the area.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains by using a spill kit with absorbent materials (e.g., vermiculite or sand).[7]

  • Cleanup: Carefully collect the absorbed material using a shovel or scoop. Do not create dust.[1] Place the material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Dispose: The sealed container with the cleanup material is now hazardous waste and must be disposed of following the protocol in Section 4.

Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Area Personnel spill->alert IMMEDIATE don_ppe Don Full PPE alert->don_ppe contain Contain Spill (Use Absorbents) don_ppe->contain cleanup Collect Material (No Dust Creation) contain->cleanup containerize Place in Labeled Hazardous Waste Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Manage as Hazardous Waste (Follow Disposal Protocol) decontaminate->dispose DisposalWorkflow start Waste Generated characterize Step 1: Characterize Waste (Hazardous based on SDS) start->characterize containerize Step 2: Use a Designated, Compatible Container characterize->containerize label Step 3: Label Container ('Hazardous Waste', Name, Hazards, Date) containerize->label store Step 4: Store in Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs disposal Licensed Disposal Company Manages Final Treatment contact_ehs->disposal

References

Essential Safety Protocols: Handling 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids and established best practices for handling acidic compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, ensuring a secure laboratory environment.

Hazard Analysis: Understanding the Risks

Based on the profiles of analogous carboxylic acids, this compound should be handled as a substance that is potentially corrosive and can cause severe skin burns and eye damage.[1] Inhalation of dust or vapors may also lead to respiratory irritation.[2][3] The primary hazards to mitigate are contact with skin and eyes, and inhalation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE is the first line of defense in ensuring personal safety.

PPE Summary Table
PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][4]Protects against splashes of the chemical which can cause serious eye damage.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A chemical-resistant lab coat, fully buttoned. Fully enclosed shoes made of a chemical-resistant material.[2][5]Prevents skin contact, which can lead to severe burns and irritation.[1][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][4]Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[3]

Step-by-Step PPE Procedures

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE:
  • Lab Coat : Put on a clean, chemical-resistant lab coat and ensure it is fully buttoned.

  • Respiratory Protection : If required, perform a fit test and don the respirator.

  • Eye and Face Protection : Put on chemical safety goggles. If a splash hazard exists, add a face shield.

  • Gloves : Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[2]

Doffing PPE:
  • Gloves : Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in a designated hazardous waste container.[2]

  • Face Shield and Goggles : Remove the face shield (if used), followed by the goggles.

  • Lab Coat : Remove the lab coat by rolling it inside out to contain any contaminants.

  • Respirator : Remove the respirator last.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[4]

Operational and Disposal Plans

Safe Handling Procedures:
  • Preparation : Designate a specific area for handling the chemical, preferably within a chemical fume hood.[2] Ensure the fume hood is functioning correctly before starting any work. Assemble all necessary equipment and waste containers beforehand.

  • Manipulation : When handling the solid compound, take care to avoid generating dust.[4][6] For solutions, avoid creating mists or vapors.

  • Post-Handling : Decontaminate the work area with an appropriate solvent and then wash with soap and water. All contaminated disposable materials must be placed in a dedicated hazardous waste container.[2]

Disposal Plan:
  • Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled hazardous waste container.[2]

  • Disposal Method : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[4][7]

Emergency Procedures: First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap.[8] Seek immediate medical attention as it can cause severe skin burns.[1]

  • Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[1]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Visual Workflow for PPE Selection

PPE_Workflow Start Start: Handling This compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment SplashHazard Potential for Splashing? RiskAssessment->SplashHazard DustHazard Potential for Dust/Vapor Generation? SplashHazard->DustHazard No FaceShield Add Face Shield SplashHazard->FaceShield Yes EngineeringControls Use Chemical Fume Hood DustHazard->EngineeringControls Yes BasePPE Standard PPE: - Chemical Safety Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes DustHazard->BasePPE No EngineeringControls->BasePPE Respirator Use NIOSH-approved Respirator EngineeringControls->Respirator If insufficient Proceed Proceed with Work BasePPE->Proceed FaceShield->DustHazard Respirator->BasePPE

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.